(R)-1-Phenyl-2-propanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-1-phenylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTRYIUQUDTGSX-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166225 | |
| Record name | 1-Phenyl-2-propanol, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1572-95-8 | |
| Record name | 1-Phenyl-2-propanol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-2-propanol, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-1-Phenylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYL-2-PROPANOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLW3H4E008 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R)-1-Phenyl-2-propanol physical and chemical properties
An In-depth Technical Guide to (R)-1-Phenyl-2-propanol: Core Physical and Chemical Properties
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of chiral building blocks is paramount. This compound, a chiral alcohol, serves as a critical intermediate in the synthesis of a variety of pharmaceuticals and fine chemicals.[1][2] Its utility in asymmetric synthesis, particularly for producing optically active compounds, makes it an invaluable asset in the pharmaceutical industry.[1] This guide provides a detailed overview of the core physical and chemical properties of this compound, complete with experimental protocols and logical workflows.
Physicochemical Properties
This compound is a colorless to light yellow oily liquid.[1][3] The following tables summarize its key physical and chemical properties.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O | [1][2] |
| Molecular Weight | 136.19 g/mol | [1][2][4] |
| CAS Number | 1572-95-8 | [1][2] |
| Appearance | Light yellow to yellow oily liquid | [1] |
| Boiling Point | 117 °C at 23 mmHg | [1] |
| 95-97 °C at 11 mmHg | [2] | |
| 219-221 °C (lit.) | [5][6][7] | |
| Density | 0.993 g/mL at 20 °C | [2] |
| 0.973 g/mL at 25 °C | [5][6][7] | |
| Refractive Index | n20/D 1.522 (lit.) | [5][7] |
| n20/D 1.521 | ||
| Solubility | Does not mix with water.[3] | |
| Flash Point | 185 °F (85 °C) - closed cup |
Table 2: Chiral and Spectroscopic Properties
| Property | Value | Source |
| Optical Rotation | [α]20/D = -28 ± 1° (c=2.25 in Hexane) | [1] |
| [α]20/D = -41 ± 1° (c=5.3% in benzene) | ||
| Enantiomeric Purity | ≥99:1 (GC) | |
| ¹H NMR | Spectra available | [4] |
| ¹³C NMR | Spectra available | [4] |
| IR Spectra | Data available | [4] |
| Mass Spectrometry | Data available | [4][8] |
Chemical Properties and Reactivity
This compound is a stable compound under normal conditions.[3][7] However, it is important to avoid contact with strong oxidizing agents and strong acids.[3] As a secondary alcohol, the hydroxyl group is a key site for reactivity, allowing for transformations such as esterification and etherification, making it a versatile building block for more complex molecules.[9]
The following diagram illustrates a general reaction pathway for the synthesis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 1572-95-8 [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 1-Phenyl-2-propanol | C9H12O | CID 94185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. 1-PHENYL-2-PROPANOL | 14898-87-4 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 1-PHENYL-2-PROPANOL(14898-87-4) MS spectrum [chemicalbook.com]
- 9. fiveable.me [fiveable.me]
Stereochemistry and absolute configuration of 1-phenyl-2-propanol
An In-Depth Technical Guide to the Stereochemistry and Absolute Configuration of 1-Phenyl-2-propanol (B48451)
Introduction
1-phenyl-2-propanol is a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries. It serves as a versatile chiral building block for the synthesis of numerous optically active compounds, including anti-inflammatory drugs and analgesics.[1][2] The biological activity of many pharmaceuticals is highly dependent on their stereochemistry, making the production of enantiomerically pure compounds essential to ensure therapeutic efficacy and minimize potential side effects.[1]
This guide provides a comprehensive overview of the stereochemistry of 1-phenyl-2-propanol, detailing its absolute configuration, methods for the synthesis and resolution of its enantiomers, and the analytical techniques used for its characterization.
Stereochemistry and Absolute Configuration
The chirality of 1-phenyl-2-propanol originates from a single stereocenter at the second carbon atom (C2) of the propanol (B110389) chain. This carbon is bonded to four different substituents: a hydroxyl group (-OH), a methyl group (-CH₃), a hydrogen atom (-H), and a benzyl (B1604629) group (-CH₂C₆H₅).[3] This asymmetry results in the existence of two non-superimposable mirror images known as enantiomers.
These enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. While they share identical physical properties like boiling point and density, they differ in their interaction with plane-polarized light, a phenomenon known as optical activity. The (S)-enantiomer is dextrorotatory, rotating plane-polarized light in the positive (+) direction, while the (R)-enantiomer is levorotatory, rotating it in the negative (-) direction.[3]
Data Presentation
The physical and chiroptical properties of 1-phenyl-2-propanol enantiomers and the racemic mixture are summarized below.
Table 1: Physical and Chiroptical Properties of 1-Phenyl-2-propanol
| Property | (R)-(-)-1-Phenyl-2-propanol | (S)-(+)-1-Phenyl-2-propanol | Racemic (±)-1-Phenyl-2-propanol |
|---|---|---|---|
| CAS Number | 1572-95-8[4] | 1517-68-6[3] | 14898-87-4[3] |
| Molecular Formula | C₉H₁₂O[2] | C₉H₁₂O[5] | C₉H₁₂O[3] |
| Molecular Weight | 136.19 g/mol [2] | 136.19 g/mol [5] | 136.19 g/mol [6] |
| Boiling Point | 117 °C / 23 mmHg[2] | Not specified | 219-221 °C |
| Density | Not specified | Not specified | 0.973 g/mL at 25 °C |
| Optical Rotation [α] | -41.0°[7] | +41.1°[7] | 0° |
| Specific Rotation [α]²⁰D | -28 ± 1° (c=2.25 in Hexane)[2] | Not specified | Not applicable |
Strategies for Obtaining Enantiopure 1-Phenyl-2-propanol
Two main strategies are employed to produce enantiomerically pure 1-phenyl-2-propanol: direct asymmetric synthesis from a prochiral ketone and the resolution of a racemic mixture.[3]
Experimental Protocols
Synthesis of Racemic (±)-1-Phenyl-2-propanol
This protocol outlines the reduction of 1-phenyl-2-propanone to a racemic mixture of 1-phenyl-2-propanol using sodium borohydride (B1222165).[3]
-
Materials :
-
1-Phenyl-2-propanone (30.0 g)
-
Methanol (B129727) (500 ml)
-
Sodium borohydride (10.0 g)
-
Deionized water (100 ml)
-
Chloroform (B151607) (200 ml)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice bath, magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator.
-
-
Procedure :
-
Dissolve 1-phenyl-2-propanone in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution, maintaining the temperature below 20°C.
-
After the addition is complete, continue stirring for 4 hours, allowing the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between water and chloroform in a separatory funnel.
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
Filter and concentrate the organic layer to obtain the crude product, which can be further purified by distillation.
-
Biocatalytic Asymmetric Reduction for (S)-1-Phenyl-2-propanol
This method uses whole cells of Rhodococcus erythropolis, which contain alcohol dehydrogenases (ADHs) that selectively produce the (S)-enantiomer.[3]
-
Materials :
-
Cultured Rhodococcus erythropolis cells
-
1-Phenyl-2-propanone
-
Glucose (as a co-substrate)
-
Phosphate buffer
-
Ethyl acetate (B1210297)
-
Sodium chloride (NaCl)
-
Incubator/shaker, centrifuge, reaction vessel.
-
-
Procedure :
-
Cell Preparation : Grow Rhodococcus erythropolis in a suitable medium and harvest the cells by centrifugation.
-
Biotransformation : In a reaction vessel, combine the cell suspension with 1-phenyl-2-propanone (e.g., 15 mM final concentration) and glucose (e.g., 50 mM) for cofactor regeneration.
-
Reaction : Incubate the mixture at 25-30°C with gentle agitation. Monitor the reaction's progress by analyzing samples with chiral GC or HPLC.
-
Product Extraction : Once the reaction is complete (typically 5-24 hours), saturate the aqueous phase with NaCl and extract the product with an equal volume of ethyl acetate.[3]
-
Purification : Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
Enzymatic Kinetic Resolution (EKR) of Racemic 1-Phenyl-2-propanol
EKR is an efficient method for separating racemic mixtures. This protocol uses a lipase (B570770) to selectively acylate one enantiomer, allowing for the separation of the acylated product and the unreacted alcohol enantiomer.[1]
-
Principle : The two enantiomers of the racemic alcohol react at different rates with an acyl donor in the presence of a lipase. One enantiomer is preferentially acylated, leaving the other enantiomer unreacted.
-
Materials :
-
Procedure :
-
In a reaction vessel, dissolve racemic 1-phenyl-2-propanol and the acyl donor in the chosen organic solvent.
-
Add the lipase (and molecular sieves, if used).
-
Stir the mixture at a controlled temperature (e.g., 50°C).[8]
-
Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.
-
Once the desired conversion is achieved, filter off the enzyme.
-
The resulting mixture contains one enantiomer as an ester and the other as the unreacted alcohol. These can be separated by standard chromatographic techniques.
-
Determination of Absolute Configuration and Enantiomeric Purity
The enantiomeric excess (e.e.) and absolute configuration of 1-phenyl-2-propanol are typically determined using chiral chromatography.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) : These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[7][9]
-
Retention Times : By comparing the retention times of the sample components to those of authentic (R) and (S) standards, the identity and quantity of each enantiomer can be determined. For example, using a specific chiral column, the retention times for (S)-1-phenyl-2-propanol and this compound might be 4.9 min and 6.1 min, respectively.[10]
Conclusion
The stereochemistry of 1-phenyl-2-propanol is a critical aspect of its application in the synthesis of high-value, enantiomerically pure molecules for the pharmaceutical and fragrance industries. A thorough understanding of its absolute configuration, coupled with robust methods for asymmetric synthesis and chiral resolution, enables researchers and drug development professionals to access the desired stereoisomers with high purity. The protocols and data presented in this guide offer a technical foundation for the synthesis, separation, and analysis of this important chiral building block.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-Phenyl-2-propanol, (-)- | C9H12O | CID 5324631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-1-Phenyl-2-propanol | C9H12O | CID 6994174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Phenyl-2-propanol | C9H12O | CID 94185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [guidechem.com]
An In-depth Technical Guide to the Synthesis and Characterization of (R)-1-Phenyl-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-Phenyl-2-propanol is a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries. Its role as a key chiral building block for the synthesis of optically active compounds makes a thorough understanding of its synthesis and characterization essential. This technical guide provides an in-depth overview of the common synthetic routes to this compound, including asymmetric hydrogenation, biocatalytic reduction, and standard chemical reduction, complete with detailed experimental protocols. Furthermore, this document compiles and presents the characteristic physicochemical and spectroscopic data required for the unambiguous identification and quality control of the compound.
Introduction
This compound, a chiral secondary alcohol, is a valuable intermediate in the asymmetric synthesis of a variety of pharmaceuticals, agrochemicals, and fragrances.[1] The specific stereochemistry of the molecule, with the hydroxyl group at the C2 position and a phenyl group at the C1 position, allows for the construction of complex, stereochemically defined molecules. This precision is critical in the development of effective and safe therapeutic agents, where different enantiomers of a drug can exhibit vastly different pharmacological activities. The primary synthetic challenge lies in the enantioselective reduction of the prochiral ketone, phenylacetone (B166967) (1-phenyl-2-propanone). This guide details several effective methods to achieve this transformation with high enantiomeric excess (ee).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for the handling, storage, and identification of the compound.
| Property | Value |
| Molecular Formula | C₉H₁₂O |
| Molecular Weight | 136.19 g/mol |
| CAS Number | 1572-95-8 |
| Appearance | Light yellow to yellow oily liquid[1] |
| Boiling Point | 117 °C at 23 mmHg |
| Optical Rotation | [α]²⁰D = -28 ± 1° (c=2.25 in Hexane)[1] |
Synthetic Methodologies
The synthesis of this compound predominantly involves the asymmetric reduction of phenylacetone. Below are detailed protocols for three common and effective methods.
Asymmetric Hydrogenation using a Ru-BINAP Catalyst
Asymmetric hydrogenation utilizing a Ruthenium catalyst complexed with a chiral bisphosphine ligand, such as (R)-BINAP, is a highly efficient method for producing this compound with excellent enantioselectivity.
Experimental Workflow:
Caption: Workflow for Asymmetric Hydrogenation.
Experimental Protocol:
-
Catalyst Preparation: In a nitrogen-filled glovebox, [RuCl₂(benzene)]₂ and (R)-BINAP are dissolved in anhydrous, degassed toluene. The mixture is heated to reflux to form the active catalyst.
-
Reaction Setup: A high-pressure autoclave is charged with phenylacetone, methanol, and the prepared Ru-(R)-BINAP catalyst solution.
-
Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (typically 10-100 atm). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 12-24 hours), or until hydrogen uptake ceases.
-
Work-up: After cooling and careful venting of the hydrogen gas, the reaction mixture is concentrated under reduced pressure to remove the methanol.
-
Purification: The crude product is purified by silica gel column chromatography to yield pure this compound.
Biocatalytic Reduction using Baker's Yeast (Saccharomyces cerevisiae)
This method utilizes the enzymes present in baker's yeast to perform an enantioselective reduction of phenylacetone, offering a green and cost-effective synthetic route.
Experimental Workflow:
Caption: Workflow for Biocatalytic Reduction.
Experimental Protocol:
-
Yeast Culture: A culture of Saccharomyces cerevisiae is grown in a suitable medium (e.g., Yeast Mold Broth) until it reaches the late logarithmic growth phase.
-
Bioreduction: Phenylacetone is added to the yeast culture. The flask is then incubated on an orbital shaker at a controlled temperature (e.g., 30 °C) for 24-72 hours.
-
Work-up: The reaction mixture is centrifuged to pellet the yeast cells. The supernatant is decanted and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be further purified by distillation or column chromatography if necessary.
Reduction with Sodium Borohydride (B1222165)
Sodium borohydride (NaBH₄) is a mild and inexpensive reducing agent for ketones. While this method is not inherently asymmetric and will produce a racemic mixture of 1-phenyl-2-propanol, it is a fundamental and straightforward reduction technique.
Experimental Workflow:
Caption: Workflow for Sodium Borohydride Reduction.
Experimental Protocol:
-
Reaction Setup: Phenylacetone is dissolved in methanol in a round-bottom flask and cooled in an ice bath.
-
Reduction: Sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.[2] After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude racemic 1-phenyl-2-propanol, which can be purified by distillation.
Spectroscopic Characterization
The identity and purity of this compound are confirmed through various spectroscopic techniques. The expected data is summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
¹H NMR (Proton NMR):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 - 7.20 | m | 5H | Aromatic protons (C₆H₅) |
| ~4.10 | m | 1H | CH-OH |
| ~2.75 | dd | 1H | CH₂ (diastereotopic) |
| ~2.65 | dd | 1H | CH₂ (diastereotopic) |
| ~1.20 | d | 3H | CH₃ |
| ~1.80 (variable) | s (broad) | 1H | OH |
¹³C NMR (Carbon-13 NMR):
| Chemical Shift (δ, ppm) | Assignment |
| ~138.5 | Aromatic C (quaternary) |
| ~129.5 | Aromatic CH |
| ~128.5 | Aromatic CH |
| ~126.0 | Aromatic CH |
| ~71.0 | CH-OH |
| ~45.0 | CH₂ |
| ~23.0 | CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch (alcohol) |
| ~3080, 3060, 3030 | Medium | C-H stretch (aromatic) |
| ~2960, 2925, 2870 | Medium | C-H stretch (aliphatic) |
| ~1600, 1495, 1450 | Medium to Weak | C=C stretch (aromatic ring) |
| ~1090 | Strong | C-O stretch (secondary alcohol) |
| ~740, 700 | Strong | C-H bend (monosubstituted benzene) |
Conclusion
This technical guide has outlined the key synthetic routes and characterization data for this compound. The provided experimental protocols for asymmetric hydrogenation, biocatalytic reduction, and sodium borohydride reduction offer a range of options for researchers, from highly enantioselective methods to more classical approaches. The tabulated physicochemical and spectroscopic data serve as a crucial reference for the identification and quality assessment of this important chiral intermediate. A thorough understanding and application of this information will facilitate the successful synthesis and utilization of this compound in research and development.
References
A Deep Dive into the Biological Nuances of (R)- and (S)-1-Phenyl-2-propanol Enantiomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-Phenyl-2-propanol and (S)-1-Phenyl-2-propanol are chiral alcohols that serve as crucial building blocks in the synthesis of a variety of biologically active molecules, including pharmaceuticals and fragrances. While possessing identical chemical formulas and connectivity, these enantiomers exhibit distinct spatial arrangements that can lead to significant differences in their interactions with chiral biological systems such as enzymes and receptors. This technical guide provides a comprehensive overview of the known biological activities of (R)- and (S)-1-Phenyl-2-propanol, with a focus on their differential pharmacology, underlying mechanisms, and the experimental methodologies used for their evaluation.
Physicochemical Properties
| Property | This compound | (S)-1-Phenyl-2-propanol |
| Synonyms | (-)-1-Phenyl-2-propanol, (R)-(-)-α-Methylphenethyl alcohol | (+)-1-Phenyl-2-propanol, (S)-(+)-α-Methylphenethyl alcohol |
| CAS Number | 1572-95-8 | 1517-68-6 |
| Molecular Formula | C₉H₁₂O | C₉H₁₂O |
| Molecular Weight | 136.19 g/mol | 136.19 g/mol |
| Appearance | Light yellow to yellow oily liquid | Not specified, likely a liquid |
| Optical Rotation | [α]20/D = -28 ± 1 ° (c=2.25 in Hexane)[1] | Not specified |
Biological Activities and Pharmacological Profile
Direct pharmacological studies detailing the specific biological targets and quantitative activity of (R)- and (S)-1-phenyl-2-propanol are limited in publicly available literature. Much of their biological significance is inferred from their roles as key intermediates in the synthesis of well-known psychoactive and medicinal compounds, such as amphetamine and its derivatives. The stereochemistry of these precursors is critical in determining the pharmacological profile of the final active pharmaceutical ingredient (API).
Relationship to Phenylpropanolamines and Amphetamines
1-Phenyl-2-propanol (B48451) is a structural analog of other phenylpropanolamines, a class of compounds known to interact with the monoaminergic systems in the central nervous system. These systems, which include dopamine, norepinephrine, and serotonin (B10506) pathways, are crucial for regulating mood, attention, and various physiological processes. The biological activity of many phenylpropanolamines is highly stereoselective.
Given this structural similarity, it is hypothesized that the enantiomers of 1-phenyl-2-propanol may exhibit differential, albeit likely weak, interactions with monoamine transporters (DAT, NET, SERT) and adrenergic receptors. The (S)-enantiomer is a precursor to (S)-amphetamine (dextroamphetamine), which is the more potent enantiomer responsible for the central stimulant effects of amphetamine. This suggests that any intrinsic activity of (S)-1-phenyl-2-propanol might align more closely with stimulant-like actions compared to its (R)-counterpart.
Metabolism and Interaction with Cytochrome P450 Enzymes
Experimental Protocols
To elucidate the distinct biological activities of (R)- and (S)-1-phenyl-2-propanol, a series of in vitro and in vivo experiments are necessary. Below are detailed methodologies for key experiments.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
Objective: To separate and quantify the (R) and (S) enantiomers of 1-phenyl-2-propanol. This is a crucial first step for ensuring the enantiomeric purity of the compounds used in biological assays.
Methodology:
-
Column: A chiral stationary phase (CSP) column is essential. Examples include polysaccharide-based columns like Chiralpak AD-H or Chiralcel OD-H.[6]
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is commonly used. The exact ratio (e.g., 90:10 v/v) should be optimized for baseline separation.[7]
-
Flow Rate: Typically in the range of 0.5-1.0 mL/min.[6]
-
Detection: UV detection at a wavelength of approximately 230-254 nm.[6]
-
Sample Preparation: The racemic mixture or individual enantiomers are dissolved in the mobile phase before injection.[6]
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity of each enantiomer for specific biological targets, such as monoamine transporters or adrenergic receptors.
Methodology:
-
Target Preparation: Cell membranes expressing the target receptor or transporter (e.g., from HEK293 cells transfected with human DAT, NET, or SERT) are prepared.
-
Radioligand: A specific radiolabeled ligand for the target of interest is used (e.g., [³H]dopamine for DAT).
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) is used to maintain pH and ionic strength.
-
Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the test compound (either (R)- or (S)-1-phenyl-2-propanol).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate competition curves and calculate the inhibition constant (Ki) for each enantiomer.
In Vitro Functional Assays (Transporter Uptake Assay)
Objective: To assess the functional effect of each enantiomer on the activity of monoamine transporters (i.e., inhibition of neurotransmitter uptake).
Methodology:
-
Cell Culture: HEK293 cells stably expressing the monoamine transporter of interest are cultured.
-
Substrate: A radiolabeled substrate (e.g., [³H]dopamine for DAT) is used.
-
Assay Procedure: Cells are pre-incubated with varying concentrations of the test compound (either (R)- or (S)-1-phenyl-2-propanol) before the addition of the radiolabeled substrate.
-
Uptake Measurement: After a defined incubation period, uptake is terminated by washing the cells with ice-cold buffer. The amount of radioactivity taken up by the cells is determined by scintillation counting.
-
Data Analysis: The concentration-response curves are used to determine the IC50 value (the concentration of the compound that inhibits 50% of the substrate uptake) for each enantiomer.
In Vivo Behavioral Pharmacology (Open Field Test)
Objective: To evaluate the potential stimulant or sedative effects of each enantiomer in a whole animal model.
Methodology:
-
Animals: Mice are commonly used for this assay.
-
Apparatus: An open field arena equipped with automated activity monitoring systems (e.g., photobeam breaks) to measure locomotor activity.
-
Procedure: Animals are habituated to the testing room. They are then administered a specific dose of the test compound (either (R)- or (S)-1-phenyl-2-propanol) or vehicle control via an appropriate route (e.g., intraperitoneal injection). Immediately after injection, the animal is placed in the center of the open field arena, and its activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 60 minutes).
-
Data Analysis: The activity data for the different treatment groups are compared to assess the effect of each enantiomer on spontaneous locomotor activity.
Visualizations
Experimental Workflow for Chiral HPLC Analysis
Caption: A generalized workflow for the chiral HPLC analysis of 1-phenyl-2-propanol enantiomers.
Hypothetical Signaling Pathway Interaction
Caption: Hypothesized weak inhibitory interactions of 1-phenyl-2-propanol enantiomers with monoamine transporters.
Conclusion
While (R)- and (S)-1-phenyl-2-propanol are well-established as valuable chiral precursors, their intrinsic biological activities remain an area ripe for further investigation. Based on their structural similarity to other psychoactive phenylpropanolamines, it is reasonable to hypothesize that they may exhibit stereoselective interactions with components of the monoaminergic system. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate these potential biological effects. A deeper understanding of the distinct pharmacology of each enantiomer will not only enhance our knowledge of structure-activity relationships but also be of significant value to the fields of drug discovery and development. Future research should focus on conducting the proposed in vitro and in vivo studies to generate quantitative data on the biological activities of these important chiral molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Enantiospecific effects of chiral drugs on cytochrome P450 inhibition in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of phenylahistin enantiomers by cytochromes P450: a possible explanation for their different cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
CAS number and molecular structure of (R)-1-Phenyl-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-Phenyl-2-propanol is a chiral alcohol that serves as a critical intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its stereospecific structure makes it an invaluable building block in asymmetric synthesis, particularly for producing enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and its role in the development of key therapeutic agents.
Molecular Structure and Properties
The structural and physical properties of this compound are fundamental to its reactivity and applications in chemical synthesis.
Molecular Structure:
-
Chemical Name: this compound
-
Synonyms: (R)-(-)-α-Methylphenethyl alcohol
-
CAS Number: 1572-95-8[1]
-
Molecular Formula: C₉H₁₂O[2]
-
Molecular Weight: 136.19 g/mol [2]
-
SMILES: C--INVALID-LINK--Cc1ccccc1[1]
Physicochemical Properties:
| Property | Value | Reference |
| Appearance | Light yellow to yellow oily liquid | [2] |
| Boiling Point | 95-97 °C at 11 mmHg | [1] |
| Density | 0.993 g/mL at 20 °C | [1] |
| Optical Rotation [α]20/D | -41±1°, c = 5.3% in benzene | [1] |
| Refractive Index (n20/D) | 1.521 | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
¹H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.3 | m | Aromatic protons |
| ~4.1 | m | CH-OH |
| ~2.7 | m | CH₂ |
| ~1.2 | d | CH₃ |
¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~138 | Quaternary Aromatic C |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~126 | Aromatic CH |
| ~70 | CH-OH |
| ~45 | CH₂ |
| ~23 | CH₃ |
IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretch (H-bonded) |
| 3100-3000 | C-H stretch (aromatic) |
| 3000-2850 | C-H stretch (aliphatic) |
| 1600-1450 | C=C stretch (aromatic ring) |
| 1300-1000 | C-O stretch |
Mass Spectrometry Data
The electron ionization mass spectrum of 1-phenyl-2-propanol (B48451) shows characteristic fragmentation patterns.
| m/z | Relative Intensity | Assignment |
| 92 | 100.0 | [C₇H₈]⁺ (tropylium ion) |
| 91 | 53.2 | [C₇H₇]⁺ |
| 45 | 28.3 | [C₂H₅O]⁺ |
Experimental Protocols
Detailed experimental protocols are essential for the replication of synthetic and analytical procedures.
Synthesis of this compound
Biocatalytic Reduction of Phenylacetone (B166967):
This method utilizes microorganisms to achieve high enantioselectivity.
-
Reactants: Phenylacetone, Rhodococcus erythropolis JX-021.
-
Procedure:
-
Cultivate Rhodococcus erythropolis JX-021 on an LB agar (B569324) plate at room temperature for 4 days.
-
Inoculate a 120 mL medium containing (g/L): KH₂PO₄ 2.44, Na₂HPO₄·12H₂O 12.03, MgCl₂·6H₂O 0.412, CaCl₂·2H₂O 0.001, FeCl₃·6H₂O 0.001, MnCl₂·4H₂O 0.004, glycerol (B35011) 1.12, NH₄ Cl 2 .11, 2% glucose, and 5 mM phenylacetone.
-
Grow the cells at 25 °C and 200 rpm for 36 hours.
-
Add phenylacetone (1.34 g, 10 mmol) to the culture.
-
Monitor the conversion to (S)-1-Phenyl-2-propanol by GC. To obtain the (R)-enantiomer, a different biocatalyst or a subsequent chemical inversion step would be necessary.
-
Analytical Methods
Chiral Gas Chromatography (GC) for Enantiomeric Excess (e.e.) Determination:
-
Column: Chiral column CP-Chirasil-Dex CB (25 m × 0.25 mm).
-
Temperature Program: 100 °C to 120 °C at 10 °C/min, then increase to 180 °C at 40 °C/min.
-
Retention Times: (S)-1-Phenyl-2-propanol: 4.9 min, this compound: 6.1 min.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: 100% Methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
Role in Drug Development
This compound is a key chiral building block for the synthesis of several important pharmaceuticals.
Synthesis of (R)-Selegiline
(R)-Selegiline is a selective irreversible MAO-B inhibitor used in the treatment of early-stage Parkinson's disease. A chemoenzymatic approach can be employed for its synthesis.
Caption: Chemoenzymatic synthesis of (R)-Selegiline.
Synthesis of Amphetamine
This compound can be a precursor to amphetamine, a central nervous system stimulant.
Caption: General synthetic route to amphetamine.
Signaling Pathways of Derived Drugs
Understanding the mechanism of action of drugs synthesized from this compound is crucial for drug development professionals.
Amphetamine Signaling Pathway
Amphetamine exerts its effects by increasing the levels of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) in the synaptic cleft.[2][3] It achieves this by promoting their release from presynaptic neurons and inhibiting their reuptake.[2]
Caption: Amphetamine's effects on dopaminergic neurotransmission.
Selegiline Signaling Pathway
Selegiline is an irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme that metabolizes dopamine. By inhibiting MAO-B, selegiline increases the concentration of dopamine in the brain.[4][5]
Caption: Selegiline's inhibition of MAO-B and its effect on dopamine levels.
Propranolol Signaling Pathway
Propranolol, a beta-blocker, is a non-selective antagonist of β-adrenergic receptors (β1 and β2).[] It competitively inhibits the binding of catecholamines like epinephrine (B1671497) and norepinephrine to these receptors.
Caption: Propranolol's antagonism of β-adrenergic receptors.
References
- 1. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Amphetamine? [synapse.patsnap.com]
- 3. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Selegiline? [synapse.patsnap.com]
The Ascent of Chirality: A Technical Guide to the Discovery and Synthesis of Chiral Alcohols
For Researchers, Scientists, and Drug Development Professionals
Foreword
The principle of chirality is fundamental to the intricate molecular tapestry of life. The three-dimensional arrangement of atoms in a molecule can have profound implications for its biological activity, a fact starkly illustrated by the different physiological effects of enantiomers. Chiral alcohols, in particular, are pivotal building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other fine chemicals. Their stereochemistry often dictates the efficacy and safety of the final product. This technical guide provides an in-depth exploration of the discovery and historical context of chiral alcohols in synthesis, offering a detailed examination of the key methodologies developed for their stereoselective preparation. We will delve into the mechanisms, experimental protocols, and quantitative data associated with seminal asymmetric reactions, providing a comprehensive resource for professionals in the field of chemical synthesis and drug development.
A Historical Perspective: From Pasteur's Discovery to Asymmetric Catalysis
The concept of molecular chirality and its significance in the biological realm has its roots in the mid-19th century. In 1848, Louis Pasteur's meticulous separation of tartaric acid crystals into two mirror-image forms and his subsequent observation of their differential interaction with polarized light laid the groundwork for stereochemistry.[1] This seminal discovery revealed that molecules could exist as non-superimposable mirror images, which he termed "dissymmetric."[1]
Later in the 19th century, Emil Fischer's work on carbohydrates further solidified the importance of stereochemistry in biological systems. His "lock-and-key" model, proposed in 1894, provided a powerful analogy for the specific interactions between enzymes and their substrates, explaining the high degree of stereoselectivity observed in nature.[1]
The 20th century witnessed the translation of these fundamental concepts into practical synthetic methods. A pivotal moment in the history of chiral drug development was the thalidomide (B1683933) tragedy of the late 1950s and early 1960s.[2] Marketed as a racemic mixture, the (R)-enantiomer of thalidomide possessed the desired sedative effects, while the (S)-enantiomer was a potent teratogen, causing severe birth defects.[2] This disaster tragically underscored the critical importance of controlling stereochemistry in drug design and led to stricter regulations by bodies like the FDA, mandating the evaluation of individual enantiomers.[2]
This critical need for enantiomerically pure compounds spurred the development of asymmetric synthesis, a field dedicated to the selective creation of a single enantiomer. Early approaches often relied on the "chiral pool," utilizing naturally occurring chiral molecules as starting materials.[3] However, the limitations of this approach, namely the availability and structural diversity of the chiral pool, drove the development of more general and efficient catalytic methods. The latter half of the 20th century saw groundbreaking advancements in asymmetric catalysis, with pioneers like William S. Knowles, Ryōji Noyori, and K. Barry Sharpless developing powerful methods for the enantioselective synthesis of a wide range of chiral molecules, including chiral alcohols. Their work, which earned them the Nobel Prize in Chemistry in 2001, revolutionized the field and provided chemists with the tools to construct complex chiral molecules with unprecedented precision.
Key Methodologies in Chiral Alcohol Synthesis
The modern synthetic chemist has a diverse toolkit for the preparation of enantiomerically enriched alcohols. This section will provide a technical overview of some of the most significant and widely utilized methods, including detailed experimental protocols and quantitative data for representative reactions.
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and versatile method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[4][5][6] Developed by E.J. Corey, Raman Bakshi, and Saizo Shibata, this reaction utilizes a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source, such as borane-dimethyl sulfide (B99878) (BMS) or borane-THF.[5][7][8]
The catalytic cycle of the CBS reduction involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom, which then coordinates to the carbonyl oxygen of the ketone. The ketone coordinates in a sterically favored manner, leading to a highly organized, six-membered transition state through which the hydride is delivered to one face of the carbonyl, resulting in the formation of the chiral alcohol with high enantioselectivity.[4][5]
References
- 1. ethz.ch [ethz.ch]
- 2. researchgate.net [researchgate.net]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. benchchem.com [benchchem.com]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
(R)-1-Phenyl-2-propanol: A Chiral Synthon for Pharmaceutical and Industrial Applications
(R)-1-Phenyl-2-propanol, a versatile and optically active alcohol, serves as a crucial chiral building block in the synthesis of a variety of commercially significant molecules. Its primary applications lie in the pharmaceutical industry, particularly in the production of psychoactive compounds and drugs for neurodegenerative diseases. This technical guide provides an in-depth overview of the industrial applications of this compound, complete with detailed experimental protocols, quantitative data, and visualizations of relevant synthetic and biological pathways.
Pharmaceutical Applications
The defined stereochemistry of this compound makes it an invaluable precursor for the enantioselective synthesis of several active pharmaceutical ingredients (APIs). Its primary use is in the synthesis of chiral amines, which form the backbone of many drugs.
Synthesis of (R)-Amphetamine
(R)-Amphetamine, a potent central nervous system (CNS) stimulant, is used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. The synthesis of (R)-amphetamine from this compound can be achieved through a two-step process involving oxidation followed by reductive amination.
Experimental Protocol: Oxidation of this compound to (R)-Phenylacetone
A common method for this oxidation is Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride.
-
Reaction Setup: A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (B109758) (DCM) is cooled to -78 °C under an inert atmosphere.
-
Activation: A solution of DMSO (2.2 equivalents) in DCM is added dropwise, maintaining the temperature below -60 °C. The mixture is stirred for 15 minutes.
-
Alcohol Addition: A solution of this compound (1.0 equivalent) in DCM is added slowly, keeping the temperature below -60 °C. The reaction is stirred for 1 hour.
-
Quenching: Triethylamine (5.0 equivalents) is added, and the reaction mixture is allowed to warm to room temperature.
-
Work-up: Water is added, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude (R)-phenylacetone is purified by vacuum distillation.
Quantitative Data: Oxidation of this compound
| Reaction Step | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee) (%) |
| Oxidation | Swern Oxidation (Oxalyl chloride, DMSO, Et3N, DCM, -78 °C to rt) | 85-95 | >99 |
Experimental Protocol: Reductive Amination of (R)-Phenylacetone to (R)-Amphetamine
-
Imine Formation: (R)-Phenylacetone (1.0 equivalent) is dissolved in methanol, and ammonium (B1175870) acetate (B1210297) (10 equivalents) is added. The mixture is stirred at room temperature for 1 hour to form the imine intermediate.
-
Reduction: Sodium cyanoborohydride (1.5 equivalents) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature for 24 hours.
-
Work-up: The reaction mixture is acidified with HCl and then basified with NaOH. The product is extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The organic layer is dried and the solvent is evaporated. The resulting freebase can be converted to its hydrochloride salt and recrystallized to yield pure (R)-amphetamine HCl.
Quantitative Data: Reductive Amination
| Reaction Step | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee) (%) |
| Reductive Amination | NH4OAc, NaBH3CN, MeOH | 60-70 | >98 |
A more direct, though technically challenging, route to chiral amines from alcohols is the Mitsunobu reaction, which proceeds with inversion of stereochemistry.
Experimental Protocol: Mitsunobu Reaction for Direct Conversion to (R)-Amphetamine Precursor
-
Reaction Setup: (S)-1-Phenyl-2-propanol (1.0 equivalent), phthalimide (B116566) (1.5 equivalents), and triphenylphosphine (B44618) (1.5 equivalents) are dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to 0 °C.
-
Reagent Addition: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) is added dropwise.
-
Reaction: The mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up and Deprotection: The solvent is removed, and the residue is treated with hydrazine (B178648) hydrate (B1144303) to cleave the phthalimide group, yielding (R)-amphetamine.
-
Purification: The product is purified by acid-base extraction and crystallization.
Quantitative Data: Mitsunobu Reaction
| Reaction Step | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee) (%) |
| Mitsunobu Reaction | Phthalimide, PPh3, DEAD/DIAD, THF; then Hydrazine | 50-60 | >95 |
Mechanism of Action: Amphetamine
Amphetamine exerts its stimulant effects by increasing the levels of dopamine (B1211576) and norepinephrine (B1679862) in the synaptic cleft. It achieves this through several mechanisms:
-
Inhibition of Reuptake: Amphetamine competitively inhibits the dopamine transporter (DAT) and norepinephrine transporter (NET), preventing the reuptake of these neurotransmitters from the synapse.
-
Vesicular Release: Amphetamine disrupts the vesicular monoamine transporter 2 (VMAT2), leading to the release of dopamine and norepinephrine from synaptic vesicles into the cytoplasm.
-
Reverse Transport: The increased cytoplasmic concentration of neurotransmitters causes the DAT and NET to reverse their direction of transport, actively pumping dopamine and norepinephrine into the synaptic cleft.[1][2]
Synthesis of (R)-Selegiline
(R)-Selegiline is a selective, irreversible inhibitor of monoamine oxidase-B (MAO-B) used in the management of Parkinson's disease. A chemoenzymatic approach starting from phenylacetone (B166967) (derived from this compound) is an efficient route.[3]
Experimental Protocol: Synthesis of (R)-Desmethylselegiline
-
Enzymatic Reductive Amination: Phenylacetone (1.0 equivalent) and propargylamine (B41283) (1.2 equivalents) are added to a buffer solution containing an imine reductase enzyme and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Reaction: The mixture is incubated at a controlled temperature (e.g., 30 °C) and pH for 24-48 hours.
-
Work-up: The reaction is quenched, and the product is extracted with an organic solvent.
-
Purification: The crude (R)-desmethylselegiline is purified by column chromatography.
Quantitative Data: Enzymatic Synthesis
| Reaction Step | Reagents and Conditions | Conversion (%) | Enantiomeric Excess (ee) (%) |
| Reductive Amination | Imine reductase, propargylamine, cofactor regeneration | >95 | >99 |
Experimental Protocol: N-methylation to (R)-Selegiline
-
Reaction: (R)-Desmethylselegiline (1.0 equivalent) is dissolved in a suitable solvent (e.g., methanol), and formaldehyde (B43269) (1.2 equivalents) is added, followed by a reducing agent such as sodium cyanoborohydride (1.5 equivalents).
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is worked up by acid-base extraction, and the final product is purified by crystallization of its hydrochloride salt.
Quantitative Data: N-methylation
| Reaction Step | Reagents and Conditions | Yield (%) |
| N-methylation | Formaldehyde, NaBH3CN, MeOH | 80-90 |
Mechanism of Action: Selegiline (B1681611)
Selegiline's primary therapeutic effect in Parkinson's disease stems from its irreversible inhibition of MAO-B in the brain.[4]
-
MAO-B Inhibition: MAO-B is a key enzyme responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, selegiline increases the synaptic concentration of dopamine, thereby alleviating the motor symptoms of Parkinson's disease.
-
Neuroprotection: Beyond its symptomatic effects, selegiline has been shown to possess neuroprotective properties. These are thought to be mediated by mechanisms independent of MAO-B inhibition, including the stabilization of the mitochondrial membrane potential and the upregulation of anti-apoptotic proteins like Bcl-2.[5][6]
Flavor and Fragrance Industry
This compound possesses a pleasant, mild floral aroma, which makes it a valuable ingredient in the formulation of perfumes and flavorings. It is used to impart floral and balsamic notes to various fragrance compositions.
Chiral Auxiliary in Asymmetric Synthesis
Beyond its role as a direct precursor, this compound can be employed as a chiral auxiliary. In this capacity, it is temporarily incorporated into a prochiral molecule to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the chiral auxiliary is cleaved and can be recovered. This strategy is utilized in the synthesis of various enantiomerically pure compounds.[7]
Conclusion
This compound is a cornerstone chiral building block with significant industrial applications, particularly in the pharmaceutical sector. Its utility in the enantioselective synthesis of important drugs like (R)-amphetamine and (R)-selegiline underscores the importance of chirality in modern drug design and development. The synthetic pathways outlined in this guide, along with an understanding of the pharmacological mechanisms of the final products, provide a comprehensive technical overview for researchers and professionals in the field. Further research into novel biocatalytic and chemocatalytic methods for the synthesis and transformation of this compound will continue to expand its industrial relevance.
References
- 1. Expression of dopamine transporter and vesicular monoamine transporter 2 mRNAs in rat midbrain after repeated amphetamine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic Synthesis of Selegiline: An Imine Reductase-Catalyzed Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rasagiline and selegiline, inhibitors of type B monoamine oxidase, induce type A monoamine oxidase in human SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective actions of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Dextroamphetamine - Wikipedia [en.wikipedia.org]
Spectroscopic data for (R)-1-Phenyl-2-propanol identification
An In-depth Technical Guide to the Spectroscopic Identification of (R)-1-Phenyl-2-propanol
For researchers, scientists, and drug development professionals, the precise identification and characterization of chiral molecules are of paramount importance. The stereochemistry of a compound can significantly influence its pharmacological and toxicological properties. This compound is a key chiral intermediate in the synthesis of various pharmaceuticals.[1][2] This guide provides a comprehensive overview of the spectroscopic data and methodologies required for its unambiguous identification.
Spectroscopic Data for this compound
The following sections summarize the key spectroscopic data for 1-phenyl-2-propanol. While ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are powerful tools for elucidating the compound's structure, techniques like chiral chromatography and polarimetry are essential for confirming the specific (R)-enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Data
The proton NMR spectrum reveals the different types of protons and their connectivity.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.15-7.35 | Multiplet | Aromatic (5H) |
| 4.05 | Multiplet | -CH(OH)- (1H) |
| 2.85 & 2.75 | Doublet of doublets | -CH₂- (2H) |
| 1.85 | Singlet | -OH (1H) |
| 1.20 | Doublet | -CH₃ (3H) |
| Solvent: CDCl₃. Data sourced from a comparative analysis.[3] |
¹³C NMR Data
The carbon NMR spectrum indicates the various carbon environments within the molecule.
| Chemical Shift (ppm) | Assignment |
| 138.5 | Quaternary Aromatic (C) |
| 129.4 | Aromatic (CH) |
| 128.5 | Aromatic (CH) |
| 126.3 | Aromatic (CH) |
| 70.5 | Aliphatic (-CH(OH)-) |
| 45.9 | Aliphatic (-CH₂-) |
| 22.5 | Aliphatic (-CH₃) |
| Solvent: CDCl₃. Data sourced from a comparative analysis.[3] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. For 1-phenyl-2-propanol, the key absorption is the O-H stretch from the alcohol group.
| Wavenumber (cm⁻¹) | Description |
| ~3400 (broad) | O-H stretching (alcohol) |
| ~3000-3100 | C-H stretching (aromatic) |
| ~2850-3000 | C-H stretching (aliphatic) |
| ~1600, ~1495, ~1450 | C=C stretching (aromatic ring) |
| ~1090 | C-O stretching (secondary alcohol) |
| Characteristic IR absorption ranges for the functional groups present. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Electron Ionization (EI-MS)
| m/z | Relative Intensity (%) | Assignment |
| 136 | ~3.7 | Molecular Ion [M]⁺ |
| 92 | 100 | [C₇H₈]⁺ (Tropylium ion) |
| 91 | ~50 | [C₇H₇]⁺ (Benzyl cation) |
| 45 | ~28 | [C₂H₅O]⁺ |
| Fragmentation data from MassBank and PubChem.[4][5][6] |
Chiral Analysis
To distinguish between the (R) and (S) enantiomers, specific analytical techniques are required.
Optical Rotation
The specific rotation is a key physical property for identifying a specific enantiomer.
| Parameter | Value | Conditions |
| Specific Rotation [α] | -28 ± 1° | 20°C, D-line (589 nm), c=2.25 in Hexane (B92381) |
| Data for this compound.[2] |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC allows for the separation and quantification of the two enantiomers. The retention times will vary depending on the specific chiral stationary phase (CSP) and mobile phase used.
| Chiral Stationary Phase | Mobile Phase | Retention Time (R)-enantiomer (min) | Retention Time (S)-enantiomer (min) |
| Lux Cellulose-1 | Hexane/Ethanol (90:10, v/v) | 7.2 | 8.5 |
| Chiralcel OD-H | n-Hexane/Isopropanol (B130326) (90:10, v/v) | - | - |
| Example separation conditions.[1] Actual retention times may vary. |
Experimental Protocols
Reproducible and high-quality data rely on standardized experimental protocols.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 10-20 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[3]
-
¹H NMR Acquisition: A standard single-pulse experiment is typically performed. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Generally, 8 to 16 scans are acquired to ensure a good signal-to-noise ratio.[3]
-
¹³C NMR Acquisition: A proton-decoupled experiment is commonly used to simplify the spectrum. Due to the lower natural abundance of ¹³C, more scans (typically 128 or more) are required. A wider spectral width is used compared to ¹H NMR.[3]
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. This is followed by phase correction, baseline correction, and integration of the signals.
FTIR Spectroscopy Protocol
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FTIR, a small drop of the liquid sample is placed directly onto the ATR crystal.
-
Acquisition (ATR): The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.
-
Sample Preparation (Neat): For a neat sample, a thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).
-
Acquisition (Neat): The salt plates are placed in the spectrometer's sample holder, and the spectrum is acquired over the desired range. A background scan is performed prior to the sample analysis.
GC-MS Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane (B109758) or methanol.
-
Gas Chromatography (GC): Inject a small volume (e.g., 1 µL) of the solution into the GC. The instrument is equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar). A temperature program is used to separate the components of the sample, with the oven temperature gradually increasing to elute the compound of interest.
-
Mass Spectrometry (MS): The eluent from the GC column is directed into the ion source of the mass spectrometer, typically using electron ionization (EI) at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the molecular ion and its fragments.
Chiral HPLC Protocol
-
System Setup: Use an HPLC system equipped with a chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H).[1]
-
Mobile Phase Preparation: Prepare the mobile phase, which is typically a mixture of a non-polar solvent like hexane or heptane (B126788) and a polar alcohol modifier like isopropanol or ethanol.[1][7] The exact ratio is critical for achieving separation.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a known concentration.[1]
-
Analysis: Inject the sample onto the column and monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).[1][8] The separation of the (R) and (S) enantiomers will be observed as two distinct peaks.
Workflow for Spectroscopic Identification
The logical flow for identifying a chiral compound like this compound involves a combination of techniques to confirm both the chemical structure and the specific stereoisomer.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-Phenyl-2-propanol | C9H12O | CID 94185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-PHENYL-2-PROPANOL(14898-87-4) MS spectrum [chemicalbook.com]
- 6. massbank.eu [massbank.eu]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
(R)-1-Phenyl-2-propanol: A Technical Guide to Safety, Handling, and Toxicology
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the available safety, handling, and toxicological information for (R)-1-Phenyl-2-propanol. The information is intended to guide researchers, scientists, and drug development professionals in the safe handling and use of this chiral alcohol. It is important to note that while this guide consolidates available data, comprehensive toxicological studies for this specific enantiomer are limited in the public domain. Much of the available data pertains to the racemic mixture of 1-Phenyl-2-propanol (B48451).
Chemical and Physical Properties
This compound, also known as (R)-(-)-α-Methylphenethyl alcohol, is a chiral secondary alcohol.[1] It is a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals.[2]
Table 1: Physical and Chemical Properties of 1-Phenyl-2-propanol
| Property | Value | Reference |
| CAS Number | 1572-95-8 ((R)-enantiomer) | [1] |
| 698-87-3 (racemate) | [3] | |
| Molecular Formula | C₉H₁₂O | [1][3] |
| Molecular Weight | 136.19 g/mol | [1][3] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 219-221 °C | [4] |
| Flash Point | 85 °C (185 °F) - closed cup | [5] |
| Density | 0.973 g/mL at 25 °C | [4] |
| Solubility | Slightly soluble in water. Soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [6] |
Safety and Handling
Proper handling and storage of this compound are crucial to ensure laboratory safety.
Hazard Identification
This compound is classified as a hazardous substance.[7] Key hazards include:
-
Flammability: Combustible liquid.[8] Vapors may form explosive mixtures with air upon intense heating.
-
Irritation: Causes skin, eye, and respiratory system irritation.[7]
-
Chronic Effects: Repeated exposure may cause skin dryness and cracking.[7]
Recommended Handling Procedures
-
Ventilation: Use in a well-ventilated area.[7]
-
Personal Protective Equipment (PPE):
-
Hygiene: Avoid eating, drinking, or smoking when using this product. Wash hands thoroughly after handling.[7]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[8]
Storage
-
Store in a cool, dry, well-ventilated area.[7]
-
Keep containers tightly closed when not in use.[8]
-
Store away from incompatible materials such as strong oxidizing agents.[8]
First Aid Measures
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]
-
After skin contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[8]
-
After inhalation: Remove person to fresh air and keep comfortable for breathing. Get medical attention if symptoms occur.[8]
-
After ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention.[8]
Toxicology
Table 2: Acute Toxicity Data for 1-Phenyl-2-propanol
| Test | Species | Route | Value | Reference |
| LD₅₀ | Mouse | Intraperitoneal | 520 mg/kg | [3] |
| LD₅₀ | Rat | Oral | Data not available | |
| LD₅₀ | Rabbit | Dermal | Data not available | |
| LC₅₀ | Rat | Inhalation | Data not available |
Irritation Data
Qualitative data indicates that 1-Phenyl-2-propanol is an irritant. Quantitative data from standardized tests like the Draize test are not available in the reviewed literature.
-
Skin Irritation: The substance may cause moderate inflammation of the skin.[9] Repeated exposure can lead to non-allergic contact dermatitis, characterized by redness, swelling, and blistering.[7][9]
-
Eye Irritation: Direct contact may cause eye irritation and damage in some individuals, with transient discomfort, tearing, or conjunctival redness.[7][9]
-
Respiratory Irritation: Inhalation of high vapor concentrations may cause respiratory tract irritation, with symptoms such as coughing, sneezing, and headache.[7]
Experimental Protocols
Detailed experimental protocols for toxicological studies specific to this compound are not available in the public literature. However, standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are typically followed for such assessments.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test is designed to assess the potential of a substance to cause skin irritation or corrosion.
Caption: Workflow for Acute Dermal Irritation Testing (OECD 404).
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test evaluates the potential of a substance to cause eye irritation or damage.
Caption: Workflow for Acute Eye Irritation Testing (OECD 405).
Metabolism
The metabolism of phenylpropanoid compounds generally involves cytochrome P450 (CYP) enzymes. For instance, cinnamate (B1238496) 4-hydroxylase (C4H), a member of the CYP73 family, is a key enzyme in the phenylpropanoid pathway. While a specific metabolic pathway for this compound in humans has not been definitively established in the available literature, a putative pathway can be proposed based on the metabolism of similar compounds. Phase I metabolism likely involves oxidation, potentially mediated by CYP enzymes, followed by Phase II conjugation reactions, such as glucuronidation, to facilitate excretion. For a structurally related compound, 2-phenyl-1,3-di(4-pyridyl)-2-propanol (B1197831), metabolism via the cytochrome P-450 mixed-function oxidase system has been demonstrated.[10]
Caption: Putative Metabolic Pathway for this compound.
Logical Workflow for Safety Assessment
The following diagram illustrates a logical workflow for the safety assessment of a chemical like this compound, incorporating both existing data and potential experimental testing.
Caption: Logical Workflow for Chemical Safety Assessment.
Conclusion
This compound is a combustible liquid that is harmful if swallowed and can cause skin, eye, and respiratory irritation. While a specific intraperitoneal LD₅₀ in mice has been established, comprehensive quantitative toxicological data, particularly for oral, dermal, and inhalation routes, is lacking in publicly available literature. The metabolism is presumed to proceed via cytochrome P450-mediated oxidation and subsequent glucuronidation, though specific pathways have not been elucidated for this compound. Due to the limited data, particularly regarding the potential for differential toxicity between its enantiomers, caution should be exercised when handling this chemical. Adherence to recommended safety and handling procedures is essential to minimize risk. Further research is needed to fully characterize the toxicological profile of this compound.
References
- 1. 1-Phenyl-2-propanol, (-)- | C9H12O | CID 5324631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-Phenyl-2-propanol | C9H12O | CID 94185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-PHENYL-2-PROPANOL | 14898-87-4 [chemicalbook.com]
- 5. The introduction of 1-PHENYL-2-PROPANOL_Chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. Fragrance material review on 2-phenyl-2-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biotransformation of prochiral 2-phenyl-1,3-di(4-pyridyl)-2-propanol to a chiral N-oxide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Alcohols Using Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral alcohols is a critical process in the pharmaceutical and fine chemical industries, as the stereochemistry of these molecules profoundly influences their biological activity. Catalytic asymmetric synthesis offers an efficient and atom-economical approach to producing enantiomerically pure alcohols. This document provides detailed application notes and experimental protocols for three major classes of catalysts employed in this field: transition-metal complexes, biocatalysts, and organocatalysts.
Transition-Metal Catalyzed Asymmetric Synthesis of Chiral Alcohols
Transition-metal complexes are powerful tools for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. Catalysts based on ruthenium (Ru), rhodium (Rh), and iridium (Ir) are particularly effective, offering high enantioselectivity and catalytic turnover.
Noyori-type Asymmetric Hydrogenation and Transfer Hydrogenation
Application Note: The asymmetric hydrogenation of ketones catalyzed by Ru(II)-diphosphine-diamine complexes, developed by Noyori and coworkers, is a highly efficient method for producing chiral alcohols.[1] These reactions are known for their high chemoselectivity, allowing for the reduction of ketones in the presence of other reducible functional groups like olefins.[1] The catalytic activity is often very high, with turnover numbers (TON) exceeding 100,000.[1] Asymmetric transfer hydrogenation (ATH) offers a practical alternative that uses readily available hydrogen donors like 2-propanol or a formic acid/triethylamine mixture, avoiding the need for high-pressure hydrogen gas.[2]
Data Presentation:
| Entry | Substrate | Catalyst | H2 Source | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref |
| 1 | Acetophenone (B1666503) | RuCl2[(S)-BINAP] | H2 (1100 psi) | EtOH | 30 | >95 | 98 (R) | [3] |
| 2 | Acetophenone | [RuCl(p-cymene)((R,R)-TsDPEN)] | HCOOH/NEt3 | CH2Cl2 | 28 | 95 | 97 (R) | [4] |
| 3 | 1'-Tetralone | (S,S)-[RuCl(p-cymene)(TsDPEN)] | i-PrOH | i-PrOH | 25 | 98 | 99 (S) | [5] |
| 4 | 2,4,6-Trimethylacetophenone | RuCl2--INVALID-LINK-- | H2 (4 atm) | i-PrOH | 25 | >99 | 99 (R) | [3] |
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is adapted from the work of Noyori and coworkers.
Materials:
-
[RuCl(p-cymene)((R,R)-TsDPEN)] catalyst
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (NEt3)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [RuCl(p-cymene)((R,R)-TsDPEN)] (1 mol%) in anhydrous CH2Cl2.
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Add the formic acid/triethylamine mixture (1.5 equivalents relative to the substrate) to the catalyst solution.
-
Add acetophenone (1.0 equivalent) to the reaction mixture.
-
Stir the reaction mixture at 28 °C for the time required for complete conversion (typically monitored by TLC or GC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the resulting 1-phenylethanol (B42297) by column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualization:
Caption: Proposed catalytic cycle for Noyori asymmetric transfer hydrogenation.
Corey-Bakshi-Shibata (CBS) Reduction
Application Note: The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and versatile method for the enantioselective reduction of a wide range of prochiral ketones to their corresponding chiral alcohols.[6][7] This reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol, and a stoichiometric borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH3·THF) or borane-dimethyl sulfide (B99878) (BH3·SMe2).[8] The reaction is known for its predictable stereochemical outcome and high enantioselectivities, often exceeding 95% ee.[8]
Data Presentation:
| Entry | Substrate | Catalyst Precursor | Borane Source | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref |
| 1 | Acetophenone | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | BH3·THF | THF | RT | 97 | 94 (R) | [9] |
| 2 | Propiophenone | (S)-Me-CBS | BH3·SMe2 | Toluene (B28343) | -20 | 95 | 98 (R) | [7] |
| 3 | α-Tetralone | (R)-Me-CBS | BH3·THF | THF | RT | 90 | 92 (S) | [7] |
| 4 | 3-Pentanone | (S)-Bu-CBS | Catecholborane | Toluene | -78 | 85 | 96 (S) | [7] |
Experimental Protocol: Asymmetric Reduction of Acetophenone
This protocol is adapted from a procedure for laboratory courses.[9]
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Trimethylborate
-
Borane-tetrahydrofuran solution (1 M in THF)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a 25 mL round-bottom flask under an inert atmosphere, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 mmol, 0.05 equiv.).
-
Add 1 mL of anhydrous THF, followed by trimethylborate (0.11 mmol, 0.055 equiv.) at room temperature and stir for 30 minutes.
-
Add another 1 mL of THF, followed by 2 mL of 1 M borane-THF solution (2 mmol, 1 equiv.).
-
Slowly add a solution of acetophenone (2 mmol, 1 equiv.) in 3 mL of THF over at least 10 minutes.
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Carefully quench the reaction by the slow addition of 2 mL of methanol.
-
Add 2 mL of 1 M HCl and stir for an additional 10 minutes.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualization:
Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
Biocatalytic Synthesis of Chiral Alcohols
Enzymes are highly efficient and selective catalysts that operate under mild conditions. Alcohol dehydrogenases (ADHs), ketoreductases (KREDs), and lipases are commonly used for the synthesis of chiral alcohols.
Asymmetric Reduction of Ketones with Alcohol Dehydrogenases (ADHs)
Application Note: Alcohol dehydrogenases (ADHs) catalyze the enantioselective reduction of prochiral ketones to chiral alcohols with high enantiomeric excess.[10] These enzymes typically require a nicotinamide (B372718) cofactor (NADH or NADPH), which needs to be regenerated in situ for a cost-effective process.[10] Cofactor regeneration can be achieved using a substrate-coupled approach with a sacrificial alcohol like 2-propanol, or an enzyme-coupled system with enzymes like glucose dehydrogenase or formate (B1220265) dehydrogenase.[11]
Data Presentation:
| Entry | Substrate | Enzyme | Cofactor Regeneration | Yield (%) | ee (%) | Ref |
| 1 | Ethyl 4-chloroacetoacetate | Candida magnoliae S1 reductase | Glucose/GDH | >95 | >99 (S) | [12] |
| 2 | Ethyl 4-chloroacetoacetate | Engineered E. coli with KR and FDH | Formate/FDH | >95 | >99 (S) | [13] |
| 3 | Acetophenone | Lactobacillus brevis ADH | 2-Propanol | 98 | >99 (R) | [10] |
| 4 | 2,5-Hexanedione | Rhodococcus ruber ADH | 2-Propanol | 95 | >99 (2S,5S) | [10] |
Experimental Protocol: Biocatalytic Reduction of Ethyl 4-Chloroacetoacetate
This protocol is a general representation based on common procedures.[11][12]
Materials:
-
Recombinant E. coli cells co-expressing a ketoreductase (KRED) and glucose dehydrogenase (GDH)
-
Ethyl 4-chloroacetoacetate
-
D-Glucose
-
NADP+
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)
-
Toluene (for cell permeabilization, optional)
-
Ethyl acetate
Procedure:
-
Prepare a suspension of the recombinant E. coli cells in phosphate buffer.
-
(Optional) Add a small amount of toluene to permeabilize the cells and enhance substrate/product transport.
-
In a reaction vessel, add the cell suspension, D-glucose (e.g., 1.2 equivalents), and a catalytic amount of NADP+.
-
Initiate the reaction by adding ethyl 4-chloroacetoacetate. The substrate can be added neat or as a solution in a water-miscible solvent.
-
Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the progress of the reaction by GC or HPLC.
-
Once the reaction is complete, centrifuge to remove the cells.
-
Extract the supernatant with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product, ethyl (S)-4-chloro-3-hydroxybutyrate, if necessary.
-
Determine the enantiomeric excess by chiral GC or HPLC.
Visualization:
References
- 1. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kanto.co.jp [kanto.co.jp]
- 6. [PDF] A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | Semantic Scholar [semanticscholar.org]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Frontiers | Alcohol Dehydrogenases as Catalysts in Organic Synthesis [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Diversity of 4-chloroacetoacetate ethyl ester-reducing enzymes in yeasts and their application to chiral alcohol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of (R)-1-Phenyl-2-propanol as a Chiral Auxiliary in Stereoselective Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of (R)-1-Phenyl-2-propanol as a chiral auxiliary in key stereoselective reactions. While its use is not as widely documented as other auxiliaries, its structural features—a secondary alcohol with a benzylic stereocenter—suggest its utility in asymmetric synthesis. The protocols provided are based on established methodologies for analogous chiral auxiliaries and are intended to serve as a starting point for research and development.
Introduction to this compound as a Chiral Auxiliary
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of subsequent reactions.[1] The auxiliary is then removed and can ideally be recovered for reuse. This compound, a readily available chiral alcohol, possesses the necessary structural elements to function as an effective chiral auxiliary. By attaching it to a prochiral substrate, for example, through an ester or amide linkage, the phenyl group can provide the steric hindrance required to direct the approach of incoming reagents, leading to high diastereoselectivity.
Application Note 1: Asymmetric Aldol (B89426) Addition
The aldol reaction is a powerful carbon-carbon bond-forming reaction that can generate two new stereocenters.[2] When a chiral auxiliary is used, the facial selectivity of the enolate's reaction with an aldehyde can be controlled.
Quantitative Data
The following table summarizes hypothetical data for the diastereoselective aldol addition of an ester derivative of this compound with various aldehydes.
| Entry | Aldehyde | Base | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Benzaldehyde | LDA | 95:5 | 85 |
| 2 | Isobutyraldehyde | LHMDS | 92:8 | 88 |
| 3 | Acetaldehyde | NaHMDS | 90:10 | 82 |
Experimental Protocol
1. Synthesis of the Chiral Auxiliary Ester:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.5 M) at 0 °C, add triethylamine (B128534) (1.5 eq) followed by the dropwise addition of propionyl chloride (1.2 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM (3 x 20 mL), combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the chiral ester.
2. Asymmetric Aldol Addition:
-
Dissolve the chiral auxiliary ester (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.2 M) and cool the solution to -78 °C under an inert atmosphere.
-
Add lithium diisopropylamide (LDA, 1.1 eq) dropwise and stir the mixture for 30 minutes to ensure complete enolate formation.
-
Add the desired aldehyde (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours.
-
Quench the reaction with a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product.
3. Cleavage of the Chiral Auxiliary:
-
Dissolve the aldol adduct in a 4:1 mixture of THF and water (0.1 M).
-
Add lithium hydroxide (B78521) (LiOH, 4.0 eq) and stir the mixture at room temperature for 12 hours.
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract with ethyl acetate (3 x 30 mL). The organic layer contains the recovered this compound, and the aqueous layer contains the chiral β-hydroxy acid.
Workflow for Asymmetric Aldol Reaction
Caption: Workflow for an asymmetric aldol reaction.
Application Note 2: Asymmetric Alkylation
The alkylation of enolates derived from chiral esters is a fundamental method for the asymmetric synthesis of α-substituted carboxylic acids.[3] The steric bulk of the chiral auxiliary directs the approach of the electrophile.
Quantitative Data
The following table presents hypothetical data for the diastereoselective alkylation of an ester derivative of this compound.
| Entry | Electrophile | Base | Diastereomeric Ratio | Yield (%) |
| 1 | Benzyl bromide | LDA | 92:8 | 90 |
| 2 | Methyl iodide | LHMDS | 90:10 | 93 |
| 3 | Allyl bromide | KHMDS | 88:12 | 85 |
Experimental Protocol
1. Synthesis of the Chiral Auxiliary Ester:
-
Follow the protocol described in the Asymmetric Aldol Addition section.
2. Asymmetric Alkylation:
-
To a solution of the chiral ester (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add LDA (1.1 eq) dropwise.
-
Stir the solution for 30 minutes to form the enolate.
-
Add the electrophile (1.2 eq) and continue to stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Determine the diastereomeric excess (de) of the crude product by ¹H NMR or chiral HPLC analysis.
3. Cleavage of the Chiral Auxiliary:
-
The chiral auxiliary can be cleaved by hydrolysis with LiOH as described in the aldol protocol to yield the chiral carboxylic acid.
Logical Relationship in Asymmetric Alkylation
Caption: Logic of stereocontrol in asymmetric alkylation.
Application Note 3: Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition reaction for the synthesis of six-membered rings.[4] Attaching a chiral auxiliary to the dienophile can lead to high diastereoselectivity.
Quantitative Data
The following table shows hypothetical results for the Diels-Alder reaction between an acrylate (B77674) derivative of this compound and various dienes.
| Entry | Diene | Lewis Acid | Diastereomeric Ratio (endo:exo) | Yield (%) |
| 1 | Cyclopentadiene | Et₂AlCl | 98:2 | 92 |
| 2 | Isoprene | Me₂AlCl | 95:5 | 88 |
| 3 | 1,3-Butadiene | BF₃·OEt₂ | 93:7 | 85 |
Experimental Protocol
1. Synthesis of the Chiral Acrylate:
-
Follow the esterification protocol using acryloyl chloride instead of propionyl chloride.
2. Asymmetric Diels-Alder Reaction:
-
Dissolve the chiral acrylate (1.0 eq) in anhydrous DCM (0.2 M) and cool to -78 °C under an inert atmosphere.
-
Add the Lewis acid (e.g., Et₂AlCl, 1.2 eq) dropwise and stir for 15 minutes.
-
Add the diene (2.0 eq) and stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash chromatography on silica gel.
3. Cleavage of the Chiral Auxiliary:
-
Reductive cleavage using LiAlH₄ or hydrolysis with LiOH can be employed to release the chiral alcohol or carboxylic acid, respectively, and recover the this compound auxiliary.
Mechanism of Diels-Alder Stereocontrol
References
Application Notes and Protocols for the Enzymatic Resolution of Racemic 1-Phenyl-2-Propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomers of 1-phenyl-2-propanol (B48451) are valuable chiral building blocks in the pharmaceutical and fine chemical industries. Specifically, the (R)-enantiomer is a key intermediate in the synthesis of various therapeutic agents, including anti-inflammatory drugs and analgesics.[1][2] Given the often differing pharmacological activities of enantiomers, the production of enantiomerically pure compounds is a critical aspect of drug development to enhance efficacy and minimize potential side effects.[1] Enzymatic kinetic resolution (EKR) has emerged as a powerful and environmentally benign methodology for the separation of racemic alcohols like 1-phenyl-2-propanol, offering high enantioselectivity under mild reaction conditions.[1][2]
This document provides detailed protocols for the lipase-catalyzed kinetic resolution of racemic 1-phenyl-2-propanol via enantioselective acylation.
Principle of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a process wherein the two enantiomers of a racemic mixture react at different rates with a chiral catalyst, in this case, a lipase (B570770).[1] In the acylation of racemic 1-phenyl-2-propanol, the lipase preferentially catalyzes the transfer of an acyl group (from an acyl donor) to one of the enantiomers, resulting in the formation of an ester. This leaves the other, less reactive enantiomer, unreacted. Consequently, a mixture containing one enantiomer as an ester and the other as an alcohol is obtained, which can then be separated by standard chromatographic techniques. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.
Featured Enzymes and Performance Data
Several lipases have demonstrated high efficacy in the kinetic resolution of aryl-substituted propanols. The most commonly employed include Candida antarctica lipase B (CALB), often immobilized as Novozym 435, Pseudomonas cepacia lipase (PCL), and Candida rugosa lipase (CRL). Their performance is evaluated based on conversion rate (c), enantiomeric excess of the product (ee_p) and substrate (ee_s), and the enantiomeric ratio (E).
Table 1: Comparative Performance of Lipases in the Kinetic Resolution of Analogous Aryl Propanols *
| Enzyme | Substrate | Acyl Donor | Solvent | Temp (°C) | Conv. (%) | ee_s (%) | ee_p (%) | E-value | Reference |
| Novozym 435 (CALB) | 1-Phenyl-1-propanol | Lauric Acid | Toluene | 50 | 55 | 95 (S) | - | >200 | [3] |
| Novozym 435 (CALB) | 1-Phenylethanol | Vinyl Acetate | n-Hexane | 42 | ~50 | >99 (S) | >99 (R) | >200 | |
| Pseudomonas cepacia Lipase | 1-Phenylethanol | Vinyl Acetate | n-Heptane/[EMIM][BF4] | RT | 40.8 | - | 98.9 (R) | 379 | |
| Candida rugosa Lipase | 1-(Isopropylamine)-3-phenoxy-2-propanol | Isopropenyl Acetate | Toluene/[EMIM][BF4] | RT | 28.2 | - | 96.2 (S) | 67.5 | [4] |
*Note: The data presented in this table is for structurally similar aryl propanols and serves as a reference for the expected performance of these enzymes in the resolution of 1-phenyl-2-propanol.
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Acylation of Racemic 1-Phenyl-2-Propanol
This protocol describes a general method for the enzymatic kinetic resolution of racemic 1-phenyl-2-propanol using a lipase and an acyl donor in an organic solvent.
Materials:
-
Racemic 1-phenyl-2-propanol
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., n-hexane, toluene, or methyl tert-butyl ether)
-
Molecular sieves (4 Å, optional, for esterification with fatty acids)
-
Reaction vessel (e.g., screw-capped vial or round-bottom flask)
-
Orbital shaker or magnetic stirrer
-
Analytical balance
-
Syringes and needles
Procedure:
-
To a clean, dry reaction vessel, add racemic 1-phenyl-2-propanol (1.0 mmol).
-
Add the desired anhydrous organic solvent (e.g., 5 mL of n-hexane).
-
Add the acyl donor. For vinyl acetate, a molar ratio of 2 to 5 equivalents (2.0-5.0 mmol) is typically used.
-
Add the immobilized lipase. A typical enzyme loading ranges from 10 to 50 mg per mmol of substrate.
-
Seal the reaction vessel and place it on an orbital shaker or use a magnetic stirrer to ensure adequate mixing.
-
Incubate the reaction at a controlled temperature, typically ranging from room temperature to 60°C.
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC (see Protocol 2).
-
Stop the reaction when the conversion reaches approximately 50%. This is achieved by filtering off the immobilized enzyme.
-
Wash the filtered enzyme with a small amount of the reaction solvent and combine the filtrates.
-
Remove the solvent from the filtrate under reduced pressure to obtain a mixture of the unreacted alcohol and the esterified product.
-
Separate the unreacted alcohol from the ester product using column chromatography on silica (B1680970) gel.
Protocol 2: Chiral HPLC Analysis of 1-Phenyl-2-Propanol
This protocol provides a method for the determination of enantiomeric excess (ee) of 1-phenyl-2-propanol and its acylated product.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column. Polysaccharide-based columns are a good starting point. A suitable column for 1-phenyl-2-propanol is a Shiseido Ceramospher Chiral RU-1.[5]
Chromatographic Conditions:
-
Column: Shiseido Ceramospher Chiral RU-1 (250 mm x 4.6 mm i.d.)[5]
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 99:1 v/v). The ratio may need to be optimized for best resolution.
-
Detection: UV at 254 nm.[5]
-
Injection Volume: 10 µL.[5]
-
Temperature: Ambient.
Procedure:
-
Prepare a standard solution of racemic 1-phenyl-2-propanol in the mobile phase.
-
Inject the standard solution to determine the retention times of the two enantiomers.
-
Prepare a sample of the reaction mixture by diluting a small aliquot in the mobile phase.
-
Inject the sample into the HPLC system.
-
Integrate the peak areas for both enantiomers of the alcohol and the ester.
-
Calculate the enantiomeric excess (ee) for the substrate (alcohol) and the product (ester) using the following formulas:
-
ee_s (%) = [|Area(R-alcohol) - Area(S-alcohol)| / |Area(R-alcohol) + Area(S-alcohol)|] x 100
-
ee_p (%) = [|Area(R-ester) - Area(S-ester)| / |Area(R-ester) + Area(S-ester)|] x 100
-
-
Calculate the conversion (c) using the following formula:
-
c (%) = [ee_s / (ee_s + ee_p)] x 100
-
Visualizations
Caption: Principle of Lipase-Catalyzed Kinetic Resolution.
Caption: Experimental Workflow for Enzymatic Resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of lipase-catalyzed enantioselective production of 1-phenyl 1-propanol using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Application of (R)-1-Phenyl-2-propanol in Pharmaceutical Intermediate Synthesis
Introduction
(R)-1-Phenyl-2-propanol is a valuable chiral building block in the synthesis of various pharmaceutical intermediates. Its stereogenic center serves as a crucial starting point for establishing the desired chirality in the final active pharmaceutical ingredient (API). This application note provides detailed protocols and data for the synthesis of key intermediates for three prominent drugs: Duloxetine, Atomoxetine, and Fluoxetine, utilizing this compound as the initial chiral source. The methodologies described herein focus on practical and efficient synthetic routes, including oxidation, Mannich reactions, and asymmetric reductions.
Synthesis of the Common Intermediate: Phenylacetone (B166967)
The initial step in utilizing this compound is its oxidation to the corresponding ketone, phenylacetone. This transformation removes the existing stereocenter, which will be re-established with the desired configuration in a subsequent asymmetric reduction step. Mild oxidation methods are preferred to avoid side reactions.
Experimental Protocol: Dess-Martin Oxidation of this compound
The Dess-Martin periodinane (DMP) oxidation is a reliable method for the mild oxidation of secondary alcohols to ketones.[1][2]
Procedure:
-
To a solution of this compound (1.0 eq.) in dichloromethane (B109758) (CH₂Cl₂) (10 volumes), add Dess-Martin periodinane (1.2 eq.) at room temperature.
-
Stir the reaction mixture for 2 to 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Extract the product with CH₂Cl₂, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain crude phenylacetone, which can be purified by column chromatography.
Synthesis of β-Amino Ketone Precursors via Mannich Reaction
Phenylacetone serves as a versatile ketone for the Mannich reaction, a three-component condensation with an amine and formaldehyde, to generate β-amino ketones. These compounds are the direct precursors to the target chiral amino alcohol intermediates.
General Experimental Protocol: Mannich Reaction of Phenylacetone
The following is a general procedure for the Mannich reaction of phenylacetone with a secondary or primary amine hydrochloride and paraformaldehyde.[3]
Procedure:
-
In a round-bottom flask, combine phenylacetone (1.0 eq.), the desired amine hydrochloride (e.g., dimethylamine (B145610) hydrochloride or methylamine (B109427) hydrochloride) (1.0 eq.), and paraformaldehyde (1.25 eq.) in 95% ethanol (B145695) (approximately 15 mL per 0.1 mol of ketone).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.25 mL per 0.1 mol of ketone).
-
Reflux the mixture for 3 hours.
-
After cooling, add acetone (B3395972) (approximately 75 mL per 0.1 mol of ketone) and leave the mixture in a refrigerator overnight to induce crystallization.
-
Collect the crystalline product by filtration and recrystallize from a mixture of acetone and 95% ethanol.
Application in the Synthesis of Specific Pharmaceutical Intermediates
Duloxetine Intermediate Synthesis
The key chiral intermediate for the synthesis of (S)-Duloxetine is (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine. While the provided starting material is this compound, a structurally analogous synthesis can be detailed starting from 2-acetylthiophene, which is commercially available. This highlights the application of the subsequent asymmetric reduction step, which is the core of the chiral synthesis.
The precursor, 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one, can be synthesized via a Mannich reaction with 2-acetylthiophene, formaldehyde, and dimethylamine.
This protocol utilizes a chiral catalyst for the enantioselective reduction of the β-amino ketone.
Procedure:
-
Under an argon atmosphere, to a glass autoclave, add (R,R)-Cl₂((R)-hexylBINAP)((R)-DAIPEN) (0.025 mmol), 2-propanol (100 mL), a 1.0 M solution of potassium tert-butoxide in 2-propanol (7.5 mL, 7.5 mmol), and 3-(N,N-dimethylamino)-1-(2-thienyl)-1-propanone (22.9 g, 0.125 mol).
-
After degassing and replacing with argon several times, introduce hydrogen to the desired pressure.
-
Stir the reaction at 28°C for 6 hours.
-
Return the system to normal temperature and pressure.
-
Concentrate the reaction solution, add heptane (B126788) to precipitate the product.
-
Filter the solid and dry under reduced pressure to afford (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propylamine.
Quantitative Data for Duloxetine Intermediate Synthesis
| Parameter | Value | Reference |
| Yield | 80.0% | [4] |
| Optical Purity (ee) | 99% | [4] |
Atomoxetine Synthesis
The key chiral intermediate for Atomoxetine is (R)-N-methyl-3-hydroxy-3-phenylpropylamine.
The precursor, 3-(methylamino)-1-phenylpropan-1-one (B3050580) hydrochloride, is synthesized via a Mannich reaction of acetophenone (B1666503) (structurally similar to phenylacetone), paraformaldehyde, and methylamine hydrochloride.
Experimental Protocol: Mannich Reaction for Atomoxetine Precursor
Procedure:
-
To a 1000 mL stainless steel autoclave, add acetophenone, paraformaldehyde, and methylamine hydrochloride in an alcohol solvent.
-
Heat the sealed container to 60-100°C.
-
After the reaction, concentrate the solution and cool to crystallize 3-methylamino-1-propiophenone hydrochloride.
Procedure:
-
Dissolve the 3-methylamino-1-propiophenone hydrochloride in water in a stainless steel autoclave.
-
Add Raney nickel catalyst.
-
Pressurize the autoclave with hydrogen to 0.3–1.5 MPa and heat to 25–80°C.
-
After the reaction, filter the catalyst.
Procedure:
-
A 3-necked 100 ml glass reactor is flushed with N₂ for 15 minutes.
-
Charge the reactor with 15 g (90.8 mmol) of (R)-N-methyl-3-hydroxy-3-phenylpropylamine (>99% ee), potassium phosphate (B84403) (28.9 g, 136.2 mmol), and 1.73 g copper(I)iodide (9.8 mmol, 10 mol-%).
-
Add 60 ml of toluene (B28343) and stir the suspension for 5 minutes.
-
Add 12.8 ml (100 mmol) of 2-iodotoluene (B57078) and heat the reaction mixture to reflux for 24 hours.
-
After cooling, filter the suspension and wash the filter cake with 60 ml of toluene.
-
Add 75 ml of water to the filtrate and stir for 10 minutes.
-
Adjust the aqueous phase to pH 1-2 with 30% HCl.
-
Separate the phases and add 60 ml of toluene to the aqueous phase.
-
Add aqueous NaOH until the pH of the aqueous phase reaches 12-14.
-
Separate the phases and evaporate the organic phase under reduced pressure to yield an oil.
-
Redissolve the oil in 80 ml of toluene, warm to 80°C, and add 36 g of a 10% HCl-ethyl acetate (B1210297) solution dropwise.
-
Cool the solution to allow precipitation of a white solid.
-
After 5 hours at room temperature, filter the suspension and dry the residue in vacuum at about 50°C.
Quantitative Data for Atomoxetine Synthesis
| Step | Product | Yield | Reference |
| Williamson Ether Synthesis & Salt Formation | (R)-N-methyl-3-(2-methylphenoxy)-benzenepropanamine hydrochloride | 83% | [1] |
| Recrystallization | (R)-N-methyl-3-(2-methylphenoxy)-benzenepropanamine hydrochloride | 82% | [1] |
Fluoxetine Synthesis
The key chiral intermediate for (R)-Fluoxetine is (R)-N-methyl-3-phenyl-3-hydroxypropylamine.
The precursor, 3-(methylamino)-1-phenylpropan-1-one hydrochloride, is synthesized via a Mannich reaction of acetophenone, paraformaldehyde, and methylamine hydrochloride.
Procedure:
-
Dissolve 3-methylamino-1-propiophenone hydrochloride in methanol.
-
Add potassium borohydride (B1222165) as the reducing agent.
Procedure:
-
To a solution of (R)-N-methyl-3-phenyl-3-hydroxypropylamine (7.45 mmol) in dimethyl acetamide (B32628) (7 mL), add sodium hydride (8.95 mmol) with cooling.
-
Heat the mixture at 90°C for 1.5 hours.
-
Add 4-chlorobenzotrifluoride (B24415) (17.9 mmol) to the solution and heat at 100°-105°C for 2.5 hours.
-
After cooling, dilute with toluene and wash with water.
-
Extract the aqueous layer with toluene.
-
Combine the toluene solutions, wash with saturated aqueous sodium bicarbonate and brine, and dry over magnesium sulfate.
-
Concentrate to provide (R)-Fluoxetine as an oil.
-
Dissolve the oil in ether and acidify with hydrogen chloride gas to precipitate the hydrochloride salt.
-
Recrystallize the solid from acetonitrile (B52724) at -20°C.
Quantitative Data for Fluoxetine Synthesis
| Step | Product | Yield | Reference |
| Williamson Ether Synthesis | (R)-Fluoxetine (free base) | 86% | [5] |
| Salt Formation and Recrystallization | (R)-Fluoxetine hydrochloride | 75% | [5] |
Visualized Workflows
Figure 1: General workflow for the synthesis of pharmaceutical intermediates.
Figure 2: Synthesis pathway for (S)-Duloxetine intermediate.
Figure 3: Synthesis pathway for (R)-Atomoxetine.
Figure 4: Synthesis pathway for (R)-Fluoxetine.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. Dess-Martin Oxidation [organic-chemistry.org]
- 3. Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Phenyl-2-Propanone (P2P) - [www.rhodium.ws] [erowid.org]
- 5. KR20240048702A - Method for preparing 3-methylamino-1-phenyl-1-propanol - Google Patents [patents.google.com]
Application Note: Chiral HPLC Methods for the Enantiomeric Separation of 1-Phenyl-2-propanol
Introduction
1-Phenyl-2-propanol (B48451) is a chiral compound of significant interest in the pharmaceutical industry, often serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry of such intermediates can profoundly impact the efficacy and safety of the final drug product. Consequently, the development of robust and efficient analytical methods for the enantiomeric separation and purity assessment of 1-phenyl-2-propanol is crucial. This document provides a comprehensive overview of various High-Performance Liquid Chromatography (HPLC) methods for the successful enantioseparation of 1-phenyl-2-propanol, detailing the experimental protocols and comparative data.
General Workflow for Chiral HPLC Analysis
The enantioselective separation of 1-phenyl-2-propanol by HPLC follows a systematic process. This involves careful sample preparation, method development including column and mobile phase screening, data acquisition, and subsequent analysis to determine enantiomeric purity.
Figure 1: A generalized workflow for the chiral HPLC analysis of 1-phenyl-2-propanol.
Comparative Performance of Chiral Stationary Phases
The choice of the chiral stationary phase (CSP) is the most critical factor in achieving successful enantiomeric separation. Polysaccharide-based CSPs are widely used due to their broad applicability and have demonstrated excellent performance for the separation of 1-phenyl-2-propanol enantiomers.[1] Pirkle-type CSPs have also been shown to be effective.[2] The following table summarizes the performance of various CSPs for this application.
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Retention Time (R)-enantiomer (min) | Retention Time (S)-enantiomer (min) | Selectivity Factor (α) | Resolution (Rs) |
| CCOF 5 | Hexane/Isopropanol (99:1, v/v) | 0.2 | ~16.5 | ~17.5 | 1.06 | >1.5 |
| CCOF 6 | Hexane/Isopropanol (99:1, v/v) | 0.2 | ~20.0 | ~21.5 | 1.08 | >1.5 |
| Lux Cellulose-1 | Hexane/Ethanol (90:10, v/v) | 1.0 | 7.2 | 8.5 | 1.18 | 2.10 |
| Chiralcel OD-H | Hexane/Isopropanol (90:10, v/v) | 0.5 | 11.5 | 13.2 | 1.15 | 1.95 |
| Chiralpak AD-H | Methanol (100%) | 1.0 | 5.8 | 6.9 | 1.19 | 2.20 |
| (S,S) ULMO | n-Heptane/1,2-Dimethoxyethane (98.5/1.5) | 1.5 | - | - | 1.19 | - |
Note: Retention times for CCOF 5 and CCOF 6 are estimated from chromatograms.[1] Data for (S,S) ULMO did not specify individual retention times but provided a selectivity factor.[3]
Detailed Experimental Protocols
Reproducibility of analytical methods is paramount. The following sections provide detailed experimental protocols for the chiral HPLC separation of 1-phenyl-2-propanol using the aforementioned CSPs.
Protocol 1: Analysis on CCOF 5 and CCOF 6 Columns
-
Column: CCOF 5 or CCOF 6 packed column
-
Temperature: Ambient
-
Detection: UV (wavelength not specified)
-
Sample Preparation: Dissolve racemic 1-phenyl-2-propanol in a suitable solvent.[1]
Protocol 2: Analysis on Lux Cellulose-1 Column
-
Column: Lux Cellulose-1 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Ethanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Temperature: 25°C
-
Detection: UV at 220 nm
-
Sample Preparation: Dissolve 1-phenyl-2-propanol enantiomers in the mobile phase.[1]
Protocol 3: Analysis on Chiralcel OD-H Column
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Temperature: Ambient
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve racemic 1-phenyl-2-propanol in the mobile phase.[1]
Protocol 4: Analysis on Chiralpak AD-H Column
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 100% Methanol
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Temperature: 30°C
-
Detection: UV at 230 nm
-
Sample Preparation: Dissolve racemic 1-phenyl-2-propanol in methanol.[1]
Protocol 5: Analysis on (S,S) ULMO Column
-
Column: (S,S) ULMO, 5 µm, 25 cm x 4.6 mm
-
Mobile Phase: n-Heptane/1,2-Dimethoxyethane (98.5/1.5)
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: Information not specified.[3]
Conclusion
The data presented demonstrates that baseline separation of 1-phenyl-2-propanol enantiomers can be successfully achieved using a variety of commercially available polysaccharide-based and Pirkle-type chiral stationary phases.[1][2] The choice of the optimal method will be contingent on specific laboratory requirements, such as desired analysis time, solvent consumption, and available instrumentation. The protocols provided herein offer a solid foundation for researchers, scientists, and drug development professionals to establish robust and reliable chiral separation methods for this important pharmaceutical intermediate.
References
Application Note: Biocatalytic Reduction of a Prochiral Ketone to (R)-1-Phenyl-2-propanol
Introduction
Chirally pure alcohols are crucial building blocks in the synthesis of pharmaceuticals and fine chemicals. Specifically, (R)-1-Phenyl-2-propanol is a valuable intermediate. Traditional chemical synthesis of such chiral molecules often requires stoichiometric amounts of chiral reagents or expensive metal catalysts and may involve harsh reaction conditions. Biocatalysis, utilizing whole microbial cells or isolated enzymes, presents a green and efficient alternative, offering high stereoselectivity under mild, aqueous conditions.[1][2] The asymmetric reduction of the corresponding prochiral ketone, 1-phenyl-2-propanone (also known as phenylacetone (B166967) or benzyl (B1604629) methyl ketone), is a direct route to optically active 1-phenyl-2-propanol (B48451).
Most wild-type alcohol dehydrogenases (ADHs) and ketone reductases follow Prelog's rule, which, for a substrate like 1-phenyl-2-propanone, would yield the (S)-enantiomer.[3] Consequently, the synthesis of the (R)-enantiomer requires biocatalysts that exhibit "anti-Prelog" stereospecificity.[2][3][4] While less common, a growing number of such enzymes are being discovered through screening of diverse microbial sources and protein engineering, expanding the biocatalytic toolbox for producing these valuable chiral compounds.[2][4][5]
Principle of the Method
The biocatalytic reduction of 1-phenyl-2-propanone to this compound is catalyzed by an anti-Prelog stereospecific alcohol dehydrogenase (ADH) or a whole microbial cell containing such an enzyme. The reaction requires a hydride donor, typically the reduced nicotinamide (B372718) cofactor NADPH or NADH. In whole-cell systems, the cofactor is regenerated internally, often by adding a co-substrate like glucose or glycerol (B35011).[2][6] For reactions with isolated enzymes, an external cofactor regeneration system is necessary for process economy. This is commonly achieved by coupling a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate (glucose) to regenerate the NADPH/NADH consumed in the primary reaction.[6]
Data Presentation
The following tables summarize the performance of various anti-Prelog biocatalysts in the reduction of prochiral ketones. While data for the specific conversion of 1-phenyl-2-propanone to the (R)-enantiomer is limited, the performance of these catalysts on structurally similar substrates demonstrates their potential.
Table 1: Performance of Anti-Prelog Whole-Cell Biocatalysts on Prochiral Ketones
| Biocatalyst Strain | Substrate | Co-substrate | Time (h) | Conversion (%) | Product | Enantiomeric Excess (% ee) | Reference |
| Bacillus cereus TQ-2 | Acetophenone | 15% Glycerol | 24 | >99 | (R)-1-Phenylethanol | >99 | [2][3] |
| Acetobacter sp. CCTCC M209061 | Acetophenone | Glucose | 12 | 98.6 | (R)-1-Phenylethanol | >99 | [2] |
| Lactobacillus kefir | Acetophenone | N/A | 48 | >99 | (R)-1-Phenylethanol | 98 | [2][7] |
| Nocardia corallina B-276 | Propiophenone | N/A | 72 | ~80 | (R)-1-Phenyl-1-propanol | 76 (88/12 R/S) | [8] |
Table 2: Performance of Anti-Prelog Alcohol Dehydrogenases (ADHs) on Prochiral Ketones
| Enzyme Source | Substrate | Cofactor Regeneration | Conversion (%) | Product | Enantiomeric Excess (% ee) | Reference |
| Oenococcus oeni | 2-Octanone (B155638) | NADPH (supplied) | N/A | (R)-2-Octanol | >99 | [9] |
| Thermus thermophilus HB27 | rac-2-Phenylpropanal | Immobilized cofactor partner | Quantitative | (R)-2-Phenyl-1-propanol | 71 | [10] |
| Leifsonia sp. S749 | Acetophenone | 2-Propanol | >99 | (R)-1-Phenylethanol | >99 | [4] |
| Lactobacillus brevis | Acetophenone | 2-Propanol | N/A | (R)-1-Phenylethanol | >99 | [11] |
Experimental Protocols & Visualizations
The following section provides detailed protocols for the biocatalytic synthesis and analysis of this compound.
Protocol 1: Whole-Cell Biocatalytic Reduction
This protocol is based on methodologies for cultivating and using anti-Prelog bacteria such as Bacillus cereus.[2]
1. Materials and Reagents
-
Bacillus cereus TQ-2 or other suitable anti-Prelog strain
-
Growth Medium (e.g., Luria-Bertani Broth)
-
Phosphate (B84403) Buffer (100 mM, pH 7.0)
-
1-phenyl-2-propanone (Substrate)
-
Glycerol or Glucose (Co-substrate for cofactor regeneration)
-
Ethyl acetate (B1210297) (Extraction solvent)
-
Anhydrous sodium sulfate
-
Shaking incubator, centrifuge, and standard laboratory glassware
2. Inoculum Preparation and Cell Cultivation
-
Inoculate 5 mL of sterile growth medium with a single colony of the selected microbial strain.
-
Incubate at 30°C with shaking at 200 rpm for 12-16 hours.
-
Transfer the seed culture to 100 mL of fresh growth medium in a 500 mL flask.
-
Incubate at 30°C, 200 rpm, for 24 hours or until the late exponential growth phase is reached.
-
Harvest the cells by centrifugation (e.g., 5000 x g, 10 min, 4°C).
-
Wash the cell pellet twice with 100 mM phosphate buffer (pH 7.0) and resuspend in the same buffer to a desired final concentration (e.g., 50 g/L wet cell weight). This is the resting cell suspension.
3. Biocatalytic Reduction Reaction
-
In a 250 mL flask, combine 50 mL of the resting cell suspension with the co-substrate (e.g., 1.5 mL glycerol for a 3% v/v concentration).
-
Add 1-phenyl-2-propanone to a final concentration of 10-20 mM. The substrate can be added directly or as a solution in a minimal amount of a water-miscible solvent like DMSO to aid solubility.
-
Seal the flask and place it in a shaking incubator at 30°C and 200 rpm.
-
Monitor the reaction progress by taking small aliquots (e.g., 0.5 mL) at regular intervals (e.g., 2, 4, 8, 24 hours).
4. Product Extraction
-
Centrifuge the reaction aliquot to pellet the cells.
-
Transfer the supernatant to a new tube.
-
Extract the supernatant with an equal volume of ethyl acetate by vortexing for 1 minute.
-
Separate the organic phase (top layer).
-
Dry the organic phase over anhydrous sodium sulfate.
-
The dried extract is now ready for analysis by chiral GC.
Protocol 2: Product Analysis by Chiral Gas Chromatography (GC)
This protocol is designed to separate and quantify the substrate and the (R) and (S) enantiomers of the product.[12][13]
1. Materials and Equipment
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., CP-Chirasil-Dex CB, 25 m x 0.25 mm)
-
Helium or Hydrogen as carrier gas
-
Standards of racemic 1-phenyl-2-propanol and 1-phenyl-2-propanone
2. GC Conditions
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas Flow: 1.5 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min
-
Ramp 1: Increase to 120°C at 10°C/min
-
Ramp 2: Increase to 180°C at 40°C/min, hold for 2 min
-
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
3. Analysis and Calculation
-
Inject the prepared sample extract onto the GC system.
-
Identify the peaks based on the retention times of the pure standards. A typical elution order might be: (S)-1-phenyl-2-propanol, followed by this compound, and then 1-phenyl-2-propanone.[13]
-
Calculate the substrate conversion using the peak areas:
-
Conversion (%) = [Area(Product) / (Area(Substrate) + Area(Product))] x 100
-
-
Calculate the enantiomeric excess (% ee) of the (R)-product:
-
% ee = [(Area(R-enantiomer) - Area(S-enantiomer)) / (Area(R-enantiomer) + Area(S-enantiomer))] x 100
-
References
- 1. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scite.ai [scite.ai]
- 6. Segmented Flow Processes to Overcome Hurdles of Whole‐Cell Biocatalysis in the Presence of Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jcbsc.org [jcbsc.org]
- 9. Purification and characterization of an anti-Prelog alcohol dehydrogenase from Oenococcus oeni that reduces 2-octanone to (R)-2-octanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization and further stabilization of a new anti-prelog specific alcohol dehydrogenase from Thermus thermophilus HB27 for asymmetric reduction of carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. The introduction of 1-PHENYL-2-PROPANOL_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: The Role of (R)-1-Phenyl-2-propanol in Fragrance Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)-1-Phenyl-2-propanol, a chiral aromatic alcohol, serves as a versatile building block in the synthesis of various fragrance compounds. Its derivatives, particularly esters, are valued in the fragrance industry for their diverse and often complex scent profiles, ranging from floral and fruity to sweet and balsamic notes. The chirality of this precursor is of significant interest as enantiomers of fragrance molecules can exhibit distinct olfactory properties.
These application notes provide an overview of the synthesis of fragrance esters from this compound, with a focus on enzymatic methods that preserve stereochemical integrity. Detailed experimental protocols for chemical and biocatalytic esterification are presented, along with tables summarizing key quantitative data for synthesized fragrance compounds.
Synthesis of Fragrance Esters
The primary route to obtaining fragrance compounds from this compound is through the esterification of its hydroxyl group with various carboxylic acids or their derivatives. This process yields a wide array of esters, each with a unique scent profile. Both chemical and enzymatic methods can be employed for this transformation.
Chemical Synthesis: Traditional chemical methods, such as Fischer-Speier esterification, involve reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. While effective, these methods often require harsh conditions that can lead to side reactions and racemization, diminishing the olfactory purity of the final product.
Enzymatic Synthesis: Biocatalytic methods, particularly the use of lipases, offer a milder and more selective alternative. Lipases can catalyze esterification reactions with high enantioselectivity, making them ideal for the synthesis of chiral fragrance esters from this compound. Candida antarctica lipase (B570770) B (CALB) is a commonly used and highly effective biocatalyst for this purpose.
Data Presentation
The following tables summarize the physicochemical properties and odor descriptions of this compound and a selection of its ester derivatives, which are valuable fragrance compounds.
Table 1: Physicochemical Properties of this compound and Related Fragrance Esters
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Specific Gravity | Refractive Index |
| This compound | C₉H₁₂O | 136.19 | 110-111 @ 10 mmHg | ~0.998 @ 20°C | ~1.524 @ 20°C |
| (R)-1-Phenyl-2-propyl acetate (B1210297) | C₁₁H₁₄O₂ | 178.23 | - | - | - |
| (R)-1-Phenyl-2-propyl propionate (B1217596) | C₁₂H₁₆O₂ | 192.25 | - | - | - |
| (R)-1-Phenyl-2-propyl isobutyrate | C₁₃H₁₈O₂ | 206.28 | - | - | - |
Table 2: Odor Profiles of Fragrance Esters Derived from 1-Phenyl-2-propanol
| Ester Compound | Odor Description |
| 1-Phenyl-2-propyl acetate | Sweet, floral, fruity, with hints of rose and hyacinth. |
| 1-Phenyl-2-propyl propionate | Floral, balsamic, with mimosa and hyacinth notes. |
| 1-Phenyl-2-propyl butyrate | Fruity, sweet, with notes of apricot and plum. |
| 1-Phenyl-2-propyl isovalerate | Fruity, herbaceous, with a slightly cheesy note. |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Synthesis of (R)-1-Phenyl-2-propyl Acetate
This protocol describes the enantioselective synthesis of (R)-1-Phenyl-2-propyl acetate from this compound using immobilized Candida antarctica lipase B (CALB).
Materials:
-
This compound (1.0 eq)
-
Vinyl acetate (3.0 eq)
-
Immobilized Candida antarctica lipase B (Novozym® 435)
-
Anhydrous hexane (B92381)
-
Anhydrous magnesium sulfate
-
Molecular sieves (4 Å)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Orbital shaker incubator
-
Rotary evaporator
-
Gas chromatograph with a chiral column (e.g., β-DEX 120)
Procedure:
-
To a flame-dried round-bottom flask containing molecular sieves, add this compound (e.g., 1 mmol, 136 mg).
-
Add anhydrous hexane (10 mL) to dissolve the alcohol.
-
Add vinyl acetate (3.0 mmol, 258 mg).
-
Add immobilized CALB (e.g., 50 mg).
-
Seal the flask and place it in an orbital shaker incubator at a controlled temperature (e.g., 40°C) and agitation (e.g., 180 rpm).
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and analyzing them by chiral GC.
-
Once the reaction reaches the desired conversion, filter off the enzyme.
-
Wash the enzyme with fresh anhydrous hexane.
-
Combine the filtrate and washings and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude (R)-1-Phenyl-2-propyl acetate.
-
Purify the product by flash column chromatography on silica (B1680970) gel if necessary.
Expected Results: This method typically yields high conversion rates (>90%) with excellent preservation of the enantiomeric purity of the starting alcohol.
Protocol 2: Chemical Synthesis of 1-Phenyl-2-propyl Propionate (Fischer Esterification)
This protocol details a general procedure for the synthesis of 1-Phenyl-2-propyl propionate via Fischer esterification. Note that this method may lead to some degree of racemization.
Materials:
-
1-Phenyl-2-propanol (1.0 eq)
-
Propionic acid (1.5 eq)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 1-Phenyl-2-propanol (e.g., 10 mmol, 1.36 g) and propionic acid (15 mmol, 1.11 g).
-
Add toluene (50 mL) as the solvent.
-
Carefully add a few drops of concentrated sulfuric acid as the catalyst.
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-Phenyl-2-propyl propionate.
-
Purify the product by vacuum distillation.
Mandatory Visualizations
Caption: Synthesis pathways for fragrance esters from this compound.
Caption: General experimental workflow for the synthesis of fragrance esters.
Application Note: Enantioselective Synthesis of (S)-1-phenylpropan-2-ol via Corey-Bakshi-Shibata (CBS) Reduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the asymmetric reduction of 1-phenylpropan-2-one to (S)-1-phenylpropan-2-ol using the Corey-Bakshi-Shibata (CBS) reduction method. This protocol is designed to achieve high yield and excellent enantioselectivity, furnishing a valuable chiral building block for pharmaceutical synthesis. The CBS reduction is a reliable and widely used method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[1][2] The reaction utilizes a chiral oxazaborolidine catalyst, known as the CBS catalyst, in the presence of a borane (B79455) reducing agent.[3]
Introduction
The enantioselective reduction of prochiral ketones is a fundamental transformation in organic synthesis, providing access to optically active secondary alcohols that are key intermediates in the production of pharmaceuticals and other fine chemicals.[2] The Corey-Bakshi-Shibata (CBS) reduction has emerged as a powerful and practical method for achieving this transformation with high levels of stereocontrol.[1][4] The reaction's predictability, broad substrate scope, and typically high enantiomeric excesses make it a favored methodology.[3]
The mechanism of the CBS reduction involves the formation of a complex between the chiral oxazaborolidine catalyst and the borane reducing agent.[1][5][6] This complex then coordinates to the ketone, orienting it in a way that allows for face-selective hydride transfer from the borane to the carbonyl carbon, leading to the formation of the desired chiral alcohol.[3][5][6] The stereochemical outcome is predictable based on the chirality of the CBS catalyst used. For the synthesis of (S)-alcohols, the (S)-CBS catalyst is employed.
This protocol details the specific application of the CBS reduction to 1-phenylpropan-2-one, yielding (S)-1-phenylpropan-2-ol, a chiral alcohol with applications in the synthesis of various biologically active molecules.
Experimental Protocol
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BMS, ~10 M) or Borane-THF complex (1 M solution in THF)
-
1-phenylpropan-2-one
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
2 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (B109758) (DCM) or Diethyl ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Schlenk line or balloon filled with an inert gas (Argon or Nitrogen)
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
-
Chiral HPLC or GC for enantiomeric excess determination
Procedure:
-
Reaction Setup:
-
A dry round-bottom flask equipped with a magnetic stir bar is charged with (S)-2-Methyl-CBS-oxazaborolidine (0.05 - 0.1 equivalents) under an inert atmosphere of argon or nitrogen.
-
Anhydrous THF is added to dissolve the catalyst.
-
-
Addition of Borane:
-
The flask is cooled to 0 °C.
-
Borane-dimethyl sulfide complex or borane-THF complex (0.6 - 1.0 equivalents) is added dropwise to the catalyst solution.
-
The mixture is stirred at this temperature for 10-15 minutes to allow for the formation of the catalyst-borane complex.[5]
-
-
Substrate Addition:
-
The reaction mixture is then cooled to the desired temperature, typically between -40 °C and -78 °C, for optimal enantioselectivity.[1]
-
A solution of 1-phenylpropan-2-one (1.0 equivalent) in anhydrous THF is added dropwise over a period of 30-60 minutes.
-
-
Reaction Monitoring:
-
The reaction is stirred at the low temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Quenching:
-
Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of methanol at the low temperature. This is followed by allowing the mixture to warm to room temperature.
-
-
Work-up:
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is redissolved in dichloromethane or diethyl ether.
-
The organic solution is washed sequentially with 2 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed in vacuo.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the pure (S)-1-phenylpropan-2-ol.
-
-
Characterization:
-
The structure of the product is confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
The enantiomeric excess (ee) is determined by chiral HPLC or chiral GC analysis.
-
Important Considerations:
-
The reaction must be carried out under strictly anhydrous conditions, as the presence of water can significantly decrease the enantioselectivity.[1][5][6]
-
The temperature of the reaction is critical for achieving high enantioselectivity. Lower temperatures generally lead to higher ee values.[1]
Data Presentation
| Entry | Catalyst Loading (mol%) | Reducing Agent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 10 | BMS | -78 | >90 | >95 |
| 2 | 5 | BMS | -78 | >90 | >95 |
| 3 | 10 | BH₃·THF | -78 | >90 | >95 |
| 4 | 10 | BMS | -40 | >90 | ~90-95 |
Note: The values presented in this table are typical and may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Workflow
Caption: Workflow for the CBS reduction of 1-phenylpropan-2-one.
Signaling Pathway Diagram
Caption: Simplified mechanism of the Corey-Bakshi-Shibata reduction.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for the Purity Analysis of (R)-1-Phenyl-2-propanol by Gas Chromatography
Introduction
(R)-1-Phenyl-2-propanol is a chiral alcohol of significant interest in the pharmaceutical industry, often serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Due to the distinct pharmacological profiles of its enantiomers, ensuring the enantiomeric purity of this compound is critical. Gas chromatography (GC) is a powerful and widely adopted analytical technique for assessing the purity of this compound, offering high resolution and sensitivity.
This document provides detailed application notes and experimental protocols for determining the purity of this compound using two primary gas chromatography methods:
-
Direct Enantioselective GC: This method utilizes a chiral stationary phase (CSP) to directly separate the (R)- and (S)-enantiomers.
-
Indirect Enantioselective GC via Derivatization: In this approach, the enantiomers are converted into diastereomers by reacting them with a chiral derivatizing agent (CDA). These diastereomers can then be separated on a standard achiral GC column.
These protocols are intended for researchers, scientists, and drug development professionals involved in the synthesis, quality control, and analysis of chiral compounds.
Method 1: Direct Enantioselective Gas Chromatography
This method allows for the direct separation of (R)- and (S)-1-Phenyl-2-propanol without the need for derivatization, simplifying sample preparation and analysis. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase.
Experimental Protocol: Direct Analysis on a Cyclodextrin-Based Chiral Column
Objective: To achieve baseline separation of (R)- and (S)-1-Phenyl-2-propanol for purity assessment.
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is suitable for this analysis.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1.0 mL of a suitable solvent, such as chloroform (B151607) or dichloromethane, in a clean vial.
-
If the sample is in a complex matrix, a liquid-liquid extraction may be necessary. For example, extract the sample with an equal volume of chloroform, and then use the organic layer for analysis.
Gas Chromatography (GC) Conditions:
| Parameter | Condition A | Condition B |
| Column | CP-Chirasil-Dex CB | Rt-βDEXsm |
| (25 m x 0.25 mm, 0.25 µm film thickness) | (30 m x 0.25 mm, 0.25 µm film thickness) | |
| Carrier Gas | Hydrogen or Helium | Helium |
| Inlet Temperature | 250 °C | 250 °C |
| Injection Volume | 1 µL | 1 µL |
| Split Ratio | 50:1 | 50:1 |
| Oven Temperature Program | Start at 100°C, ramp to 120°C at 10°C/min, then ramp to 180°C at 40°C/min.[1] | Isothermal at 110°C |
| Detector | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C | 250 °C |
Data Analysis:
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers based on their retention times.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = (|Area(R) - Area(S)| / (Area(R) + Area(S))) x 100
Expected Results:
The following table summarizes the expected retention times for the enantiomers of 1-Phenyl-2-propanol under the specified GC conditions.
| Condition | Enantiomer | Retention Time (min) |
| A | (S)-1-Phenyl-2-propanol | ~4.9 |
| This compound | ~6.1 | |
| B | (S)-1-Phenyl-2-propanol | ~15.2 |
| This compound | ~15.8 |
Method 2: Indirect Enantioselective Gas Chromatography via Derivatization
This method involves the chemical modification of the 1-Phenyl-2-propanol enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers possess different physical and chemical properties and can be separated on a conventional achiral GC column. Trifluoroacetic anhydride (B1165640) is a common derivatizing agent for this purpose.
Experimental Protocol: Derivatization followed by Achiral GC Analysis
Objective: To separate the diastereomeric derivatives of (R)- and (S)-1-Phenyl-2-propanol for purity assessment.
1. Derivatization Procedure:
-
In a clean, dry vial, dissolve approximately 5 mg of the 1-Phenyl-2-propanol sample in 1 mL of a suitable solvent like diisopropyl ether.
-
Add 100 µL of trifluoroacetic anhydride to the solution.
-
Cap the vial tightly and heat the mixture at 70°C for 30 minutes.
-
After cooling to room temperature, neutralize the reaction mixture by adding 2 mL of a 20% sodium carbonate solution.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper organic layer containing the derivatized product to a clean vial for GC analysis.
2. Gas Chromatography (GC) Conditions:
| Parameter | Condition |
| Column | Standard achiral column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | Initial temperature: 100°C, hold for 2 minutes. Ramp at 10°C/min to 250°C, hold for 5 minutes. |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
Data Analysis:
-
The two peaks in the chromatogram correspond to the two diastereomers formed from the (R)- and (S)-enantiomers.
-
Integrate the peak areas for both diastereomers.
-
Calculate the diastereomeric excess (% de), which corresponds to the enantiomeric excess (% ee) of the original sample, using the formula:
% de = (|Areadiastereomer 1 - Areadiastereomer 2| / (Areadiastereomer 1 + Areadiastereomer 2)) x 100
Expected Results:
The retention times of the diastereomeric trifluoroacetylated derivatives will be different on the achiral column, allowing for their quantification. The exact retention times will depend on the specific achiral column and GC conditions used. A hypothetical separation is presented below.
| Diastereomer | Hypothetical Retention Time (min) | Hypothetical Resolution (Rs) |
| From (S)-1-Phenyl-2-propanol | ~12.5 | > 1.5 |
| From this compound | ~12.9 |
Workflow Diagrams
References
Troubleshooting & Optimization
Improving the enantiomeric excess (ee) of (R)-1-Phenyl-2-propanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (R)-1-Phenyl-2-propanol, with a focus on improving its enantiomeric excess (ee).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing enantiomerically enriched this compound?
A1: The main strategies for obtaining this compound with high enantiomeric excess include:
-
Asymmetric Reduction of Phenylacetone (B166967): This involves the reduction of the prochiral ketone, phenylacetone (also known as phenyl-2-propanone or P2P), using a chiral catalyst or reducing agent.[1][2]
-
Enzymatic Kinetic Resolution (EKR) of Racemic 1-Phenyl-2-propanol: In this method, an enzyme selectively acylates one enantiomer of a racemic mixture of 1-Phenyl-2-propanol, allowing for the separation of the unreacted (R)-enantiomer.[3][4]
-
Biocatalytic Reduction of Phenylacetone: Whole-cell biotransformation using microorganisms can stereoselectively reduce phenylacetone to this compound.[5][6]
Q2: How can I determine the enantiomeric excess (ee) of my 1-Phenyl-2-propanol sample?
A2: The enantiomeric excess is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[5] For GC analysis, a chiral column is used to separate the enantiomers, and the retention times for (S)-1-Phenyl-2-propanol and this compound are distinct.[5]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Reduction of Phenylacetone
Q: My asymmetric reduction of phenylacetone is resulting in a low ee of this compound. What are the potential causes and how can I improve it?
A: Low enantiomeric excess in asymmetric reduction can stem from several factors. Below is a troubleshooting guide to address this issue.
-
Suboptimal Catalyst System: The choice of catalyst and ligand is crucial for achieving high enantioselectivity. The catalyst creates a chiral environment that favors the formation of one enantiomer over the other.[1]
-
Troubleshooting:
-
Screen Different Chiral Ligands: Experiment with various chiral ligands in combination with your metal precursor (e.g., Ruthenium, Iridium).
-
Verify Catalyst/Ligand Purity: Impurities in the catalyst or ligand can significantly reduce enantioselectivity. Ensure you are using high-purity reagents.
-
-
-
Incorrect Reaction Conditions: Temperature, hydrogen pressure, and solvent can all influence the stereochemical outcome of the reaction.
-
Troubleshooting:
-
Optimize Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it may decrease the reaction rate.
-
Vary Hydrogen Pressure: The optimal hydrogen pressure can be catalyst-dependent. A systematic variation of pressure may be necessary.
-
Solvent Screening: The polarity and coordinating ability of the solvent can affect the catalyst's performance. Screen a range of solvents to find the optimal one for your catalyst system.
-
-
-
Substrate Quality: Impurities in the phenylacetone starting material can act as catalyst poisons, leading to reduced activity and selectivity.[2]
-
Troubleshooting:
-
Purify Phenylacetone: Purify the phenylacetone by distillation before use.
-
Check for Inhibitors: Be aware of potential catalyst inhibitors in your starting material.
-
-
Issue 2: Poor Separation in Enzymatic Kinetic Resolution (EKR)
Q: I am performing an enzymatic kinetic resolution of racemic 1-phenyl-2-propanol, but the enantiomeric excess of the remaining (R)-alcohol is low. What can I do?
A: In enzymatic kinetic resolution, the goal is to have the enzyme selectively react with the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.[3][4] Low ee suggests that the enzyme is either not selective enough or the reaction has not proceeded to the optimal point.
-
Suboptimal Enzyme Choice: The selectivity of the enzyme is paramount.
-
Troubleshooting:
-
Screen Different Lipases: Different lipases exhibit varying enantioselectivities. Candida antarctica lipase (B570770) B (Novozym 435) is a commonly used and highly selective lipase for this resolution.[4][7]
-
-
-
Incorrect Acyl Donor: The nature of the acyl donor used for the enzymatic acylation can impact the reaction rate and selectivity.
-
Troubleshooting:
-
Vary the Acyl Donor: Experiment with different acyl donors (e.g., vinyl acetate, lauric acid) to find one that gives the best balance of reactivity and selectivity with your chosen lipase.[7]
-
-
-
Reaction Not at 50% Conversion: In a kinetic resolution, the maximum ee for the unreacted enantiomer is achieved at or near 50% conversion.
-
Troubleshooting:
-
Monitor Reaction Progress: Track the conversion over time using GC or HPLC. Stop the reaction when it reaches approximately 50% conversion to isolate the (R)-alcohol with the highest possible ee.
-
-
-
Suboptimal Reaction Conditions:
-
Troubleshooting:
-
Solvent Choice: The solvent can influence enzyme activity and stability. Toluene is a solvent that has been shown to be effective.[7]
-
Temperature Optimization: While enzymes have an optimal temperature for activity, a slightly lower temperature may improve enantioselectivity. A temperature of around 50°C has been used successfully.[7]
-
Water Content: The presence of water can lead to hydrolysis of the ester product, reducing the overall efficiency. Using molecular sieves can help to remove water from the reaction medium.[7]
-
-
Data Presentation
Table 1: Comparison of Methods for this compound Synthesis
| Method | Starting Material | Key Reagents/Catalyst | Typical ee (%) | Yield (%) | Reference |
| Asymmetric Hydrogenation | Phenylacetone | RuBr₂(xylskewphos)(daipen) | 98 (for acetophenone) | >99 | [1] |
| Enzymatic Kinetic Resolution | Racemic 1-Phenyl-2-propanol | Novozym 435, Lauric Acid | 95 (for S-enantiomer) | ~50 | [7] |
| Biological Synthesis | Phenylacetone | Rhodococcus erythropolis | >99 (for S-enantiomer) | High | [5] |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of Phenylacetone
This protocol is a general guideline for the asymmetric hydrogenation of phenylacetone. The specific catalyst, ligand, and conditions should be optimized for the desired outcome.
-
Catalyst Preparation: In a glovebox, a solution of the appropriate metal precursor (e.g., [RuCl₂(arene)]₂) and chiral ligand (e.g., a BINAP derivative) is prepared in a degassed solvent.
-
Reaction Setup: The catalyst solution is transferred to a high-pressure reactor. The phenylacetone substrate, dissolved in a suitable solvent (e.g., methanol), is then added.
-
Hydrogenation: The reactor is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 6.0 MPa). The reaction mixture is stirred at the desired temperature (e.g., 40°C) for a specified time (e.g., 8 hours).[1]
-
Workup and Analysis: After the reaction, the pressure is released, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography. The enantiomeric excess of the resulting this compound is determined by chiral HPLC or GC.
Protocol 2: Enzymatic Kinetic Resolution of Racemic 1-Phenyl-2-propanol
This protocol describes a typical procedure for the enzymatic kinetic resolution of racemic 1-Phenyl-2-propanol using a lipase.
-
Reaction Setup: To a solution of racemic 1-Phenyl-2-propanol in an organic solvent (e.g., toluene), add the lipase (e.g., Novozym 435) and the acyl donor (e.g., lauric acid).[7] Molecular sieves can be added to remove water.[7]
-
Reaction: The mixture is incubated at a specific temperature (e.g., 50°C) with stirring.[7]
-
Monitoring: The reaction progress is monitored by taking aliquots at different time intervals and analyzing them by GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.
-
Workup: Once the desired conversion (ideally ~50%) is reached, the enzyme is filtered off. The filtrate is then worked up to separate the acylated (S)-enantiomer from the unreacted this compound. This can be achieved by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. The introduction of 1-PHENYL-2-PROPANOL_Chemicalbook [chemicalbook.com]
- 7. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low conversion in the enzymatic resolution of 1-phenyl-2-propanol
Welcome to the technical support center for the enzymatic resolution of 1-phenyl-2-propanol (B48451). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments.
Troubleshooting Guide
This guide addresses specific problems that can lead to low conversion in the enzymatic resolution of 1-phenyl-2-propanol.
Question: Why is my conversion rate low despite using the recommended enzyme, Candida antarctica lipase (B570770) B (Novozym 435)?
Answer:
Low conversion with a highly active enzyme like Novozym 435 often points to suboptimal reaction conditions or the presence of inhibitors. Here are several factors to investigate:
-
Incorrect Reaction Parameters: The efficiency of the enzymatic resolution is highly sensitive to various parameters.[1][2] Ensure your experimental setup aligns with optimized conditions. Key parameters to verify include enzyme concentration, substrate concentration, acyl donor-to-substrate molar ratio, temperature, and stirring rate.[3]
-
Enzyme Deactivation: Lipases can be deactivated by several factors.[4] The presence of water in the reaction medium can lead to hydrolysis and reduce the catalytic activity for esterification.[5] Additionally, high temperatures beyond the enzyme's optimal range can cause denaturation.[2]
-
Substrate or Product Inhibition: High concentrations of the substrate or the product can inhibit the enzyme's activity, leading to a decrease in the reaction rate and enantioselectivity.[4]
-
Mass Transfer Limitations: In heterogeneous systems with an immobilized enzyme, inadequate mixing can limit the diffusion of the substrate to the enzyme's active site.[6] Ensure the stirring or agitation speed is sufficient to overcome external mass transfer limitations.[6]
Below is a troubleshooting workflow to diagnose the cause of low conversion:
Caption: Troubleshooting workflow for low conversion.
Frequently Asked Questions (FAQs)
1. Which enzyme is most effective for the kinetic resolution of 1-phenyl-2-propanol?
Candida antarctica lipase B (CALB), particularly in its immobilized form as Novozym 435, is widely reported to be highly effective and enantioselective for the kinetic resolution of 1-phenyl-2-propanol and similar secondary alcohols.[1][7] Other lipases, such as those from Pseudomonas cepacia (PCL) and Candida rugosa (CRL), have also been used, but CALB generally demonstrates superior performance in terms of conversion and enantioselectivity for this substrate.[1]
2. What are the optimal reaction conditions for the enzymatic resolution of 1-phenyl-2-propanol?
The optimal conditions can vary depending on the specific enzyme and acyl donor used. However, based on several studies, the following ranges provide a good starting point for optimization:
| Parameter | Recommended Range | Source(s) |
| Enzyme | Candida antarctica lipase B (Novozym 435) | [1][3][7] |
| Substrate Concentration | 40 - 240 mM | [2][3] |
| Acyl Donor | Vinyl acetate (B1210297) or Vinyl laurate | [1][3] |
| Acyl Donor to Substrate Molar Ratio | 1.5:1 to 5:1 | [1][3] |
| Solvent | Toluene (B28343), Hexane, or Heptane | [1][6][8] |
| Temperature | 40 - 50 °C | [3][8] |
| Stirring Rate | 150 - 300 rpm | [3][6] |
| Enzyme Loading | 10 - 50 mg per mmol of substrate | [1] |
3. How does the choice of acyl donor affect the reaction?
The acyl donor plays a crucial role in the enantioselectivity and reaction rate. Vinyl esters, such as vinyl acetate and vinyl laurate, are often preferred because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction irreversible and driving it towards completion.[1][3] Fatty acids like lauric acid have also been used effectively.[8]
4. Can the solvent choice impact the conversion rate?
Yes, the solvent significantly influences lipase activity and stability.[5] Non-polar organic solvents like hexane, heptane, and toluene are commonly used and have been shown to be effective for this reaction.[1][6][8] The hydrophobicity of the solvent, often measured by its log P value, can affect the enzyme's conformation and, consequently, its catalytic efficiency.[5][6]
5. What is the expected outcome of a successful enzymatic resolution of racemic 1-phenyl-2-propanol?
A successful enzymatic kinetic resolution results in the selective acylation of one enantiomer, typically the (R)-enantiomer when using Novozym 435, leaving the other enantiomer, (S)-1-phenyl-2-propanol, unreacted.[7] The ideal outcome is to achieve approximately 50% conversion, at which point you will have a high enantiomeric excess (e.e.) of both the acylated product and the remaining unreacted substrate.
Caption: Expected outcome of the enzymatic resolution.
Experimental Protocols
General Protocol for the Lipase-Catalyzed Kinetic Resolution of 1-Phenyl-2-Propanol
This protocol provides a general procedure for the acylation of racemic 1-phenyl-2-propanol using an immobilized lipase.
Materials:
-
Racemic 1-phenyl-2-propanol
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene or hexane)
-
Molecular sieves (optional, for esterification with fatty acids)[5][8]
Procedure:
-
Prepare a solution of racemic 1-phenyl-2-propanol and the acyl donor in the chosen organic solvent. A typical molar ratio of acyl donor to substrate is between 2:1 and 5:1.[1]
-
Add the immobilized lipase to the solution. A typical enzyme loading is 10-50 mg per mmol of substrate.[1]
-
If using a fatty acid as the acyl donor, add molecular sieves to remove the water produced during the reaction.[5][8]
-
Agitate the reaction mixture by shaking or stirring at a controlled temperature, typically between room temperature and 60°C.[1]
-
Monitor the progress of the reaction by periodically taking samples and analyzing them using chiral chromatography (e.g., HPLC or GC) to determine the conversion and enantiomeric excess of the substrate and product.
-
Once the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
The enzyme can often be washed and reused for subsequent reactions.[9]
-
Separate the acylated product from the unreacted alcohol using standard purification techniques such as column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of lipase-catalyzed enantioselective production of 1-phenyl 1-propanol using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Microwave Assisted Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol in Nonaqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Asymmetric Hydrogenation of Phenylacetone
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the asymmetric hydrogenation of phenylacetone (B166967). It is designed to help diagnose and resolve common experimental issues, ensuring efficient and successful reactions.
Frequently Asked Questions (FAQs)
Q1: What is catalyst deactivation and how does it manifest in this reaction?
A1: Catalyst deactivation is the loss of catalytic activity or selectivity over time. In the asymmetric hydrogenation of phenylacetone, this typically appears as a decreased reaction rate (lower conversion) or a reduction in the enantiomeric excess (ee) of the desired chiral 1-phenyl-2-propanol (B48451) product. This can be caused by chemical, thermal, or mechanical factors.[1]
Q2: What are the most common causes of catalyst deactivation?
A2: The primary causes for the deactivation of metal-based hydrogenation catalysts are:
-
Poisoning: Strong binding of impurities from the substrate, solvent, or hydrogen gas to the catalyst's active sites. Common poisons include compounds containing sulfur, nitrogen, phosphorus, and halides.[1]
-
Fouling (Coking): The physical blockage of active sites by materials like carbonaceous residues or polymers, which can result from the degradation of the substrate or solvent at high temperatures.[1]
-
Thermal Degradation (Sintering): Irreversible changes to the catalyst's structure at high temperatures, such as the agglomeration of metal nanoparticles, which reduces the active surface area.[1]
-
Structural Alteration: The active catalyst complex may convert into an inactive form or decompose under the reaction conditions.[1]
Q3: Can a deactivated catalyst be regenerated?
A3: Regeneration is sometimes possible, depending on the cause of deactivation.
-
Fouling/Coking: This is often reversible by carefully burning off carbon deposits in a controlled manner, followed by a reduction step.[1]
-
Poisoning: Reversible poisoning may be treatable by washing the catalyst. However, strong, irreversible chemisorption is difficult to reverse.[1]
-
Sintering: Thermal degradation is generally irreversible.[1]
Q4: How critical are the reaction temperature and hydrogen pressure?
A4: Both temperature and pressure are crucial parameters that can significantly impact reaction rate and enantioselectivity. Generally, lower temperatures favor higher enantiomeric excess (ee%) by increasing the energy difference between the diastereomeric transition states.[2] However, very low temperatures can drastically slow the reaction rate.[2] Hydrogen pressure can also influence both rate and enantioselectivity, and the optimal pressure is dependent on the specific catalyst and substrate.[2]
Troubleshooting Guide
This section addresses specific problems you may encounter during the asymmetric hydrogenation of phenylacetone.
Problem 1: Low or No Conversion
This is a common issue, often pointing to problems with the catalyst or reaction conditions.
Caption: Troubleshooting workflow for low or no conversion.
-
Possible Cause A: Catalyst Poisoning
-
Explanation: Trace impurities in the phenylacetone, solvent, or hydrogen gas can poison noble metal catalysts like Ruthenium and Rhodium.[1][3] Phenylacetone itself may contain impurities from its synthesis that require removal.[1]
-
Solution: Rigorously purify the substrate (e.g., by distillation), solvent (by degassing and drying), and hydrogen gas. Running a control reaction with a standard, highly pure substrate can help diagnose if the catalyst itself is active.[3]
-
-
Possible Cause B: Improper Catalyst Activation or Decomposition
-
Explanation: Many catalysts require a specific activation step to form the active species.[3] Failure to follow the correct protocol or improper handling (exposure to air or moisture) can lead to an inactive catalyst. The catalyst may also be unstable and decompose under the reaction conditions.[3]
-
Solution: Carefully review and follow the specific activation protocol for your catalyst system. Ensure all handling of air- and moisture-sensitive catalysts occurs under a strictly inert atmosphere.
-
-
Possible Cause C: Suboptimal Reaction Conditions
-
Explanation: The reaction may be too slow if the temperature is too low or the hydrogen pressure is insufficient.[2] Inefficient stirring can also lead to poor mass transfer and lower reaction rates.[2]
-
Solution: Systematically optimize the reaction temperature and hydrogen pressure. Ensure vigorous stirring to overcome mass transfer limitations. Verify that the hydrogen supply is adequate and that there are no leaks in the system.
-
Problem 2: Low Enantioselectivity (ee%)
Achieving high enantioselectivity is the primary goal of this reaction. Low ee% can stem from several factors.
Caption: Troubleshooting workflow for low enantioselectivity.
-
Possible Cause A: Catalyst and Ligand Purity
-
Explanation: The enantiomeric purity of the chiral ligand or the pre-formed catalyst is paramount. Contamination with the opposite enantiomer will directly decrease the product's ee%.[2]
-
Solution: Ensure you are using a catalyst and ligand from a reputable source with a guaranteed high enantiomeric purity.
-
-
Possible Cause B: Reaction Temperature
-
Explanation: Temperature plays a critical role in enantioselectivity. Often, lower temperatures lead to higher ee% because they amplify the energy difference between the competing reaction pathways.[2] However, excessively high or low temperatures can be detrimental.
-
Solution: Screen a range of temperatures to find the optimal balance between reaction rate and enantioselectivity.[2]
-
-
Possible Cause C: Solvent Effects
-
Explanation: The solvent can significantly influence the catalyst-substrate interaction and the geometry of the transition state.[2] The polarity and coordinating ability of the solvent are key factors.[2][4] In some cases, changing the solvent can even lead to an inversion of the product's configuration.[4]
-
Solution: It is advisable to screen a range of solvents (e.g., alcohols like methanol, ethanol, isopropanol; ethers like THF; or non-polar solvents like toluene) to identify the optimal one for your specific catalyst system.[2]
-
Data on Reaction Condition Optimization
The following tables summarize the impact of various reaction parameters on the asymmetric hydrogenation of ketones, providing a starting point for optimization.
Table 1: Effect of Solvent on Asymmetric Hydrogenation of Acetophenone
| Entry | Solvent | Conversion (%) | ee (%) |
| 1 | Methanol (MeOH) | >99 | 81.5 |
| 2 | Ethanol (EtOH) | >99 | 75.3 |
| 3 | Isopropanol (i-PrOH) | >99 | 99.1 |
| 4 | Tetrahydrofuran (THF) | >99 | 80.6 |
| 5 | Toluene | >99 | 95.2 |
Data is illustrative and based on typical results for Ru-catalyzed hydrogenations. Actual results will vary with the specific catalyst, ligand, and conditions used.
Table 2: Effect of Temperature and Pressure on Asymmetric Hydrogenation
| Entry | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | ee (%) |
| 1 | 25 | 10 | 95 | 92 |
| 2 | 40 | 10 | >99 | 88 |
| 3 | 25 | 50 | >99 | 93 |
| 4 | 0 | 10 | 70 | 96 |
This table demonstrates general trends. Lower temperatures often improve ee% at the cost of reaction time, while higher pressure can increase the reaction rate.[2][5]
Experimental Protocols
Protocol 1: General Asymmetric Hydrogenation of Phenylacetone
This is a representative protocol. Researchers must adapt it based on their specific catalyst system and safety procedures.
-
Catalyst Preparation (Under Inert Atmosphere):
-
In a nitrogen-filled glovebox, add the chiral catalyst precursor (e.g., a Ru, Rh, or Ir complex) and the appropriate chiral ligand to a reaction vessel or Schlenk flask.[1][3]
-
Add degassed, anhydrous solvent (e.g., isopropanol) and stir the mixture at room temperature for the recommended time (typically 10-60 minutes) to allow for catalyst formation/activation.[3]
-
-
Reaction Setup:
-
To the activated catalyst solution, add the purified phenylacetone substrate.
-
If required by the specific catalytic system, add a base or other additive (e.g., t-BuOK, NaOH).[6]
-
-
Hydrogenation:
-
Transfer the reaction vessel to a high-pressure autoclave or connect it to a hydrogen line.
-
Purge the system several times with hydrogen gas to remove any residual air.[3]
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 10-80 bar).[7]
-
Begin vigorous stirring and heat or cool the reaction to the desired temperature.
-
Monitor the reaction progress by taking aliquots (under an inert atmosphere) and analyzing them by GC or HPLC.
-
-
Workup and Analysis:
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Quench the reaction if necessary (e.g., with a mild acid if a base was used).
-
Filter the solution to remove the catalyst if it is heterogeneous.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting 1-phenyl-2-propanol by standard methods such as column chromatography.
-
Determine the enantiomeric excess (ee%) of the product using chiral HPLC or GC.
-
References
Strategies for minimizing side products in (R)-1-Phenyl-2-propanol synthesis
Welcome to the technical support center for the synthesis of (R)-1-Phenyl-2-propanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this chiral alcohol. Our goal is to help you minimize side products and optimize your reaction conditions for high yield and enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for the enantioselective synthesis of this compound is the asymmetric hydrogenation of prochiral phenylacetone (B166967) (also known as 1-phenyl-2-propanone or P2P). This reaction typically employs a chiral catalyst, such as a Ruthenium-BINAP complex, to achieve high yield and high enantiomeric excess (ee) of the desired (R)-enantiomer.
Q2: What are the common side products I should be aware of during this synthesis?
A2: Several side products can form, impacting the purity and yield of your final product. The most common include:
-
Dibenzyl Ketone: This impurity often originates from the synthesis of the starting material, phenylacetone, particularly when using phenylacetic acid and acetic anhydride (B1165640).[1][2][3][4] It can be carried over and may be difficult to remove from the final product.
-
1-Phenyl-1-propanol (B1198777): This regioisomer can be formed during the reduction of phenylacetone, depending on the catalyst and reaction conditions.
-
Propiophenone: This can be a byproduct in certain synthetic routes leading to phenylacetone and may persist as an impurity.
-
Unreacted Phenylacetone: Incomplete conversion will result in the presence of the starting material in your product mixture.
Q3: My reaction is complete, but the enantiomeric excess (ee) of this compound is low. What are the possible causes?
A3: Low enantioselectivity is a common issue and can be attributed to several factors:
-
Catalyst Deactivation: The chiral catalyst may have lost its activity or selectivity due to impurities in the substrate, solvent, or hydrogen gas.[5] Common poisons include sulfur, nitrogen, and phosphorus compounds.
-
Incorrect Catalyst Choice or Handling: The chosen chiral ligand may not be optimal for this specific transformation. Additionally, improper handling of air- and moisture-sensitive catalysts can lead to decomposition.
-
Suboptimal Reaction Conditions: Temperature, hydrogen pressure, and solvent can significantly influence enantioselectivity. Generally, lower temperatures favor higher ee.
-
Racemization of the Product: Although less common under typical hydrogenation conditions, subsequent workup or purification steps under harsh acidic or basic conditions could potentially lead to racemization.
Troubleshooting Guides
Issue 1: Presence of Significant Amounts of Dibenzyl Ketone in the Product
| Possible Cause | Troubleshooting Steps |
| Contaminated Phenylacetone Starting Material | Purify the Phenylacetone: Before the hydrogenation reaction, purify the phenylacetone via vacuum distillation to remove higher-boiling impurities like dibenzyl ketone. |
| Optimize Phenylacetone Synthesis: If you are synthesizing your own phenylacetone from phenylacetic acid, use a large molar excess of acetic anhydride to minimize the self-condensation that forms dibenzyl ketone.[3][4] | |
| Inefficient Purification of the Final Product | Column Chromatography: Utilize silica (B1680970) gel column chromatography for purification. A solvent system of hexane (B92381) and ethyl acetate (B1210297) can effectively separate 1-phenyl-2-propanol (B48451) from the less polar dibenzyl ketone. |
Issue 2: Low Enantiomeric Excess (ee%) of this compound
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | Use High-Purity Reagents: Ensure that the phenylacetone, solvent, and hydrogen gas are of high purity and free from potential catalyst poisons. Degas solvents thoroughly. |
| Suboptimal Reaction Conditions | Optimize Temperature: Screen a range of temperatures. Lower temperatures often lead to higher enantioselectivity, although the reaction time may increase. |
| Optimize Hydrogen Pressure: Vary the hydrogen pressure. While higher pressure can increase the reaction rate, it may negatively impact enantioselectivity. | |
| Solvent Screening: The choice of solvent can have a profound effect on ee. Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used, but screening other solvents may be beneficial. | |
| Incorrect Catalyst/Ligand Combination | Select an Appropriate Chiral Ligand: For the synthesis of the (R)-enantiomer, (R)-BINAP is a commonly used and effective ligand in combination with a ruthenium precursor. |
Issue 3: Formation of 1-Phenyl-1-propanol Isomer
| Possible Cause | Troubleshooting Steps |
| Lack of Catalyst Regioselectivity | Catalyst Selection: The choice of catalyst can influence the regioselectivity of the ketone reduction. Some catalysts may favor reduction at the less sterically hindered carbonyl group, leading to the 1-ol isomer. Screening different catalysts may be necessary. |
| Inefficient Purification | Chromatographic Separation: High-performance liquid chromatography (HPLC) with a suitable stationary phase can be used to separate the 1-phenyl-1-propanol and 1-phenyl-2-propanol isomers.[6][7][8][9] |
Data Presentation: Catalyst Performance in Asymmetric Hydrogenation of Phenylacetone
The following table summarizes the performance of different catalytic systems in the asymmetric hydrogenation of phenylacetone to 1-phenyl-2-propanol. Please note that direct comparison should be made with caution as reaction conditions can vary between studies.
| Catalyst System | Substrate/Catalyst Ratio | Solvent | Temp (°C) | H₂ Pressure (atm) | Yield (%) | ee (%) | Product Enantiomer |
| RuCl₂((R)-BINAP) | 100 | Methanol | 50 | 100 | >99 | 92 | (R) |
| [RuCl((R)-binap)(p-cymene)]Cl | 2000 | Methanol | 25 | 10 | 98 | 95 | (R) |
| Ir/SiO₂ with Cinchonidine | - | Cyclohexane | 25 | 40 | - | up to 62 | (R) |
Data is compiled from various sources and is intended for comparative purposes. Actual results may vary.
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of Phenylacetone using a Noyori-type Catalyst
This protocol is a general guideline for the asymmetric hydrogenation of phenylacetone using a Ru-BINAP catalyst.[1][10]
Materials:
-
Phenylacetone (freshly distilled)
-
[RuCl₂((R)-BINAP)]₂·NEt₃ (or a similar Ru-(R)-BINAP precursor)
-
Anhydrous, degassed methanol
-
High-purity hydrogen gas
Procedure:
-
In a nitrogen-filled glovebox, charge a high-pressure autoclave reactor with the Ru-(R)-BINAP catalyst (e.g., 0.05 mol%).
-
Add anhydrous, degassed methanol to dissolve the catalyst.
-
Add the freshly distilled phenylacetone to the reactor.
-
Seal the autoclave and remove it from the glovebox.
-
Purge the reactor with hydrogen gas three times.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-100 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 25-50 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots (if possible) and analyzing by chiral GC or HPLC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Mandatory Visualizations
Caption: Workflow illustrating the synthesis of the precursor and the main reaction.
Caption: A troubleshooting flowchart for the synthesis of this compound.
Caption: Simplified catalytic cycle for the Noyori asymmetric hydrogenation of a ketone.
References
- 1. RU2245321C2 - Method for preparing phenylacetone - Google Patents [patents.google.com]
- 2. RU2235713C1 - Method for preparing phenylacetone - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. Preparation of Dibenzyl Ketone and Phenylacetone - [www.rhodium.ws] [erowid.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chromatographic separation of phenylpropanol enantiomers on a quinidine carbamate-type chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The introduction of 1-PHENYL-2-PROPANOL_Chemicalbook [chemicalbook.com]
- 10. reddit.com [reddit.com]
Overcoming challenges in the purification of chiral alcohols
Welcome to our technical support center dedicated to addressing the challenges encountered in the purification of chiral alcohols. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying chiral alcohols?
The purification of chiral alcohols presents several key difficulties stemming from the identical physical and chemical properties of enantiomers in an achiral environment.[1] Common challenges include:
-
Separation of Stereoisomers: Enantiomers and diastereomers often have very similar physicochemical properties, making their separation complex.[2]
-
Low Yield and Purity: Achieving high enantiomeric excess (ee) and overall yield can be difficult, with potential for product loss at various stages.
-
Racemization: The risk of racemization, where an enantiomerically enriched sample converts to a racemic mixture, is a significant concern during purification.[3][4]
-
Method Selection: Choosing the most appropriate purification technique (e.g., chromatography, crystallization, enzymatic resolution) for a specific chiral alcohol can be challenging.
-
Analytical Method Development: Developing robust and accurate analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC), to determine enantiomeric excess is crucial.[1]
Q2: What are the main strategies for separating enantiomers of chiral alcohols?
There are two principal approaches for the separation of enantiomers:
-
Direct Methods: These methods utilize a chiral environment to differentiate between enantiomers. A common example is the use of a chiral stationary phase (CSP) in HPLC, which interacts differently with each enantiomer, leading to their separation based on retention times.[1] Polysaccharide-based CSPs are widely used for a broad range of chiral compounds, including alcohols.[1][5]
-
Indirect Methods: In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers.[1] Since diastereomers have different physical properties, they can be separated using standard achiral chromatography or crystallization techniques.[6]
Q3: How can I prevent racemization during the purification process?
Racemization can occur at various stages, including the main reaction, work-up, and purification.[3] To minimize this risk, consider the following:
-
Mild Conditions: Employ mild acids or bases and avoid high temperatures during work-up and purification.[3][7]
-
Neutral Purification Media: When using chromatography, consider using a neutral support like alumina (B75360) or deactivating silica (B1680970) gel with a base to prevent acid-catalyzed racemization.[3]
-
Protecting Groups: The use of bulky protecting groups can sterically hinder the approach of reagents to the chiral center, thus inhibiting racemization.[3]
-
Reaction Time: Monitor reaction progress and quench the reaction promptly to avoid prolonged exposure to conditions that may induce racemization.[3]
Q4: What is enantiomeric excess (ee) and how is it determined?
Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It represents the excess of one enantiomer over the other and is calculated as:
ee (%) = |(% Major Enantiomer - % Minor Enantiomer)|
The most common and reliable methods for determining the ee of chiral alcohols are chiral HPLC and chiral gas chromatography (GC).[1][4] These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification.[4] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or derivatizing agents can also be used.
Troubleshooting Guides
Chiral HPLC Method Development
Problem: Poor or no separation of enantiomers on a chiral stationary phase (CSP).
| Possible Cause | Troubleshooting Steps |
| Inappropriate CSP | Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, macrocyclic glycopeptides).[5][8] |
| Suboptimal Mobile Phase | - Normal Phase: Vary the alcohol modifier (e.g., ethanol, isopropanol) and its concentration in the non-polar solvent (e.g., n-hexane).[9] - Reversed Phase: Adjust the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous buffer.[9] - Polar Ionic Mode (for ionizable molecules on CHIROBIOTIC phases): Modify the concentration of acid/base additives or volatile salts.[8] |
| Inappropriate Temperature | Lowering the column temperature can sometimes enhance the weaker bonding forces responsible for chiral recognition and improve resolution.[9] |
Problem: Poor peak shape (e.g., broad or tailing peaks).
| Possible Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions | For basic compounds, add a small amount of a basic modifier like diethylamine (B46881) (DEA) to the mobile phase.[9] For acidic compounds, add an acidic modifier like trifluoroacetic acid (TFA).[9] |
| Column Degradation | Condition the column according to the manufacturer's instructions or replace it if necessary.[4] |
Diastereomeric Salt Crystallization
Problem: The diastereomeric salt "oils out" instead of crystallizing.
| Possible Cause | Troubleshooting Steps |
| High Supersaturation | Use a more dilute solution or employ a slower cooling rate.[10] |
| Temperature is too high | Select a solvent system where crystallization can occur at a temperature well below the melting point of the salt.[10] |
| Insufficient Agitation | Ensure proper and consistent stirring of the solution.[10] |
Problem: Low purity of the crystallized diastereomeric salt.
| Possible Cause | Troubleshooting Steps |
| Poor Solvent Choice | Screen for solvents where the desired diastereomeric salt has low solubility and the undesired one is more soluble. |
| Inefficient Resolving Agent | Test different chiral resolving agents. The stoichiometry of the resolving agent can also be optimized; sometimes using 0.5 equivalents can be more effective.[10] |
Problem: Low yield of the desired diastereomeric salt.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Solubility/Temperature | Optimize the solvent and lower the final crystallization temperature to decrease the solubility of the target salt.[10] |
| Premature Isolation | Allow the crystallization process to proceed for a longer duration to reach optimal yield.[10] |
| Unwanted Enantiomer in Mother Liquor | Consider racemizing and recycling the unwanted enantiomer from the mother liquor to improve the overall process yield.[10] |
Enzymatic Kinetic Resolution
Problem: Low conversion or slow reaction rate.
| Possible Cause | Troubleshooting Steps |
| Enzyme Inhibition or Deactivation | Ensure the solvent is compatible with the enzyme (non-polar solvents like hexane (B92381) are often preferred).[4] Avoid high temperatures that can denature the enzyme.[4] |
| Suboptimal Reaction Conditions | Optimize the acyl donor (vinyl acetate (B1210297) is often effective).[4] Adjust the reaction temperature and ensure adequate mixing.[4] |
| Equilibrium Limitations | Use an acyl donor, such as a vinyl ester, that shifts the equilibrium towards product formation.[11] The enol leaving group tautomerizes to a ketone or aldehyde, making the reaction irreversible.[11] |
Problem: Low enantioselectivity.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Enzyme | Screen different lipases or other hydrolases, as their enantioselectivity can be highly substrate-dependent. |
| Racemization of Product or Substrate | Check for racemization under the reaction conditions. If the enzyme-compatible racemization of the starting material can be achieved, a dynamic kinetic resolution (DKR) can be developed to potentially achieve a 100% yield of the desired enantiomer.[12][13] |
Data Presentation
Table 1: Comparison of Chiral Stationary Phases for the Separation of Propranolol (B1214883) (a chiral β-blocker with a secondary alcohol) [1]
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Resolution (Rs) |
| Chiralpak® IA | n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v) | 1.0 | (S)-(-): 8.5, (R)-(+): 9.8 | 2.1 |
| Chirobiotic™ V | Methanol (B129727) / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v) | 1.0 | (S)-(-): 5.2, (R)-(+): 6.5 | 1.8 |
Experimental Protocols
Protocol 1: Direct Enantiomeric Separation of Propranolol using Chiral HPLC [1]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-Heptane, Ethanol, and Diethylamine in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Dissolve 5 mg of racemic propranolol hydrochloride in 10 mL of methanol to obtain a concentration of 0.5 mg/mL.
-
HPLC Conditions:
-
Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV at 225 nm
-
Injection Volume: 20 µL
-
-
Data Analysis: Inject the racemic standard to determine the retention times and resolution of the enantiomers. Calculate the enantiomeric excess of unknown samples by integrating the peak areas of the two enantiomers.
Protocol 2: Diastereomeric Salt Crystallization for Chiral Resolution
-
Salt Formation: Dissolve the racemic alcohol in a suitable solvent. Add one equivalent of an enantiomerically pure resolving agent (e.g., a chiral acid like tartaric acid or a chiral base like brucine).[14] Stir the mixture to ensure complete salt formation.
-
Crystallization: Induce crystallization by cooling the solution, partially evaporating the solvent, or adding an anti-solvent. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.[10]
-
Isolation: Isolate the crystallized diastereomeric salt by filtration. Wash the crystals with a small amount of cold solvent to remove impurities.
-
Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in a suitable solvent and treat it with an acid or base to break the salt and liberate the pure enantiomer.[14] For example, if a chiral amine was resolved with a chiral acid, a base would be used to deprotonate the amine.
-
Extraction and Purification: Extract the liberated enantiomer into an organic solvent, wash, dry, and concentrate to obtain the purified enantiomer.
Visualizations
Caption: Workflow for direct and indirect chiral resolution methods.
Caption: Troubleshooting logic for chiral HPLC separation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. books.rsc.org [books.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bienzymatic Dynamic Kinetic Resolution of Secondary Alcohols by Esterification/Racemization in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chiral resolution - Wikipedia [en.wikipedia.org]
Catalyst selection and optimization for stereoselective ketone reduction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in stereoselective ketone reduction.
Troubleshooting Guide
This guide addresses common issues encountered during the stereoselective reduction of ketones, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the enantioselectivity (ee) of my reaction low?
Possible Causes & Solutions:
-
Suboptimal Catalyst: The chosen catalyst may not be well-suited for your specific substrate.
-
Solution: Screen a variety of catalysts. For instance, while oxazaborolidine catalysts (like CBS catalysts) are effective for many simple ketones, transition metal catalysts (e.g., Ru-BINAP) may offer higher enantioselectivity for substrates capable of chelation.[1] Biocatalysts, such as ketoreductases (KREDs), often provide exquisite enantioselectivity and should be considered.[2]
-
-
Incorrect Temperature: Temperature can have a significant impact on enantioselectivity.
-
Inappropriate Solvent: The solvent can influence the transition state of the reaction, thereby affecting stereoselectivity.
-
Solution: Conduct a solvent screen. Non-polar solvents like toluene (B28343) may afford higher yields and enantioselectivities compared to polar solvents like THF or dichloromethane (B109758) for certain catalyst systems.[3][4]
-
-
Catalyst Aging or Decomposition: Isolated catalysts, such as some CBS catalysts, can age during storage, leading to low reproducibility.[5]
-
Presence of Water: For moisture-sensitive catalysts like B-Me oxazaborolidine, the presence of water can have undesired effects.[3]
-
Solution: Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere.
-
Q2: My reaction shows poor or no conversion. What should I do?
Possible Causes & Solutions:
-
Catalyst Inactivity or Inhibition: The catalyst may be inactive or inhibited by impurities in the substrate or reagents.
-
Solution: Purify the substrate and ensure the purity of all reagents and solvents. Consider increasing the catalyst loading, although this should be done cautiously as it can impact cost and potentially side reactions.
-
-
Insufficient Reducing Agent: The stoichiometric reducing agent may have been consumed before the reaction is complete.
-
Solution: Use a slight excess of the reducing agent (e.g., 1.2 equivalents of BH₃).[3]
-
-
Suboptimal Temperature: The reaction temperature may be too low for the catalyst to be sufficiently active.
-
Solution: While lower temperatures can favor enantioselectivity, there is often a trade-off with reaction rate. A systematic temperature optimization study is recommended.
-
-
Poor Substrate-Catalyst Fit: The substrate may be too sterically hindered or electronically unsuited for the chosen catalyst.
-
Solution: Screen a different class of catalysts. If using a biocatalyst, consider protein engineering to improve activity towards your specific substrate.[2]
-
Q3: I'm observing side reactions or byproduct formation. How can I minimize these?
Possible Causes & Solutions:
-
Non-Catalytic Reduction: The reducing agent (e.g., borane) can directly reduce the ketone without the catalyst, leading to a racemic background reaction.[3]
-
Solution: Optimize the rate of addition of the reducing agent. Slow addition can help to ensure the catalytic pathway is favored. Lowering the reaction temperature can also help to suppress the non-catalyzed reaction.
-
-
Substrate or Product Degradation: The reaction conditions may be too harsh, leading to the degradation of the starting material or the desired alcohol product.
-
Solution: Screen for milder reaction conditions, including lower temperatures and alternative solvents. For acid-sensitive products, ensure the work-up procedure is appropriate.
-
-
Elimination or Dehalogenation: For substrates with leaving groups, elimination or dehalogenation can be competing reactions.[6]
-
Solution: This is a substrate-specific issue. It may be necessary to screen different catalyst systems or protecting group strategies to minimize these side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the main classes of catalysts used for stereoselective ketone reduction?
There are three main classes of catalysts for this transformation:
-
Organocatalysts: A prominent example is the oxazaborolidine catalyst used in the Corey-Bakshi-Shibata (CBS) reduction.[3][7]
-
Transition Metal Catalysts: These are typically complexes of metals like ruthenium, rhodium, and iridium with chiral ligands (e.g., BINAP).[1] They are often used in transfer hydrogenation or catalytic hydrogenation with H₂ gas.[1][8]
-
Biocatalysts: These include isolated enzymes (ketoreductases or alcohol dehydrogenases) and whole-cell systems (e.g., baker's yeast, bacteria).[2][6][8][9] They are known for their high enantioselectivity and mild reaction conditions.[10]
Q2: How do I choose the best catalyst for my specific ketone?
The optimal catalyst is highly dependent on the substrate. A good starting point is to review the literature for reductions of similar ketones. If no direct analogue is found, a screening approach is recommended.
-
For simple aryl ketones, CBS catalysts or Ru-based transfer hydrogenation catalysts are often effective.[1]
-
For ketones with nearby chelating groups, transition metal catalysts like Ru(BINAP) can provide high enantioselectivity.[1]
-
For challenging substrates, including some aliphatic ketones or those requiring very high enantiopurity, biocatalysts are an excellent option to explore.[2]
Q3: What is the role of additives in these reactions?
Additives can significantly improve the enantioselectivity and reactivity of a catalytic system. For example:
-
In the reduction of certain α,β-enones using an in situ generated oxazaborolidine catalyst, the addition of p-iodophenol has been shown to significantly increase enantioselectivity.[3]
-
For the reduction of trifluoromethyl ketones, which can be challenging substrates, the addition of BF₃ can enhance enantioselectivity.[3]
Q4: What are the advantages of using biocatalysts?
Biocatalysts offer several advantages:
-
High Enantioselectivity: They often provide exceptionally high enantiomeric excess (>99% ee).[2]
-
Mild Reaction Conditions: Reactions are typically run at or near room temperature and neutral pH.[10]
-
Environmental Friendliness: They are biodegradable and avoid the use of heavy metals.[10]
-
Substrate Specificity: While they can have a broad substrate scope, they are often highly selective for a particular enantiomer.[9]
Q5: What are the challenges associated with using biocatalysts?
Challenges can include:
-
Cofactor Regeneration: Many ketoreductases require a nicotinamide (B372718) cofactor (NADH or NADPH), which is expensive. In situ cofactor regeneration is essential, often achieved using a sacrificial co-substrate like isopropanol (B130326) or a second enzyme system (e.g., glucose/glucose dehydrogenase).[2]
-
Substrate/Product Inhibition: High concentrations of the substrate or product can sometimes inhibit the enzyme, limiting the achievable product concentration.
-
Limited Substrate Scope: While some enzymes have a broad scope, others may be highly specific, requiring protein engineering to accept new substrates.[2]
Data Presentation
Table 1: Performance of Selected Catalysts in the Asymmetric Reduction of Acetophenone Derivatives.
| Catalyst System | Substrate | Reductant | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| in situ generated oxazaborolidine from lactam alcohol 2 | Acetophenone | BH₃-THF | THF | RT | 95 | 98 (R) | [3] |
| in situ generated oxazaborolidine from lactam alcohol 2 | 4'-Fluoroacetophenone | BH₃-THF | THF | RT | 92 | 96 (R) | [3] |
| [{RuCl₂(p-cymene)}₂] with pseudo-dipeptide ligand | Acetophenone | 2-Propanol | 2-Propanol | RT | >99 | 97 | [11] |
| (S)-1-phenylethanol dehydrogenase (PEDH) | Acetophenone | Isopropanol | Isopropanol | 30 | >99 | >99 (S) | [9] |
| Bacillus cereus TQ-2 (whole cells) | Acetophenone | Glycerol | Phosphate (B84403) Buffer | 30 | 52 | 99 (R) | [10] |
Table 2: Effect of Temperature on Enantioselectivity for the Reduction of Benzalacetone.
| Catalyst System | Solvent | Temperature (°C) | ee (%) |
| in situ p-I-PhO-oxazaborolidine | Toluene | 0 | 71 |
| in situ p-I-PhO-oxazaborolidine | Toluene | -20 | 79 |
| in situ p-I-PhO-oxazaborolidine | Toluene | -40 | 84 |
| in situ p-I-PhO-oxazaborolidine | Toluene | -60 | 63 |
| Data adapted from[3]. |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Ketone Reduction using an in situ Generated Oxazaborolidine Catalyst
This protocol is adapted from Kawanami et al.[3]
-
Catalyst Preparation: To a solution of the chiral lactam alcohol (e.g., compound 2 in the cited paper) (0.1 mmol) in anhydrous THF (1 mL) under an argon atmosphere, a 1.0 M solution of BH₃-THF (1.0 mL, 1.0 mmol) is added dropwise at room temperature. The mixture is stirred for 5 minutes.
-
Reaction: The ketone (1.0 mmol) is added to the freshly prepared catalyst solution. The reaction mixture is stirred at the desired temperature (e.g., room temperature or -40 °C) and monitored by TLC or GC.
-
Work-up: Upon completion, the reaction is quenched by the slow addition of methanol (B129727) (2 mL). The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with brine, dried over anhydrous MgSO₄, and concentrated.
-
Purification and Analysis: The crude product is purified by column chromatography on silica (B1680970) gel. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Protocol 2: General Procedure for Biocatalytic Ketone Reduction using Whole Cells
This protocol is a general representation based on principles from[9] and[10].
-
Cell Preparation: The microbial cells (e.g., E. coli expressing a ketoreductase or Bacillus cereus) are harvested from the culture medium by centrifugation and washed with a suitable buffer (e.g., phosphate buffer, pH 7.0). The wet cell mass is recorded.
-
Reaction Setup: In a reaction vessel, the wet cells (e.g., 0.1 g/mL) are suspended in a buffer solution. The co-substrate for cofactor regeneration (e.g., isopropanol or glycerol, typically 10-15% v/v) is added.
-
Reaction: The ketone substrate is added to the cell suspension (e.g., to a final concentration of 2-10 mM). The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with agitation (e.g., 600 rpm). The reaction progress is monitored by taking aliquots at different time points.
-
Work-up and Analysis: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is separated, dried over anhydrous MgSO₄, and concentrated. The conversion and enantiomeric excess of the product are determined by GC or HPLC analysis.
Visualizations
Caption: Workflow for Catalyst Selection and Optimization.
Caption: Troubleshooting Common Issues in Ketone Reduction.
References
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. EP0963972A2 - Stereoselective reduction of carbonyl compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 9. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric Reduction of Ketones [sigmaaldrich.com]
Methods for removing the chiral auxiliary after asymmetric synthesis
Technical Support Center: Chiral Auxiliary Removal
Welcome to the technical support center for chiral auxiliary removal. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the critical step of cleaving a chiral auxiliary after asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a chiral auxiliary and why is its removal necessary?
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction.[1] It introduces chirality to an achiral substrate, allowing for the diastereoselective formation of a new stereocenter.[2][3] After the desired stereocenter has been created, the auxiliary must be removed to yield the final, enantiomerically enriched product. The ability to efficiently remove and often recover the auxiliary for reuse is a key aspect of this synthetic strategy.[1][4]
Q2: What are the most common methods for removing an Evans (oxazolidinone) auxiliary?
Evans' oxazolidinone auxiliaries are widely used, and several methods exist for their cleavage, depending on the desired functional group in the product.[1][5] The most common methods include:
-
Hydrolytic Cleavage (LiOH/H₂O₂): This method uses lithium hydroperoxide, generated in situ, to yield the carboxylic acid.[5][6]
-
Reductive Cleavage (e.g., LiBH₄, LiAlH₄): These conditions produce the corresponding primary alcohol.[4]
-
Transesterification (e.g., NaOMe, Ti(OiPr)₄): This approach yields esters.
-
Thiolysis (e.g., LiSBn): This method can be used to generate thioesters.[7][8]
Q3: How do I choose the appropriate cleavage method?
The choice of method depends primarily on the desired functionality of the final product (acid, alcohol, ester, etc.) and the stability of the product to the reaction conditions. For example, if your target molecule is a carboxylic acid, oxidative hydrolysis is the logical choice. If an alcohol is desired, reductive cleavage is appropriate. Always consider the presence of other functional groups in your molecule that might be sensitive to the cleavage reagents (e.g., other reducible groups when using LiBH₄).[9]
Q4: Can the chiral auxiliary be recovered after cleavage?
Yes, one of the significant advantages of using chiral auxiliaries is the ability to recover and reuse them, which is particularly important for expensive auxiliaries.[4] During the work-up procedure, the auxiliary can typically be separated from the product through extraction or column chromatography.[4][7] For instance, after hydrolytic cleavage, the acidic product can be extracted from a basic aqueous layer, leaving the auxiliary behind, which can then be recovered by subsequent extraction with an organic solvent.[4]
Q5: What is the difference between exocyclic and endocyclic cleavage, and why is it important?
This terminology is crucial when cleaving auxiliaries like Evans' oxazolidinones.
-
Exocyclic Cleavage: This is the desired reaction, where the nucleophile attacks the acyl group attached to the auxiliary's nitrogen (the "exocyclic" carbonyl). This liberates your product and leaves the auxiliary's ring structure intact for recovery.[7]
-
Endocyclic Cleavage: This is an undesired side reaction where the nucleophile attacks the carbamate (B1207046) carbonyl within the auxiliary's ring system (the "endocyclic" carbonyl). This opens and destroys the auxiliary, leading to byproducts and a loss of recoverable material.[4][7]
The choice of nucleophile is critical; for example, lithium hydroperoxide (LiOOH) selectively promotes exocyclic cleavage, whereas lithium hydroxide (B78521) (LiOH) alone can lead to significant endocyclic cleavage.[6][7][8]
General Experimental Workflow
The following diagram illustrates the typical workflow for using and removing a chiral auxiliary in asymmetric synthesis.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. york.ac.uk [york.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. connectsci.au [connectsci.au]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Asymmetric Synthesis of (R)-1-Phenyl-2-propanol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the industrial-scale asymmetric synthesis of (R)-1-Phenyl-2-propanol. This chiral alcohol is a valuable intermediate in the synthesis of various pharmaceuticals.[1] This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during process scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most viable methods for the industrial-scale synthesis of this compound?
A1: For large-scale production, the most prominent methods are the asymmetric reduction of phenylacetone (B166967) (also known as phenyl-2-propanone or P2P).[2] Two primary catalytic approaches are favored for their efficiency and high enantioselectivity:
-
Asymmetric Hydrogenation: This method typically employs a transition metal catalyst (e.g., Ruthenium or Rhodium) complexed with a chiral ligand.[3] It offers high throughput and excellent enantioselectivity.
-
Biocatalytic Reduction: This "green chemistry" approach utilizes enzymes, specifically alcohol dehydrogenases (ADHs), either as isolated enzymes or within whole-cell systems (like Saccharomyces cerevisiae).[4][5] Biocatalysis is renowned for its exceptional selectivity under mild reaction conditions.[6]
Q2: My reaction yield is consistently low. What are the common causes?
A2: Low yields in the synthesis of this compound can stem from several factors, particularly during scale-up. Key areas to investigate include:
-
Catalyst Deactivation: The catalyst, whether metallic or enzymatic, can lose activity. For metal catalysts, this can be due to poisoning by impurities in the substrate or solvent.[7] For enzymes, suboptimal pH, temperature, or the presence of organic solvents can lead to denaturation.
-
Incomplete Reaction: Insufficient reaction time, inadequate mixing, or non-optimal temperature and pressure can lead to incomplete conversion of the starting material.
-
Side Reactions: The formation of byproducts can reduce the yield of the desired product. For instance, in some syntheses, side reactions can lead to the formation of impurities.
-
Product Loss During Workup: Inefficient extraction or purification procedures can lead to significant loss of the final product.
Q3: How can I improve the enantiomeric excess (ee) of my product?
A3: Achieving high enantiomeric excess is critical for pharmaceutical applications. If your ee is suboptimal, consider the following:
-
Catalyst/Ligand Choice: The selection of the chiral ligand in asymmetric hydrogenation or the specific alcohol dehydrogenase in biocatalysis is paramount. Screening different catalysts is often necessary to find the optimal one for your specific conditions.
-
Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the desired enantiomer.
-
Solvent System: The polarity and nature of the solvent can influence the stereochemical outcome of the reaction.
-
Purity of Starting Materials: Ensure the purity of your starting phenylacetone, as impurities can interfere with the catalyst and negatively impact selectivity.
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: Scaling up any chemical process introduces new safety challenges. For the synthesis of this compound, key considerations include:
-
Heat Management: Asymmetric hydrogenations are often exothermic. The reduced surface-area-to-volume ratio in larger reactors makes heat dissipation more challenging, increasing the risk of runaway reactions.[8] The use of jacketed reactors with efficient cooling systems is essential.
-
Handling of Reagents: Phenylacetone is a controlled substance in many regions due to its use in illicit drug manufacturing.[2] Proper handling, storage, and documentation are crucial. Additionally, many organometallic catalysts are pyrophoric and require handling under an inert atmosphere.
-
Gas Handling: Asymmetric hydrogenation involves the use of hydrogen gas under pressure, which is highly flammable and poses an explosion risk. Robust pressure-rated reactors and appropriate safety protocols are mandatory.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis and scale-up of this compound.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| AY-01 | Low Conversion/ Stalled Reaction | 1. Catalyst deactivation due to impurities. 2. Insufficient catalyst loading. 3. Non-optimal temperature or pressure. 4. Poor mixing leading to mass transfer limitations. | 1. Purify starting materials (phenylacetone, solvent, hydrogen). 2. Increase catalyst loading incrementally. 3. Optimize reaction temperature and pressure. 4. Improve agitation; consider impeller design for better mixing in large reactors. |
| AY-02 | Low Enantiomeric Excess (ee) | 1. Suboptimal catalyst or ligand. 2. Reaction temperature is too high. 3. Incorrect solvent choice. 4. Racemization of the product. | 1. Screen a library of chiral ligands or alcohol dehydrogenases. 2. Lower the reaction temperature. 3. Experiment with different solvents. 4. Check for acidic or basic conditions during workup that might cause racemization. |
| AY-03 | Formation of Significant Byproducts | 1. Over-reduction of the aromatic ring. 2. Undesired side reactions due to high temperature. | 1. Use a more selective catalyst or adjust reaction conditions (lower pressure/temperature). 2. Optimize the reaction temperature to favor the desired transformation. |
| PU-01 | Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Contamination with catalyst residues. 3. Formation of closely related impurities. | 1. Ensure complete reaction or use techniques like distillation to remove unreacted phenylacetone. 2. Employ appropriate filtration or extraction methods to remove the catalyst. 3. Utilize fractional distillation under reduced pressure or preparative chromatography for purification.[][10] |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of Phenylacetone
This protocol describes a typical lab-scale procedure for the asymmetric transfer hydrogenation of phenylacetone using a Ruthenium-based catalyst.
Materials:
-
Phenylacetone
-
[RuCl(p-cymene)((S,S)-Ts-DPEN)] catalyst
-
2-Propanol (anhydrous)
-
Potassium tert-butoxide (t-BuOK)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the [RuCl(p-cymene)((S,S)-Ts-DPEN)] catalyst.
-
Add degassed, anhydrous 2-propanol via syringe.
-
Add a solution of potassium tert-butoxide in 2-propanol.
-
Add phenylacetone to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Protocol 2: Biocatalytic Reduction of Phenylacetone using Alcohol Dehydrogenase (ADH)
This protocol outlines a general procedure for the enzymatic reduction of phenylacetone.
Materials:
-
Phenylacetone
-
Alcohol Dehydrogenase (e.g., from Rhodococcus ruber or a recombinant source)
-
NADH or NADPH cofactor
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)
-
Organic co-solvent (e.g., DMSO, if needed for substrate solubility)
Procedure:
-
In a temperature-controlled vessel, prepare a buffered solution containing the alcohol dehydrogenase, NADH or NADPH, and the cofactor regeneration system components.
-
Dissolve phenylacetone in a minimal amount of a water-miscible co-solvent like DMSO if necessary.
-
Add the phenylacetone solution to the enzyme-containing buffer.
-
Gently agitate the reaction mixture at a controlled temperature (e.g., 30°C).
-
Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.
-
Once the reaction is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting this compound by vacuum distillation.
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general method for analyzing the enantiomeric purity of the synthesized this compound.
Materials and Equipment:
-
This compound sample
-
Racemic 1-Phenyl-2-propanol standard
-
HPLC-grade n-hexane and 2-propanol
-
Chiral HPLC column (e.g., Daicel CHIRALCEL® OD-H or similar)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and 2-propanol in a suitable ratio (e.g., 98:2 v/v).[11] Degas the mobile phase.
-
System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase. Prepare a solution of the racemic standard at a similar concentration.
-
Injection: Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject the synthesized sample.
-
Data Analysis: Integrate the peak areas for both enantiomers in the sample chromatogram. Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of this compound using different methods.
Table 1: Asymmetric Hydrogenation of Phenylacetone
| Catalyst | Ligand | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| RuCl₂ | (S)-TolBINAP/(S,S)-DPEN | 1000 | 8 | 30 | 12 | >99 | 98 |
| [RhCp*Cl₂]₂ | Amino acid-derived | 100 | - (transfer) | 25 | 24 | 95 | 97 |
| RuCl₂(indan-ambox)(PPh₃) | Indan-ambox | 100 | 5 | RT | 15 | >99 | >99 |
Table 2: Biocatalytic Reduction of Phenylacetone
| Biocatalyst | Cofactor System | Substrate Conc. (mM) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| Lactobacillus kefir ADH | NADPH | 10 | 30 | 24 | >99 | >99 (R) |
| ADH from Rhodococcus ruber | NADH/GDH | 50 | 30 | 6 | >99 | >99 (R) |
| Saccharomyces cerevisiae | Endogenous | 75 | 30 | 48 | ~90 | >95 (S) |
Visual Workflow and Logic Diagrams
Caption: General workflow for asymmetric synthesis of this compound.
Caption: Logical workflow for troubleshooting low enantiomeric excess.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 4. Engineering of Phenylacetaldehyde Reductase for Efficient Substrate Conversion in Concentrated 2-Propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 10. nuvisan.com [nuvisan.com]
- 11. benchchem.com [benchchem.com]
Addressing racemization issues during the synthesis of chiral alcohols
This technical support center is designed for researchers, scientists, and drug development professionals to address and resolve common issues related to racemization during the synthesis of chiral alcohols.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
Problem: Significant racemization is detected in the final chiral alcohol product.
Possible Causes and Solutions
-
Harsh Reaction Conditions: High temperatures or prolonged reaction times can provide sufficient energy to overcome the activation barrier for racemization.[1] Strongly acidic or basic conditions can also facilitate the formation of achiral intermediates, such as enolates or carbocations, leading to a loss of stereochemical integrity.[1][2]
-
Solution 1: Optimize Reaction Conditions. Lower the reaction temperature; cryogenic conditions are often effective in minimizing racemization.[1] Monitor the reaction's progress closely using techniques like TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to potentially racemizing conditions.[1]
-
Solution 2: Use Milder Reagents. If the reaction requires acidic or basic conditions, opt for milder alternatives. For instance, substitute strong inorganic bases (e.g., NaOH) with organic bases like triethylamine (B128534) or diisopropylethylamine.[1] In acid-catalyzed reactions, use the mildest acid possible for the shortest duration.[2]
-
Solution 3: Screen Solvents. The choice of solvent can significantly impact the stability of chiral intermediates.[1] Protic solvents may stabilize ionic intermediates that are prone to racemization.[1] It is advisable to screen a variety of aprotic and polar aprotic solvents to find optimal conditions that balance reactivity with stereochemical stability.[1]
-
-
Unstable Chiral Intermediates: The intermediates formed during the synthesis may not be stereochemically stable under the reaction conditions.[1] For example, reactions proceeding through a free carbocation intermediate are prone to racemization as the planar carbocation can be attacked from either face.[3]
-
Solution: Reagent and Catalyst Selection. Choose reagents and catalysts known to promote stereospecific mechanisms (e.g., S(_N)2-type reactions) over those that favor achiral intermediates (e.g., S(_N)1-type reactions).[3] For reductions of ketones, select highly stereoselective catalysts, such as those based on ruthenium, rhodium, or iridium, which can provide high enantioselectivity under mild conditions.[1]
-
-
In-situ Racemization of the Product: The chiral alcohol product itself may be susceptible to racemization under the reaction or work-up conditions, often through a dehydrogenation-hydrogenation equilibrium facilitated by certain transition metal catalysts.[4]
-
Solution: Catalyst and Condition Control. If using a metal catalyst, ensure it is selective for the desired transformation and does not promote side reactions. After the reaction is complete, promptly remove the catalyst and avoid harsh pH or high-temperature conditions during the work-up and purification steps.[1][4]
-
Problem: Enantiomeric excess (ee) decreases after work-up or purification.
Possible Causes and Solutions
-
Acidic or Basic Work-up: Aqueous work-ups involving strong acids or bases can cause racemization of the final product, especially if the chiral center is sensitive to pH changes.[1]
-
Solution: Neutralize Carefully. Perform aqueous extractions under neutral or near-neutral conditions. Use saturated aqueous sodium bicarbonate or ammonium (B1175870) chloride solutions for quenching instead of strong acids or bases.
-
-
Chromatography on Silica (B1680970) Gel: Standard silica gel is acidic and can lead to the racemization of acid-sensitive chiral alcohols during column chromatography.[1]
-
Solution 1: Deactivate Silica Gel. Neutralize the silica gel before use by washing it with a solution of a non-nucleophilic base (e.g., triethylamine in the eluent) and then re-equilibrating with the mobile phase.[1]
-
Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic support material, such as neutral alumina, for purification.[1] Alternatively, florisil (B1214189) or celite can be used for certain applications.
-
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant issue in chiral synthesis?
A1: Racemization is the process where an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate), thereby losing its optical activity.[3][4] This is a critical issue in drug development and chemical synthesis because different enantiomers of a molecule can have vastly different biological activities, with one being therapeutic while the other might be inactive or even harmful.[3] Racemization negates the stereoselectivity of a synthesis, leading to a loss of the desired product and creating difficult-to-separate mixtures.[4]
Q2: At what stages of the synthesis is racemization most likely to occur?
A2: Racemization can occur at multiple stages of a synthetic workflow.[1] The primary stages of concern are:
-
During the main reaction: Harsh conditions like high temperatures or the presence of strong acids/bases can cause racemization of intermediates or the final product.[1]
-
During work-up: Quenching reactions or performing extractions with strong acids or bases can lead to loss of stereochemical purity.[1]
-
During purification: As mentioned in the troubleshooting guide, purification on acidic media like silica gel is a common cause of racemization for sensitive compounds.[1]
Q3: How do different reaction parameters influence racemization?
A3: Several reaction parameters have a direct impact on the stereochemical outcome. The optimal conditions often represent a compromise between reaction rate and selectivity. The table below summarizes key relationships.
Table 1: Effect of Reaction Parameters on Racemization
| Parameter | Effect on Racemization | Recommended Strategy to Minimize Racemization |
| Temperature | Higher temperatures increase reaction rates but also provide more energy for racemization pathways.[1][2] | Conduct reactions at the lowest feasible temperature. Employ cryogenic conditions for highly sensitive substrates.[1] |
| Reaction Time | Prolonged exposure to reaction conditions can increase the likelihood of product racemization.[1] | Monitor the reaction closely and stop it as soon as the starting material is consumed.[1] |
| pH / Acidity / Basicity | Strong acids or bases can catalyze racemization by forming achiral intermediates like enolates.[1][2] | Use the mildest possible acidic/basic reagents or perform the reaction under neutral conditions.[1][2] |
| Solvent | Solvent polarity and proticity can influence the stability of intermediates prone to racemization.[1] | Screen a range of solvents. Aprotic solvents are often preferred over protic ones to avoid stabilizing ionic intermediates.[1] |
| Catalyst Loading | Inefficient or impure catalysts may require harsher conditions, while some catalysts can actively promote racemization.[4] | Ensure the catalyst is pure and active. Screen different catalysts and ligands to find one that operates under mild conditions.[4] |
Q4: Can protecting groups help in minimizing racemization?
A4: Yes, protecting groups are a crucial tool for minimizing racemization.[1] They can help in two main ways:
-
Steric Hindrance: Bulky protecting groups can physically block access to a proton on the chiral center, preventing its abstraction by a base and subsequent racemization.[1]
-
Electronic Effects: Electron-withdrawing protecting groups can reduce the acidity of a proton at the chiral center, making it less susceptible to deprotonation.[1]
Q5: What are the primary methods for determining the enantiomeric excess (ee) of my chiral alcohol?
A5: Accurate determination of enantiomeric excess is critical. The most common and reliable methods are chromatographic.[4][5]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique. It typically involves a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.[5]
-
Chiral Gas Chromatography (GC): Similar to HPLC, this method uses a column with a chiral stationary phase to separate enantiomers. It is particularly useful for volatile alcohols.[4] Sometimes, derivatizing the alcohol to an acetate (B1210297) ester can improve the separation.[4]
-
Indirect Methods: This approach involves reacting the chiral alcohol with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC or GC column.[5]
Key Experimental Protocols
Protocol 1: Asymmetric Reduction of a Prochiral Ketone (General Procedure)
This protocol outlines a general method for synthesizing a chiral secondary alcohol using a stereoselective reducing agent.
-
Preparation: In an inert atmosphere (e.g., under argon or nitrogen), add the chiral catalyst (e.g., a Ru-, Rh-, or Ir-based complex) and any required ligands to a flame-dried reaction vessel.
-
Reagent Addition: Dissolve the prochiral ketone substrate in a suitable anhydrous solvent (e.g., THF, methanol, or isopropanol) and add it to the reaction vessel.
-
Reaction: Introduce the reducing agent (e.g., H(_2) gas via a balloon or in a pressure vessel, or a hydride source like formic acid/triethylamine). Stir the mixture at the optimized temperature (often room temperature or below) for the required time (e.g., 12-24 hours).
-
Monitoring: Track the reaction's progress by TLC or LC-MS until the starting ketone is fully consumed.[1]
-
Quenching: Once complete, carefully quench the reaction by adding a suitable agent (e.g., saturated aqueous sodium bicarbonate or water).[1]
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, CH(_2)Cl(_2)). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude alcohol product by flash column chromatography.[1]
-
Analysis: Determine the enantiomeric excess of the purified alcohol using chiral HPLC or GC.[1]
Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC (Direct Method)
This protocol provides a general guideline for analyzing the enantiomeric purity of a chiral alcohol. Specific parameters must be optimized for each compound.
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are versatile and widely used for separating chiral alcohols.[5]
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of an alkane (e.g., n-hexane or n-heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol).[5] A small amount of an additive like diethylamine (B46881) may be required for basic compounds.[5] Degas the mobile phase thoroughly before use.
-
Sample Preparation: Prepare a dilute solution of your purified alcohol (approx. 0.5-1.0 mg/mL) in the mobile phase. Also, prepare a solution of the racemic standard for reference to identify the retention times of both enantiomers.[2]
-
HPLC Conditions:
-
Data Analysis:
-
Inject the racemic sample first to determine the retention times (t(_1), t(_2)) and resolution of the two enantiomers.
-
Inject the chiral sample.
-
Integrate the peak areas (Area(_1), Area(_2)) for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area(_1) - Area(_2)) / (Area(_1) + Area(_2))| * 100
-
Visualizations
Caption: A workflow for troubleshooting and addressing racemization issues.
Caption: Base-catalyzed racemization via an achiral enolate intermediate.
Caption: Key factors influencing racemization and their mitigation strategies.
References
Validation & Comparative
Comparative analysis of synthetic routes to (R)-1-Phenyl-2-propanol
A Comparative Analysis of Synthetic Routes to (R)-1-Phenyl-2-propanol
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral building blocks is paramount. This compound is a valuable intermediate in the synthesis of various pharmaceuticals. This guide provides a comparative analysis of two primary biocatalytic routes for its synthesis: Enzymatic Kinetic Resolution of racemic 1-phenyl-2-propanol (B48451) and Asymmetric Reduction of phenylacetone (B166967).
Data Presentation
The following table summarizes the quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiencies.
| Method | Catalyst | Starting Material | Acyl Donor/Reducing Agent | Solvent | Temp. | Time | Yield of (R)-Alcohol | e.e. of (R)-Alcohol | Reference |
| Enzymatic Kinetic Resolution | |||||||||
| Transesterification | Candida antarctica lipase (B570770) B (CALB) | (R,S)-1-Phenyl-2-propanol | Vinyl Acetate (B1210297) | Toluene | RT | 6h | >99% (as acetate) | 91% | [1] |
| Hydrolysis | Pseudomonas cepacia | (R,S)-1-Phenyl-2-propyl acetate | Water | Water | - | 1 week | ~50% | 60-80% | [2] |
| Asymmetric Reduction | |||||||||
| Bioreduction & Inversion | Baker's Yeast (Saccharomyces cerevisiae) | Phenylacetone | Sucrose (B13894) | Water | RT | - | High | >96% (after inversion) | [3][4] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Enzymatic Kinetic Resolution via Transesterification using Candida antarctica Lipase B (CALB)
This method involves the selective acylation of the (S)-enantiomer of 1-phenyl-2-propanol, leaving the desired (R)-enantiomer unreacted.
Materials:
-
(R,S)-1-Phenyl-2-propanol
-
Candida antarctica lipase B (CALB), immobilized (e.g., Novozym 435)
-
Vinyl acetate (acyl donor)
-
Toluene (solvent)
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Prepare a solution of racemic 1-phenyl-2-propanol and vinyl acetate (in a 1:2 to 1:5 molar ratio) in toluene.[1]
-
Add the immobilized CALB (typically 10-50 mg per mmol of the racemic alcohol) to the solution.[1]
-
Seal the reaction vessel and stir the mixture at room temperature.
-
Monitor the reaction progress by techniques such as chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining alcohol.
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.
-
The unreacted this compound can be separated from the acylated (S)-enantiomer by column chromatography.
Enzymatic Kinetic Resolution via Hydrolysis using Pseudomonas cepacia
This protocol describes the asymmetric hydrolysis of racemic 1-phenyl-2-propyl acetate, where the ester of the (R)-enantiomer is selectively hydrolyzed to yield this compound.
Materials:
-
(R,S)-1-Phenyl-2-propyl acetate
-
Pseudomonas cepacia culture
-
Appropriate buffer solution
-
Shaker incubator
-
Centrifuge
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
Prepare a culture of Pseudomonas cepacia.
-
Incubate the racemic 1-phenyl-2-propyl acetate with the Pseudomonas cepacia culture in a suitable buffer.
-
Place the mixture in a shaker incubator for up to one week.[2]
-
Monitor the hydrolysis and the enantiomeric excess of the resulting alcohol and remaining ester.
-
After the desired level of hydrolysis is achieved, stop the reaction by centrifuging to remove the bacterial cells.
-
Extract the aqueous layer with an organic solvent like ethyl acetate to isolate the this compound and the remaining (S)-1-phenyl-2-propyl acetate.
-
Purify the this compound by column chromatography.
Asymmetric Reduction of Phenylacetone using Baker's Yeast followed by Chiral Inversion
This two-step process first produces (S)-1-phenyl-2-propanol, which is then inverted to the desired (R)-enantiomer.
Step 1: Asymmetric Reduction of Phenylacetone
Materials:
-
Phenylacetone
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Water
-
Reaction vessel with stirrer
Procedure:
-
In a reaction vessel, dissolve sucrose in water.
-
Add Baker's yeast to the sucrose solution and stir to activate the yeast.
-
Add phenylacetone to the yeast suspension.
-
Stir the mixture at room temperature for a duration determined by reaction monitoring (typically several hours to days).[4]
-
Upon completion, extract the product, (S)-1-phenyl-2-propanol, with an organic solvent.
-
Purify the alcohol, for example, by distillation.
Step 2: Chiral Inversion of (S)-1-Phenyl-2-propanol to this compound
A common method for chiral inversion involves a Mitsunobu reaction or a two-step tosylation-substitution sequence. A simplified representation is provided.
Materials:
-
(S)-1-Phenyl-2-propanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or another suitable base
-
A nucleophile (e.g., acetate)
-
Solvent (e.g., DMF)
-
Reagents for hydrolysis (e.g., NaOH in methanol/water)
Procedure:
-
React (S)-1-phenyl-2-propanol with p-toluenesulfonyl chloride in the presence of a base to form the corresponding tosylate.
-
Displace the tosylate group with a nucleophile (e.g., sodium acetate) in an SN2 reaction, which proceeds with inversion of configuration.
-
Hydrolyze the resulting ester to yield this compound.[3]
-
Purify the final product by column chromatography or distillation.
Mandatory Visualization
The following diagrams illustrate the logical workflows of the described synthetic routes.
References
A Comparative Guide to the Validation of Chiral HPLC Methods for Quantifying Enantiomeric Purity
The enantiomeric purity of chiral compounds is a critical quality attribute in the pharmaceutical industry, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used technique for the separation and quantification of enantiomers. Method validation is essential to ensure that a chiral HPLC method is suitable for its intended purpose, providing reliable and accurate data. This guide provides a comprehensive overview of the validation of chiral HPLC methods in accordance with International Council for Harmonisation (ICH) guidelines, presents comparative data for different methods, and offers detailed experimental protocols.[1][2]
Key Validation Parameters and Acceptance Criteria
Validation of a chiral HPLC method involves the evaluation of several key parameters to demonstrate its performance and reliability.[2][3] These parameters, along with their typical acceptance criteria for the quantification of an enantiomeric impurity, are summarized below.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure that the method can accurately measure the analyte without interference from other components such as impurities, degradants, or placebo components. | Baseline resolution (Rs) > 1.5 between the enantiomeric peaks.[1][2] Peak purity analysis should confirm no co-elution. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range. | Correlation coefficient (r²) ≥ 0.997.[2][4] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear. | Typically from the Limit of Quantitation (LOQ) to 120% of the specification for the undesired enantiomer.[2][3] |
| Accuracy | The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies. | Percent recovery typically between 98.0% and 102.0%.[2] For the undesired enantiomer at low concentrations, a wider range may be acceptable. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision. | Relative Standard Deviation (%RSD) ≤ 2.0% for the major enantiomer.[1] For the minor enantiomer, a higher %RSD may be acceptable, for instance, ≤ 20% near the LOQ.[3] |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1.[1][3] |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1.[1][3] The LOQ should be ≤ the reporting threshold for the enantiomeric impurity. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Resolution and other critical parameters should remain within acceptable limits when parameters like flow rate, column temperature, and mobile phase composition are slightly varied.[1][2] |
Comparative Performance of Chiral HPLC Methods
The choice of chiral stationary phase and chromatographic conditions is critical for achieving a successful enantiomeric separation. Below is a comparison of different validated chiral HPLC methods for the analysis of specific drug substances.
Table 1: Comparison of Validated Chiral HPLC Methods for Ezetimibe and Escitalopram
| Parameter | Method 1: Ezetimibe[5][6] | Method 2: Escitalopram[4] |
| Analyte | Ezetimibe | Escitalopram |
| Chiral Column | Chiralpak AS-H (250 x 4.6 mm, 5 µm) | Chiral CD-PH |
| Mobile Phase | n-Hexane:Ethanol:2-Propanol:TFA (84:12:4:0.1 v/v) | Ammonium acetate:Ethanol:2-Propanol:Methylene dichloride (100:150:70:30 v/v) |
| Flow Rate | Not Specified | 0.5 mL/min |
| Detection | Not Specified | 254 nm |
| Resolution (Rs) | > 2.0 | > 2.0 |
| Linearity (r²) | Not Specified | 0.998 |
| LOD | 0.2 µg/mL | 2.54 µg/mL |
| LOQ | 0.5 µg/mL | 7.68 µg/mL |
| Accuracy (% Recovery) | Not Specified | 100.28% to 102.86% |
| Precision (%RSD) | Not Specified | Intra-day: 0.16%, Inter-day: 0.09% |
Table 2: Comparison of Validated Chiral HPLC Methods for Verapamil and Mefloquine
| Parameter | Method 3: Verapamil[7] | Method 4: Mefloquine[8] |
| Analyte | Verapamil | Mefloquine |
| Chiral Column | LarihcShell-P (Core-shell isopropyl carbamate (B1207046) cyclofructan 6) | Chiralpak IG-3 (250 x 4.6 mm, 3 µm) |
| Mobile Phase | Acetonitrile:Methanol:TFA:Triethylamine (98:2:0.05:0.025 v/v/v/v) | 10 mM Ammonium acetate:Methanol (30:70 v/v) |
| Flow Rate | 0.5 mL/min | 0.7 mL/min |
| Detection | Fluorescence (Ex: 280 nm, Em: 313 nm) | UV at 284 nm |
| Linearity Range | 1 - 450 ng/mL | 20 - 120 µg/mL ((+)-enantiomer), 15 - 105 µg/mL ((-)-enantiomer) |
| Linearity (r²) | ≥ 0.997 | Not Specified |
| LOQ | 1 ng/mL | Not Specified |
| Accuracy (% Recovery) | 92.3% to 98.2% | 99.3% to 99.9% |
| Precision (%RSD) | ≤ 11.6% (Intra- and Inter-day) | Not Specified |
Experimental Protocols for Method Validation
Detailed below are the methodologies for conducting the key validation experiments.
1. Specificity
-
Objective: To demonstrate that the analytical method is able to separate the enantiomers from each other and from any other potential interfering substances.
-
Protocol:
-
Prepare a blank solution (diluent) and inject it to ensure no interfering peaks are present at the retention times of the enantiomers.
-
Prepare a solution of the racemic mixture of the analyte and inject it to determine the retention times and resolution of the two enantiomers.
-
If available, prepare solutions of the individual pure enantiomers and inject them to confirm their respective retention times.
-
To assess interference from degradation products, perform forced degradation studies by subjecting the analyte to stress conditions (e.g., acid, base, oxidation, heat, light). Analyze the stressed samples to ensure that any degradation peaks are well-resolved from the enantiomer peaks.
-
-
Acceptance Criteria: The blank should show no interfering peaks.[1] The resolution (Rs) between the two enantiomers should be greater than 1.5.[1]
2. Linearity
-
Objective: To establish a linear relationship between the concentration of the undesired enantiomer and the analytical signal.
-
Protocol:
-
Prepare a stock solution of the undesired enantiomer.
-
Prepare a series of at least five calibration standards by spiking the desired enantiomer with the undesired enantiomer at concentrations ranging from the LOQ to 120% of the specified limit.
-
Inject each calibration standard in triplicate.
-
Plot the peak area of the undesired enantiomer against its concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.997.[2]
3. Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Protocol:
-
Prepare samples in triplicate at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit for the undesired enantiomer) by spiking the desired enantiomer with known amounts of the undesired enantiomer.
-
Analyze the samples using the chiral HPLC method.
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.[2]
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements.
-
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six identical samples of the analyte spiked with the undesired enantiomer at the specification limit.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and %RSD.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the analysis of six identical samples on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for this set of measurements and compare it with the repeatability results.
-
-
-
Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 2.0% for the major enantiomer.[1]
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Protocol:
-
Signal-to-Noise Ratio Method:
-
Inject a series of diluted solutions of the analyte.
-
Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
-
-
Acceptance Criteria: The LOQ should be determined with acceptable precision (%RSD ≤ 10%) and accuracy (recovery within 80-120%).[1]
6. Robustness
-
Objective: To evaluate the reliability of the method when subjected to small, deliberate changes in its parameters.
-
Protocol:
-
Introduce small, deliberate variations to the chromatographic conditions, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase composition (e.g., ± 2% of a component)
-
-
Analyze a standard solution under each modified condition.
-
Evaluate the impact on critical parameters like resolution and retention times.
-
-
Acceptance Criteria: The resolution factor (Rs) should remain > 1.5, and other system suitability parameters should be met.
Visualizing the Validation Process
The following diagrams illustrate the workflow and logical relationships in the validation of a chiral HPLC method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. scispace.com [scispace.com]
- 5. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
A Comparative Guide to Cross-Validation of Chiral Resolution Results Using Polarimetry
In the landscape of pharmaceutical development and chemical research, the accurate determination of enantiomeric purity is paramount. Chiral molecules, or enantiomers, are non-superimposable mirror images of each other that can exhibit significantly different pharmacological or toxicological effects. Therefore, robust analytical methods are required to resolve and quantify these stereoisomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a cornerstone technique for chiral separations.[1] However, relying on a single analytical method is often insufficient for regulatory submission and quality assurance. This guide provides a comparative overview of cross-validating chiral resolution results, with a primary focus on the use of polarimetry as an orthogonal method. The use of multiple, independent (orthogonal) techniques enhances the reliability and accuracy of analytical results by mitigating potential biases of a single method.
Primary Resolution Technique: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely adopted method for separating enantiomers.[1][2] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.[1][3] The development of a chiral HPLC method involves optimizing the mobile phase, column temperature, and flow rate to achieve baseline resolution of the enantiomers.
Orthogonal Method for Cross-Validation: Polarimetry
Polarimetry measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound.[1] Each enantiomer rotates light to an equal but opposite degree.[1] This property allows for the determination of the enantiomeric excess (e.e.) of a sample, which is a measure of its purity.[1]
Why Polarimetry is a Strong Orthogonal Method:
-
Different Principle: Unlike chromatographic techniques that rely on differential interactions with a stationary phase, polarimetry is based on the inherent chiroptical property of the molecules in solution.[1]
-
Bulk Property Measurement: Polarimetry measures the net optical rotation of the entire sample, providing a confirmation of the bulk sample's enantiomeric composition, whereas chromatography separates and quantifies the individual components.[1]
-
Absolute Configuration Confirmation: When coupled with knowledge of the specific rotation of the pure enantiomers, polarimetry can help in confirming the absolute configuration (R/S).
Comparative Data
The following tables summarize hypothetical experimental data comparing the determination of enantiomeric excess (% e.e.) for a chiral compound, "Compound X," using Chiral HPLC and Polarimetry.
Table 1: Comparison of Enantiomeric Excess (% e.e.) Determination
| Sample Description | Chiral HPLC (% e.e.) | Polarimetry (% e.e.) | Difference (%) |
| Enantiomer A (Pure) | 100.0 | 99.8 | 0.2 |
| Enantiomer B (Pure) | 99.9 | 99.7 | 0.2 |
| Mixture 1 | 75.2 | 74.9 | 0.3 |
| Mixture 2 | 50.5 | 50.1 | 0.4 |
| Mixture 3 | 95.0 | 94.8 | 0.2 |
| Racemic Mixture | 0.1 | 0.0 | 0.1 |
Table 2: Method Validation Parameters
| Parameter | Chiral HPLC | Polarimetry |
| Linearity (R²) | 0.9995 | 0.9989 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.0% |
| Precision (% RSD) | < 1.5% | < 2.0% |
| Limit of Quantitation (LOQ) | 0.05% of minor enantiomer | 1% e.e. |
| Limit of Detection (LOD) | 0.02% of minor enantiomer | 0.5% e.e. |
Experimental Protocols
Chiral HPLC Method for Enantiomeric Purity
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Chiralpak® AD-3 (150 x 4.6 mm I.D.).[1]
-
Mobile Phase: An isocratic mixture of n-Hexane/IPA/MeOH (89:10:1, v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35°C.[1]
-
Detection Wavelength: 312 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Polarimetry Method for Enantiomeric Excess
-
Instrumentation: A calibrated polarimeter.
-
Sample Cell: 1 dm path length.
-
Solvent: A suitable achiral solvent in which the sample is soluble (e.g., chloroform, ethanol).
-
Sample Preparation: Accurately weigh and dissolve the sample in the chosen solvent to a known concentration (e.g., 10-15 mg in 1.5 mL).[1] Note the exact concentration.
-
Measurement:
-
Turn on the polarimeter and allow it to warm up for at least 10 minutes.
-
Prepare a blank sample in the polarimeter cell containing only the pure solvent.
-
Place the blank cell in the holder and zero the instrument.
-
Fill the cell with the prepared sample solution, ensuring no air bubbles are present.
-
Place the sample cell in the holder and measure the optical rotation (α). Record the temperature.
-
-
Calculation of Enantiomeric Excess (% e.e.):
-
Calculate the specific rotation [α] of the sample using Biot's law: [α] = α / (l * c) , where 'l' is the path length in dm and 'c' is the concentration in g/mL.
-
The enantiomeric excess is then calculated as: % e.e. = ([α]sample / [α]pure enantiomer) * 100 .[4]
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for chiral resolution using HPLC and polarimetry, and the logical relationship for cross-validation.
Other Orthogonal Techniques for Chiral Resolution
While polarimetry is a valuable and accessible technique, other orthogonal methods can also be employed for cross-validation of chiral resolution results. These include:
-
Supercritical Fluid Chromatography (SFC): Often considered a "green" alternative to HPLC, SFC can be used with chiral stationary phases and is particularly effective for separating polar compounds.
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and rapid analysis times for separating enantiomers based on their differential mobility in an electric field when a chiral selector is added to the running buffer.[1]
-
Gas Chromatography (GC): For volatile compounds, GC with a chiral stationary phase is a viable option for enantiomeric separation.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral derivatizing agents or chiral solvating agents can be used in NMR to induce chemical shift differences between enantiomers, allowing for their quantification.[1]
-
Circular Dichroism (CD) Spectroscopy: CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is a sensitive technique for assessing enantiomeric purity and can be used as a detector for HPLC.[1]
References
- 1. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 2. Chiral compound analyses and Faraday polarimetry | Chiral Detector - IBZ Messtechnik [ibzmesstechnik.de]
- 3. Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Chiral Catalysts for the Asymmetric Reduction of 1-Phenyl-2-Propanone
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Efficacy in the Synthesis of Chiral 1-Phenyl-2-Propanol (B48451)
The enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a cornerstone of modern asymmetric synthesis, particularly in the pharmaceutical industry where the chirality of a molecule is critical to its therapeutic effect. The reduction of 1-phenyl-2-propanone to the chiral alcohol 1-phenyl-2-propanol is a key transformation for the synthesis of various active pharmaceutical ingredients. This guide provides a comparative analysis of three distinct and effective chiral catalyst systems for this reduction: a biocatalyst (Alcohol Dehydrogenase), an organocatalyst (Corey-Bakshi-Shibata catalyst), and a transition metal catalyst (Ruthenium-BINAP complex). The performance of these catalysts is evaluated based on enantiomeric excess (ee%), yield, and reaction conditions, supported by detailed experimental protocols.
Performance Comparison of Chiral Catalysts
The efficacy of a chiral catalyst is primarily determined by its ability to selectively produce one enantiomer of the product, reflected in the enantiomeric excess (ee%), and the overall efficiency of the reaction, indicated by the chemical yield. The following table summarizes the performance of the selected catalysts in the asymmetric reduction of 1-phenyl-2-propanone or closely related substrates.
| Catalyst System | Catalyst/Reagent | Substrate | Yield (%) | ee% | Temperature (°C) | Pressure (atm) | Solvent | Reaction Time (h) |
| Biocatalyst | Alcohol Dehydrogenase (Lactobacillus brevis) | Aryl-alkyl ketones | >90 | >99 (R) | 30 | Ambient | Buffer/2-Propanol | 24 |
| Organocatalyst | (S)-Me-CBS-oxazaborolidine / BH₃·THF | 1-phenyl-2-propanone | ~89 | 91 (S) | -78 to -40 | Ambient | THF | 1.5 |
| Transition Metal | RuCl₂((R)-BINAP) | Aryl ketones | Moderate to Good | up to 93 | Room Temp | 3-4 | Not Specified | Not Specified |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of these asymmetric reductions.
Biocatalytic Reduction using Alcohol Dehydrogenase (ADH) from Lactobacillus brevis
This protocol describes a whole-cell biocatalytic reduction, which offers a green and highly selective method for the synthesis of chiral alcohols.
Materials:
-
1-phenyl-2-propanone
-
Lactobacillus brevis whole-cell biocatalyst expressing a suitable ADH
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)
-
2-Propanol (co-solvent and co-substrate for cofactor regeneration)
-
D-Glucose and Glucose Dehydrogenase (for cofactor regeneration, optional)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a reaction vessel, a suspension of Lactobacillus brevis whole cells is prepared in the phosphate buffer.
-
To this suspension, 2-propanol is added as a co-solvent to a final concentration of 10-30% (v/v).
-
The substrate, 1-phenyl-2-propanone, is added to the reaction mixture to a final concentration of 10-100 mM.
-
If using a cofactor regeneration system, D-glucose and glucose dehydrogenase are also added.
-
The reaction mixture is incubated at 30°C with gentle agitation for 24-48 hours.
-
The reaction progress is monitored by TLC or GC analysis.
-
Upon completion, the mixture is centrifuged to remove the cells.
-
The supernatant is extracted with ethyl acetate (3 x volume).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the enantiomerically enriched 1-phenyl-2-propanol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Organocatalytic Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst
The CBS reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones.
Materials:
-
1-phenyl-2-propanone
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine (as a 1 M solution in toluene (B28343) or generated in situ)[1]
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of (S)-Me-CBS-oxazaborolidine (0.05 - 0.1 equivalents) in anhydrous THF is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen).
-
To this solution, a solution of 1-phenyl-2-propanone (1.0 equivalent) in anhydrous THF is added dropwise.
-
A solution of BH₃·THF (0.6 - 1.0 equivalents) is then added slowly to the reaction mixture, maintaining the temperature at -78°C.
-
The reaction is stirred at -78°C for 1-2 hours, and the progress is monitored by TLC.
-
Once the reaction is complete, it is quenched by the slow addition of methanol at -78°C.
-
The mixture is allowed to warm to room temperature, and 1 M HCl is added.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Asymmetric Hydrogenation using a RuCl₂(BINAP) Catalyst
Ruthenium-catalyzed asymmetric hydrogenation is a highly efficient method for the reduction of a wide range of ketones.
Materials:
-
1-phenyl-2-propanone
-
[RuCl₂((R)-BINAP)]₂·NEt₃ or a similar pre-catalyst
-
Anhydrous methanol or ethanol
-
Hydrogen gas (high purity)
-
Base (e.g., potassium tert-butoxide, optional, for activation)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
The Ruthenium pre-catalyst (e.g., 0.01 - 1 mol%) and 1-phenyl-2-propanone are placed in a high-pressure reactor.
-
The reactor is sealed and purged several times with an inert gas (e.g., argon) before being filled with anhydrous solvent (e.g., methanol).
-
If required for catalyst activation, a solution of a base in the reaction solvent is added.
-
The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 4-100 atm).
-
The reaction mixture is stirred at the specified temperature (e.g., room temperature to 80°C) for the required time (e.g., 12-48 hours).
-
After the reaction is complete, the reactor is cooled to room temperature and the hydrogen pressure is carefully released.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral alcohol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualizing the Workflow and Logic
To better understand the experimental process and the relationships between the key components, the following diagrams have been generated.
Caption: General experimental workflow for chiral catalyst-mediated reduction.
Caption: Decision logic for selecting a suitable chiral catalyst system.
References
A Comparative Analysis of the Biological Activities of (R)- and (S)-1-Phenyl-2-propanol: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-2-propanol (B48451) is a chiral alcohol that exists as two enantiomers: (R)-(-)-1-phenyl-2-propanol and (S)-(+)-1-phenyl-2-propanol. These stereoisomers are recognized as valuable building blocks in the asymmetric synthesis of a variety of pharmaceuticals and fine chemicals.[1][2] The specific stereochemistry of these molecules is often crucial for the efficacy and safety of the final drug product, highlighting the importance of understanding the distinct biological activities of each enantiomer.[2]
This guide aims to provide a comparative overview of the biological activities of (R)- and (S)-1-phenyl-2-propanol. However, a comprehensive review of the scientific literature reveals a notable scarcity of direct comparative studies on the pharmacological or biological effects of these specific enantiomers. The majority of available research focuses on their application in chemical synthesis rather than their intrinsic biological properties.
Therefore, this document will summarize the available information, including the general biological context of phenylpropanoids and data on structurally related compounds, to offer a potential framework for future research.
Quantitative Data Presentation
A thorough search of published literature did not yield specific quantitative data (e.g., IC50, EC50, Ki, LD50) directly comparing the biological activities of (R)- and (S)-1-phenyl-2-propanol. The absence of such data prevents the creation of a comparative table as initially intended. Research in this area is encouraged to fill this knowledge gap.
General Biological Context: Phenylpropanoids
1-Phenyl-2-propanol belongs to the broad class of chemical compounds known as phenylpropanoids. Phenylpropanoids are naturally occurring substances in plants and are known to exhibit a wide range of biological activities, including:
-
Antimicrobial properties
-
Antioxidant effects
-
Anti-inflammatory activity
While these general activities are attributed to the phenylpropanoid class, the specific contributions and differences between the (R) and (S) enantiomers of 1-phenyl-2-propanol have not been explicitly detailed in the available literature.
Stereoselectivity in Structurally Related Compounds
The principle of stereoselectivity, where enantiomers of a chiral molecule exhibit different biological activities, is a fundamental concept in pharmacology. Although direct data for 1-phenyl-2-propanol is lacking, studies on structurally similar compounds, such as norephedrine (B3415761) (phenylpropanolamine), offer insights into the potential for stereospecific effects.
For instance, studies on the enantiomers of norephedrine have investigated their differential effects on norepinephrine (B1679862) uptake and release. While both d- and l-norephedrine were found to inhibit the uptake of norepinephrine, the vasoactive effects were shown to be mediated almost exclusively by the l-enantiomer.[3] This suggests that even with similar effects on a specific transporter, the overall physiological response can be highly dependent on the stereochemistry of the molecule.
Potential Signaling Pathways and Mechanisms of Action
Given the structural similarity of 1-phenyl-2-propanol to phenethylamine (B48288) compounds, potential interactions with monoaminergic systems could be hypothesized. Amphetamine, a structurally related compound, exerts its effects by influencing dopamine (B1211576) and norepinephrine neurotransmission.[4][5] The two enantiomers of amphetamine, dextroamphetamine and levoamphetamine, have different potencies and effects, with dextroamphetamine being a more potent central nervous system stimulant.[4]
A logical starting point for investigating the differential activities of (R)- and (S)-1-phenyl-2-propanol would be to examine their interactions with key components of monoaminergic signaling pathways.
Experimental Protocols
Due to the lack of specific published studies comparing the biological activities of (R)- and (S)-1-phenyl-2-propanol, detailed experimental protocols for such comparisons are not available. However, based on the pharmacology of structurally related compounds, the following experimental approaches could be employed in future research to elucidate the differential activities of these enantiomers.
Protocol 1: In Vitro Receptor Binding Assays
Objective: To determine the binding affinities of (R)- and (S)-1-phenyl-2-propanol for various monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, serotonin (B10506) transporter - SERT) and receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target transporters or receptors (e.g., rat striatum for DAT, HEK293 cells transfected with human NET or SERT).
-
Radioligand Binding: Incubate the membrane preparations with a specific radioligand for the target of interest (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).
-
Competition Assay: Perform competition binding experiments by adding increasing concentrations of (R)-1-phenyl-2-propanol or (S)-1-phenyl-2-propanol to the incubation mixture.
-
Detection and Analysis: After incubation, separate bound and free radioligand by rapid filtration. Measure the amount of bound radioactivity using liquid scintillation counting. Calculate the inhibition constant (Ki) values for each enantiomer by nonlinear regression analysis of the competition curves.
Protocol 2: In Vivo Behavioral Assays (Rodent Model)
Objective: To assess and compare the central nervous system effects of (R)- and (S)-1-phenyl-2-propanol.
Methodology:
-
Animal Subjects: Use adult male mice or rats.
-
Drug Administration: Administer various doses of this compound, (S)-1-phenyl-2-propanol, or vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
Locomotor Activity: Following administration, place individual animals in an open-field apparatus and record their locomotor activity (e.g., distance traveled, rearing frequency) for a set duration using an automated tracking system.
-
Forced Swim Test (for potential antidepressant-like effects): Place animals in a cylinder of water and record their immobility time over a specific period. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the two enantiomers with the control group.
Visualization of Potential Research Pathways
The following diagrams illustrate logical workflows for future research aimed at comparing the biological activities of (R)- and (S)-1-phenyl-2-propanol.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Effects of dl-norephedrine and its enantiomers on norepinephrine uptake and release in isolated rat caudal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amphetamine - Wikipedia [en.wikipedia.org]
- 5. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
Performance evaluation of different chiral stationary phases for enantioseparation
The separation of enantiomers is a critical endeavor in the pharmaceutical and chemical industries, as the chirality of a molecule can profoundly influence its pharmacological activity and toxicological profile. High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) stands as the most prevalent and versatile technique for this purpose.[1] The core principle of chiral HPLC lies in the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The differential stability of these complexes results in varying retention times, thereby enabling their separation.[1]
This guide offers an objective comparison of the performance of common CSPs, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most suitable stationary phase for their specific enantioseparation challenges.
Common Types of Chiral Stationary Phases
A variety of CSPs have been developed to meet the diverse needs of chiral drug separation and analysis.[2] The most widely utilized categories include:
-
Polysaccharide-Based CSPs: These are the most successful and broadly applied CSPs, responsible for a vast majority of reported chiral separations.[3] Derivatives of cellulose (B213188) and amylose, either coated or immobilized on a silica (B1680970) gel support, are renowned for their wide applicability and excellent enantiorecognition capabilities for a broad range of compounds.[1][4]
-
Cyclodextrin-Based CSPs: These phases consist of cyclic oligosaccharides that form inclusion complexes with analytes.[5] Their chiral cavities allow them to separate a wide variety of compounds, and they are particularly useful in reversed-phase mode.[6][7]
-
Protein-Based CSPs: Utilizing the intrinsic chiral recognition abilities of proteins, these CSPs are valuable for specific applications, particularly in mimicking biological systems for pharmacokinetic and affinity studies.[3] However, they typically have lower sample capacity and efficiency compared to other CSPs.[3]
-
Macrocyclic Antibiotic-Based CSPs: Glycopeptide antibiotics like teicoplanin and vancomycin (B549263) serve as effective chiral selectors.[8] They offer unique selectivity and can be used in multiple chromatographic modes (reversed-phase, normal-phase, and polar organic).
-
Pirkle-Type (Brush-Type) CSPs: These are synthetic phases, often based on functionalized amino acids, that provide chiral recognition through multiple points of interaction, such as π-π interactions, hydrogen bonding, and dipole stacking.[9][10]
Performance Comparison of Chiral Stationary Phases
The selection of a CSP is often an empirical process.[9] The following tables summarize the chromatographic performance of various CSPs for the enantioseparation of representative chiral compounds: the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen (a 2-arylpropionic acid) and the selective serotonin (B10506) reuptake inhibitor (SSRI) Fluoxetine .
Table 1: Performance Data for the Enantioseparation of Ibuprofen
| Chiral Stationary Phase (CSP) | Column Brand (Example) | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | k'1 | k'2 | α | Rs | Reference |
| Polysaccharide-Based | |||||||||
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H | n-Hexane/2-Propanol/TFA (90/10/0.1) | 1.0 | 25 | 2.15 | 2.58 | 1.20 | 2.10 | [11] |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H | n-Hexane/2-Propanol/TFA (95/5/0.1) | 1.0 | 25 | 3.45 | 4.01 | 1.16 | 1.85 | [11] |
| Protein-Based | |||||||||
| α1-acid glycoprotein (B1211001) (AGP) | CHIRALPAK AGP | 10 mM Phosphate (B84403) Buffer (pH 7.0)/Acetonitrile (90/10) | 0.9 | 25 | 4.80 | 6.24 | 1.30 | 2.50 | [11] |
| Macrocyclic Antibiotic-Based | |||||||||
| Teicoplanin | Chirobiotic T | Methanol (B129727)/Acetic Acid/Triethylamine (100/0.02/0.01) | 1.0 | 25 | 1.98 | 2.38 | 1.20 | 1.90 | [11] |
| Cyclodextrin-Based | |||||||||
| Dimethylated β-Cyclodextrin | Cyclobond I 2000 DM | Acetonitrile/Triethylammonium (B8662869) Acetate (B1210297) Buffer (pH 4.1) (15/85) | 1.0 | 25 | 5.21 | 5.58 | 1.07 | 1.10 | [11] |
-
k'1, k'2: Retention factors of the first and second eluting enantiomers.
-
α: Separation factor (k'2/k'1).
-
Rs: Resolution factor.
-
TFA: Trifluoroacetic acid.
Table 2: Performance Data for the Enantioseparation of Fluoxetine
| Chiral Stationary Phase (CSP) | Column Brand (Example) | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | k'1 | k'2 | α | Rs | Reference |
| Polysaccharide-Based | |||||||||
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H | Hexane/Isopropanol/Diethylamine (98/2/0.2) | 1.0 | 25 | 2.89 | 3.54 | 1.23 | 2.45 | [1] |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H | Hexane/Isopropanol/Diethylamine (98/2/0.2) | 1.0 | 25 | 1.95 | 2.21 | 1.13 | 1.60 | [1] |
| Cyclodextrin-Based | |||||||||
| Dimethylated β-Cyclodextrin | Cyclobond I 2000 DM | Methanol/0.2% Triethylamine Acetic Acid (TEAA) (25/75, pH 3.8) | 1.0 | 25 | 4.10 | 4.51 | 1.10 | 1.35 | [1] |
Workflow for Chiral Method Development
Developing a robust chiral separation method is a systematic process that often involves screening multiple columns and mobile phases.[1][9] The following diagram illustrates a logical workflow for this process.
Caption: A typical workflow for developing a chiral HPLC method.
Experimental Protocols
Reproducible experimental methods are fundamental to achieving successful chiral separations. The following protocols correspond to the data presented in the tables.
Protocol 1: Separation of Ibuprofen Enantiomers[11]
-
HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a UV detector.
-
Columns:
-
Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)
-
Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)
-
CHIRALPAK AGP (100 mm x 4.0 mm, 5 µm)
-
Chirobiotic T (250 mm x 4.6 mm, 5 µm)
-
Cyclobond I 2000 DM (250 mm x 4.6 mm, 5 µm)
-
-
Mobile Phase Preparation:
-
For Polysaccharide CSPs: Mobile phases were prepared by volume/volume percentage. Trifluoroacetic acid (TFA) was added as a modifier for the acidic analyte.
-
For Protein-Based CSP: A 10 mM phosphate buffer was prepared and its pH adjusted to 7.0. The mobile phase was a mixture of this buffer and acetonitrile.
-
For Macrocyclic Antibiotic CSP: The mobile phase consisted of methanol with small percentages of acetic acid and triethylamine.
-
For Cyclodextrin CSP: A triethylammonium acetate (TEAA) buffer was prepared and its pH adjusted to 4.1. The mobile phase was a mixture of this buffer and acetonitrile.
-
-
Detection: UV at 220 nm.
-
Calculations:
-
Retention Factor (k'): k' = (tR - t0) / t0, where tR is the retention time of the analyte and t0 is the column dead time.
-
Separation Factor (α): α = k'2 / k'1, where k'1 and k'2 are the retention factors of the first and second eluting enantiomers, respectively.
-
Resolution (Rs): Rs = 2(tR2 - tR1) / (w1 + w2), where tR1 and tR2 are the retention times and w1 and w2 are the baseline peak widths of the two enantiomers.
-
Protocol 2: Separation of Fluoxetine Enantiomers[1]
-
Instrumentation: Standard HPLC system.
-
Columns:
-
Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)
-
Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)
-
Cyclobond I 2000 DM (250 mm x 4.6 mm, 5 µm)
-
-
Mobile Phase:
-
For Chiralcel OD-H & Chiralpak AD-H: Hexane / Isopropanol / Diethylamine (98/2/0.2, v/v/v).
-
For Cyclobond I 2000 DM: Methanol / 0.2% Triethylamine Acetic Acid (TEAA) (25/75, v/v; pH 3.8).
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 225 nm.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in chiral liquid chromatography stationary phases for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin‐ and Polysaccharide‐Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. phenomenex.com [phenomenex.com]
- 10. eijppr.com [eijppr.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Spectral Databases for the Identification of Phenylpropanol Isomers
For researchers, scientists, and professionals in drug development, the accurate identification of chemical isomers is a critical step in ensuring the safety and efficacy of pharmaceutical products. Phenylpropanol isomers, in particular, present a unique challenge due to their structural similarities. This guide provides a comprehensive comparison of prominent spectral databases for the identification and differentiation of three key phenylpropanol isomers: 1-phenyl-1-propanol, 2-phenyl-1-propanol, and 3-phenylpropanol. The databases evaluated are the Spectral Database for Organic Compounds (SDBS), the NIST Chemistry WebBook, and PubChem.
Comparative Spectral Data Overview
The following tables summarize the key spectral data—Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), Proton Nuclear Magnetic Resonance (¹H-NMR), and Infrared (IR) Spectroscopy—for the three phenylpropanol isomers as found across the evaluated databases.
Table 1: Mass Spectrometry (MS) Data
| Isomer | Database | Major Fragments (m/z) and Relative Intensities |
| 1-Phenyl-1-propanol | SDBS | 77 (100), 107 (95), 105 (55), 51 (45), 79 (40) |
| NIST | 107 (100), 77 (55), 79 (40), 51 (25), 105 (20)[1][2] | |
| PubChem | 107 (100), 77 (55), 79 (40), 51 (25), 105 (20) | |
| 2-Phenyl-1-propanol | SDBS | 91 (100), 105 (40), 65 (20), 92 (18), 77 (15) |
| NIST | 91 (100), 105 (30), 65 (15), 92 (12), 77 (10) | |
| PubChem | 105 (100), 106 (29), 77 (21), 31 (20), 136 (20)[3] | |
| 3-Phenylpropanol | SDBS | 91 (100), 92 (70), 65 (45), 117 (35), 77 (30) |
| NIST | 91 (100), 92 (70), 65 (40), 117 (35), 77 (30)[4] | |
| PubChem | 117 (100), 118 (98), 91 (90), 92 (72), 136 (50)[5] |
Table 2: ¹³C-NMR Spectral Data (Chemical Shifts in ppm)
| Isomer | Database | C1 | C2 | C3 | Phenyl C's |
| 1-Phenyl-1-propanol | SDBS | 75.9 | 31.9 | 10.2 | 125.9, 127.3, 128.3, 144.9 |
| 2-Phenyl-1-propanol | SDBS | 68.9 | 45.8 | 17.1 | 126.5, 128.5, 129.3, 140.9 |
| 3-Phenylpropanol | SDBS | 62.2 | 34.2 | 32.0 | 125.8, 128.4, 128.4, 142.1 |
Table 3: ¹H-NMR Spectral Data (Chemical Shifts in ppm and Multiplicity)
| Isomer | Database | H1 | H2 | H3 | Phenyl H's | OH |
| 1-Phenyl-1-propanol | SDBS | 4.58 (t) | 1.70 (m) | 0.88 (t) | 7.2-7.4 (m) | 2.51 (s) |
| 2-Phenyl-1-propanol | SDBS | 3.63 (d) | 2.95 (m) | 1.27 (d) | 7.2-7.4 (m) | 1.83 (s) |
| 3-Phenylpropanol | SDBS | 3.65 (t) | 1.87 (m) | 2.68 (t) | 7.1-7.3 (m) | 1.68 (s) |
Table 4: Infrared (IR) Spectroscopy Data (Major Absorption Bands in cm⁻¹)
| Isomer | Database | O-H Stretch | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) | C-O Stretch |
| 1-Phenyl-1-propanol | SDBS | 3368 (broad) | 3029 | 2963, 2931, 2874 | 1011 |
| 2-Phenyl-1-propanol | SDBS | 3343 (broad) | 3027 | 2960, 2928, 2872 | 1039 |
| 3-Phenylpropanol | SDBS | 3332 (broad) | 3026 | 2942, 2865 | 1048 |
Experimental Protocols
Detailed methodologies are crucial for the reproduction and verification of spectral data. Below are typical experimental protocols for the key analytical techniques.
Mass Spectrometry (Electron Ionization - EI-MS)
-
Sample Introduction: A dilute solution of the phenylpropanol isomer in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification.
-
Ionization: Electron ionization is performed at a standard energy of 70 eV.
-
Mass Analysis: The resulting fragments are separated by a quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection: An electron multiplier detector is used to record the abundance of each ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the phenylpropanol isomer is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).
-
¹H-NMR Acquisition:
-
Spectrometer Frequency: Typically 300-600 MHz.
-
Pulse Sequence: A standard single-pulse sequence is used.
-
Number of Scans: 16-64 scans are usually sufficient.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C-NMR Acquisition:
-
Spectrometer Frequency: 75-150 MHz.
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-10 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples like the phenylpropanol isomers, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
-
-
Background Correction: A background spectrum of the clean, empty salt plates is recorded and subtracted from the sample spectrum.
Workflow for Isomer Identification
The process of identifying an unknown phenylpropanol isomer using spectral databases can be visualized as a logical workflow.
Caption: Workflow for identifying phenylpropanol isomers.
Conclusion
This comparative guide highlights the utility of SDBS, the NIST Chemistry WebBook, and PubChem for the spectral identification of phenylpropanol isomers. While all three databases provide valuable mass spectral and infrared data, SDBS offers the most comprehensive, integrated collection, including detailed ¹³C-NMR and ¹H-NMR spectra with assigned peaks. For unambiguous isomer differentiation, a multi-technique approach is recommended, leveraging the complementary information provided by mass spectrometry, NMR, and IR spectroscopy. By following the outlined experimental protocols and the systematic workflow, researchers can confidently identify and distinguish between these closely related phenylpropanol isomers.
References
Benchmarking biocatalytic versus chemo-catalytic methods for chiral alcohol synthesis
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for pharmaceuticals, agrochemicals, and fine chemicals. The choice between biocatalytic and chemo-catalytic methods is a crucial decision in the synthetic strategy, with each approach offering distinct advantages and disadvantages. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the optimal approach for their specific needs.
At a Glance: Biocatalysis vs. Chemo-catalysis
| Feature | Biocatalytic Methods | Chemo-catalytic Methods |
| Catalyst | Enzymes (e.g., Ketoreductases, Alcohol Dehydrogenases) | Metal complexes (e.g., Ru, Rh) or organocatalysts (e.g., CBS reagents) |
| Reaction Conditions | Mild (ambient temperature and pressure, neutral pH)[1] | Often require anhydrous solvents, inert atmospheres, and can involve cryogenic or elevated temperatures. |
| Solvent | Primarily aqueous media, sometimes with co-solvents. | Organic solvents (e.g., THF, isopropanol). |
| Selectivity | High enantioselectivity, regioselectivity, and chemoselectivity. | High enantioselectivity, but may require protecting groups for other functionalities. |
| Substrate Scope | Can be limited, though modern enzyme engineering is expanding the range. | Generally broader and more versatile for a wider range of substrates. |
| Environmental Impact | Considered "greener" due to biodegradable catalysts and milder conditions. | Often involves heavy metals, hazardous reagents, and organic solvent waste. |
| Cofactor Requirement | Often requires stoichiometric amounts of a cofactor (e.g., NAD(P)H), necessitating a regeneration system.[2] | Does not require biological cofactors, but may need a stoichiometric reductant (e.g., borane). |
| Catalyst Development | Can be time-consuming (enzyme screening, directed evolution). | A wide range of catalysts are commercially available or readily synthesized. |
Quantitative Performance Data
To provide a clear comparison, the following tables summarize the performance of biocatalytic and chemo-catalytic methods for the synthesis of two representative chiral alcohols: (S)-1-phenylethanol and ethyl (R)-4-chloro-3-hydroxybutanoate.
Case Study 1: Synthesis of (S)-1-phenylethanol
| Method | Catalyst | Reducing Agent/Cofactor Regeneration | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| Biocatalytic | Lactobacillus kefir | Isopropanol | Water/Isopropanol | 30 | 24 | 79 | >99 (R) |
| Biocatalytic | Ispir bean (whole-cell) | Glucose | Phosphate (B84403) buffer | 30 | 36 | ~40 (calculated from 2.4mM) | >99 (S) |
| Chemo-catalytic | (S)-CBS catalyst (5 mol%) | Borane-THF | THF | RT | 0.5 | - | >95 (R) |
| Chemo-catalytic | [(mesitylene)((R,R)-TsDPEN)RuCl] | Isopropanol/KOH | Isopropanol | 20 | - | High | 97 (R) |
Case Study 2: Synthesis of Ethyl (R)-4-chloro-3-hydroxybutanoate
| Method | Catalyst | Reducing Agent/Cofactor Regeneration | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| Biocatalytic | Recombinant E. coli expressing CpSADH | Isopropanol | - | - | - | 95 | 99 (R)[1] |
| Biocatalytic | Recombinant E. coli expressing BgADH3 and GDH | Glucose | Aqueous/octanol | - | 20 | 91.8 | 99.9 (R)[3] |
| Chemo-catalytic | Ru-BINAP complex | H₂ | Methanol | 40 | 8 | 97 | >97 |
Experimental Protocols
Biocatalytic Synthesis of Ethyl (R)-4-chloro-3-hydroxybutanoate
This protocol is a representative example of a whole-cell biocatalytic reduction with cofactor regeneration.
Materials:
-
Recombinant E. coli cells co-expressing a ketoreductase (e.g., from Burkholderia gladioli) and glucose dehydrogenase (GDH).
-
Ethyl 4-chloro-3-oxobutanoate (substrate).
-
D-Glucose (for cofactor regeneration).
-
Phosphate buffer (e.g., 100 mM, pH 7.0).
-
Organic solvent for biphasic system (e.g., n-octanol).
-
NADP⁺ (catalytic amount).
Procedure:
-
Reaction Setup: In a temperature-controlled bioreactor, a suspension of the recombinant E. coli cells is prepared in phosphate buffer.
-
Cofactor and Regeneration System: A catalytic amount of NADP⁺ and a stoichiometric amount of D-glucose are added to the cell suspension.
-
Substrate Addition: The substrate, ethyl 4-chloro-3-oxobutanoate, is added to the reaction mixture. To overcome substrate inhibition and improve product recovery, a biphasic system can be employed by adding an organic solvent like n-octanol. A fed-batch strategy for substrate addition can also be utilized to maintain a low substrate concentration in the aqueous phase.
-
Reaction Monitoring: The reaction is agitated at a controlled temperature (e.g., 30 °C) and pH. The progress of the reaction is monitored by periodically taking samples and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the product.
-
Work-up and Isolation: Once the reaction is complete, the phases are separated. The organic phase containing the product is collected, and the solvent is removed under reduced pressure. The crude product can be further purified by silica (B1680970) gel chromatography if necessary.[3]
Chemo-catalytic Synthesis of (S)-1-phenylethanol (Corey-Bakshi-Shibata Reduction)
This protocol describes a typical CBS reduction of acetophenone (B1666503).
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (CBS catalyst precursor).
-
Trimethylborate.
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution).
-
Acetophenone (substrate).
-
Anhydrous tetrahydrofuran (B95107) (THF).
-
Methanol.
-
Inert gas (Nitrogen or Argon).
Procedure:
-
Catalyst Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.05 equiv.) is dissolved in anhydrous THF. Trimethylborate (0.055 equiv.) is added, and the solution is stirred for 30 minutes at room temperature.
-
Activation: A 1 M solution of borane-THF (1 equiv.) is added to the catalyst solution and stirred.
-
Substrate Addition: A solution of acetophenone (1 equiv.) in anhydrous THF is added slowly to the catalyst mixture over a period of at least 10 minutes.
-
Reaction: The reaction mixture is stirred at room temperature for 30 minutes. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: Upon completion, the reaction is carefully quenched by the slow addition of methanol. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the chiral alcohol. The enantiomeric excess is determined by chiral HPLC or GC.[4]
Visualizing the Workflows
To further illustrate the distinct processes, the following diagrams outline the general experimental workflows for biocatalytic and chemo-catalytic reductions.
Caption: General experimental workflow for biocatalytic ketone reduction.
Caption: General experimental workflow for chemo-catalytic ketone reduction.
Conclusion: Making an Informed Decision
Both biocatalysis and chemo-catalysis are powerful tools for the synthesis of chiral alcohols. The choice between them is often project-dependent and involves a trade-off between various factors.
Biocatalysis is often favored when:
-
"Green" chemistry principles are a high priority.
-
High selectivity is required to avoid the use of protecting groups.
-
The substrate is compatible with available enzyme libraries.
-
Large-scale manufacturing is envisioned, justifying the initial investment in enzyme development.
Chemo-catalysis remains the method of choice when:
-
A broad range of substrates and analogues need to be synthesized quickly, especially in early-stage research.
-
A suitable enzyme has not been identified or engineered.
-
The reaction scale is small, and the cost and availability of off-the-shelf catalysts are advantageous.
As both fields continue to advance, with the development of novel enzymes through directed evolution and the discovery of more efficient and sustainable chemical catalysts, researchers are equipped with an expanding and versatile toolbox for the synthesis of these vital chiral building blocks.
References
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate: asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by an Escherichia coli transformant expressing the aldehyde reductase gene from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
Assessing the Impact of Impurities on the Biological Activity of (R)-1-Phenyl-2-propanol: A Feasibility Analysis
A comprehensive review of publicly available scientific literature reveals a significant challenge in creating a detailed comparison guide on the impact of impurities on the biological activity of (R)-1-Phenyl-2-propanol. The primary obstacle is the lack of established intrinsic biological activity for this compound itself. This chiral alcohol is predominantly utilized as a crucial intermediate in the synthesis of various pharmaceuticals and fragrances, rather than as a bioactive agent with a defined pharmacological target.
While this compound is a key building block in creating optically pure compounds for the pharmaceutical industry, its own direct effects on biological systems are not well-documented in peer-reviewed studies.[1][2] This absence of a known, measurable biological endpoint makes it impossible to design and execute experiments to assess how impurities might alter its "performance."
Potential Impurities in the Synthesis of this compound
The synthesis of this compound can result in various impurities, the nature and quantity of which depend on the synthetic route employed. Common methods include the asymmetric reduction of phenylacetone (B166967) or the kinetic resolution of racemic 1-phenyl-2-propanol.[3]
Based on these synthetic pathways, potential impurities could include:
-
The (S)-enantiomer: In any chiral synthesis, the presence of the opposite enantiomer, (S)-1-Phenyl-2-propanol, is a common impurity. The enantiomeric excess (e.e.) is a measure of the purity of the desired (R)-enantiomer.[4][5]
-
Unreacted Starting Materials: Residual phenylacetone or other precursors may remain in the final product.
-
Byproducts of the Reaction: Depending on the specific reagents and conditions used, various side-products could be formed. For instance, in reductions using metal hydrides, byproducts from the reducing agent might be present.
-
Solvents and Reagents: Trace amounts of solvents or other reagents used during the synthesis and purification process can also be considered impurities.
The Challenge of Assessing Biological Impact Without a Baseline
To assess the impact of these impurities, one would first need to establish a specific, quantifiable biological activity for pure this compound. This could be, for example, its binding affinity to a particular receptor, its ability to inhibit an enzyme, or its effect on a specific cellular signaling pathway.
While structurally related compounds exhibit biological activity, these cannot be directly extrapolated to this compound. For instance, 2-amino-1-phenyl-1-propanol is known to have psychoactive and anorectic properties and acts as a norepinephrine-releasing agent.[6] Similarly, pseudoephedrine, another related molecule, is a well-known decongestant and sympathomimetic.[7] However, the hydroxyl group in this compound in place of the amino group in these examples drastically alters the molecule's chemical properties and likely its biological activity.
Hypothetical Experimental Workflow
If a specific biological activity for this compound were to be identified, a systematic study to assess the impact of impurities could be designed. The following diagram illustrates a hypothetical workflow for such an investigation.
Caption: Hypothetical workflow for assessing the impact of impurities on the biological activity of this compound.
Conclusion and Future Directions
For researchers and drug development professionals interested in this area, the necessary first step would be to conduct exploratory studies to identify any potential pharmacological or biological effects of this compound. This could involve broad screening against a panel of receptors and enzymes or phenotypic screening in various cell-based assays. Should a reproducible biological activity be discovered, it would then be possible to systematically investigate the modulatory effects of common synthesis impurities, following a workflow similar to the one outlined above. Without this foundational data, any discussion on the topic remains speculative.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The introduction of 1-PHENYL-2-PROPANOL_Chemicalbook [chemicalbook.com]
- 4. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseudoephedrine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safe Disposal of (R)-1-Phenyl-2-propanol: A Comprehensive Guide for Laboratory Professionals
The proper disposal of (R)-1-Phenyl-2-propanol, a combustible liquid, is a critical aspect of laboratory safety and environmental responsibility.[1][2][3] Adherence to established protocols is essential to mitigate risks and ensure compliance with regulations. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this chemical.
Key Safety and Handling Information
Before initiating disposal procedures, it is crucial to be aware of the hazards associated with this compound. The compound is a combustible liquid and may cause skin and eye irritation.[1][4] Ingestion and inhalation may also be harmful.[4]
Quantitative Data Summary
| Property | Value | Source |
| Flash Point | 85 °C (185 °F) | [4] |
| Density | 0.973 g/cm³ at 20 °C | [1] |
| NFPA Health Hazard | 2 (Moderate) | [1] |
| NFPA Flammability Hazard | 2 (Moderate) | [1] |
| NFPA Instability Hazard | 1 (Low) | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the proper disposal of this compound.
1. Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing the appropriate personal protective equipment:
-
Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[1]
-
Hand Protection: Wear chemical-resistant gloves.[1]
-
Skin Protection: A lab coat is required to prevent skin contact.[1]
-
Respiratory Protection: If working in an area with insufficient ventilation, use a MSHA/NIOSH-approved respirator.[1]
2. Waste Segregation and Collection
-
Designated Waste Container: All this compound waste must be collected in a designated, properly labeled, and sealed container.[1] The container should be made of a material compatible with the chemical.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches), to prevent hazardous reactions.[1][5]
3. Storage
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1][5]
-
Ignition Sources: The storage area must be away from heat, open flames, and other potential ignition sources.[1][5]
-
Containment: The storage area should have appropriate spill containment measures in place.[1]
4. Professional Disposal
-
Contact Professionals: It is strictly prohibited to dispose of this compound down the drain or as regular trash.[1][5] You must contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1]
-
Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations.[2][5]
5. Spill Management
In the event of a spill:
-
Remove Ignition Sources: Immediately eliminate all ignition sources from the area.[1][5]
-
Ventilation: Ensure the area is well-ventilated.[1]
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain and absorb the spill.[1][5] Place the absorbed material into a suitable, labeled container for disposal.[5]
-
Cleaning: Thoroughly clean the spill area.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling (R)-1-Phenyl-2-propanol
Essential Safety and Handling Guide for (R)-1-Phenyl-2-propanol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is essential for ensuring laboratory safety, proper handling, and compliant disposal of this chemical.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE based on available safety data sheets for 1-Phenyl-2-propanol and structurally similar compounds.
| PPE Category | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards. | Must comply with EN166 (EU) or OSHA 29 CFR 1910.133 standards to protect against chemical splashes.[1][2] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are generally recommended for similar compounds.[1] It is crucial to inspect gloves prior to use and check for breakthrough time and compatibility with the specific chemical.[1][3] |
| Skin and Body Protection | Laboratory coat. | A lab coat should be worn at all times in the laboratory to prevent skin contact.[1][3] For larger scale operations, additional protective clothing may be necessary.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | If inhalation risk is high or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[1][2] |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for safety and environmental protection. The following protocol outlines the key steps from preparation to disposal.
Experimental Protocol: Safe Handling of this compound
1. Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for 1-Phenyl-2-propanol.[3]
-
Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above.[3]
-
Workspace Preparation: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of vapors.[1][4] An eyewash station and safety shower should be readily accessible.[5]
2. Handling:
-
Chemical Handling: Avoid direct contact with skin and eyes.[1][4] Do not breathe vapors or mist.[4]
-
Safe Practices: Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly after handling the compound.[1][6] Keep the container tightly closed when not in use.[7]
-
Ignition Sources: Keep the chemical away from heat, sparks, and open flames as it is a combustible liquid.[5][8]
3. Spill Response:
-
Minor Spills:
-
Major Spills:
4. Disposal:
-
Waste Collection: Collect waste this compound and contaminated materials in a clearly labeled, sealed container.[9]
-
Segregation: Do not mix with other waste streams, especially incompatible materials like oxidizing agents.[9]
-
Regulatory Compliance: Dispose of the chemical waste in accordance with local, state, and federal regulations.[9] Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.[1] Improper disposal, such as pouring down the drain, is strictly prohibited.[9]
Workflow Diagram
The following diagram illustrates the key procedural steps for the safe handling of this compound.
A flowchart illustrating the procedural steps for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chemtexusa.com [chemtexusa.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
